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3-Amino-4-(3-fluorophenyl)butyric Acid Documentation Hub

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  • Product: 3-Amino-4-(3-fluorophenyl)butyric Acid

Core Science & Biosynthesis

Foundational

Engineering Proteolytic Resilience and Structural Precision: A Technical Guide to 3-Amino-4-(3-fluorophenyl)butyric Acid in Peptidomimetics

Executive Summary In the landscape of modern drug discovery, overcoming the poor pharmacokinetic profiles of native peptides remains a primary hurdle. 3-Amino-4-(3-fluorophenyl)butyric acid —commonly referred to in pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, overcoming the poor pharmacokinetic profiles of native peptides remains a primary hurdle. 3-Amino-4-(3-fluorophenyl)butyric acid —commonly referred to in peptide chemistry as 3-Fluoro-ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-homophenylalanine  or 

-HoPhe(3-F)
—is a highly specialized, unnatural

-amino acid building block. By introducing both backbone expansion and targeted halogenation, this molecule allows researchers to engineer foldamers, stapled peptides, and PROTAC linkers that exhibit near-total resistance to enzymatic degradation while maintaining precise secondary structures.

Critical Distinction: This compound must not be confused with the gabapentinoid 4-amino-3-(4-fluorophenyl)butyric acid (colloquially known as 4-fluorophenibut). Shifting the primary amine to the


-position completely abrogates GABAergic activity, repurposing the molecule from a CNS-active agent to a biologically inert, structural scaffold for peptide engineering[1].

Mechanistic Causality in Drug Design

As application scientists, we do not simply substitute amino acids; we engineer molecular interactions. The incorporation of


-HoPhe(3-F) leverages two distinct mechanistic pillars:
A. Protease Evasion via Backbone Expansion

Endogenous proteases (e.g., trypsin, chymotrypsin) possess highly conserved active sites evolutionarily tuned to recognize the precise spatial distance between the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-carbon and the carbonyl carbon of natural peptide bonds. The insertion of a methylene (-CH

-) group in

-amino acids expands the backbone by approximately 1.5 Å[2]. This creates a severe spatial mismatch within the protease catalytic triad, effectively rendering the peptide bond invisible to enzymatic hydrolysis and exponentially increasing the serum half-life of the resulting peptidomimetic.
B. The Fluorine Effect

The introduction of a fluorine atom at the meta-position of the phenyl ring provides three distinct pharmacological advantages:

  • Lipophilicity and Permeability: Fluorination increases the overall lipophilicity (LogP) of the residue, enhancing the membrane permeability of macrocycles.

  • Electronic Tuning: Fluorine's high electronegativity withdraws electron density from the aromatic ring. This alters the quadrupole moment of the phenyl group, optimizing edge-to-face

    
    -
    
    
    
    stacking or cation-
    
    
    interactions with target protein binding pockets[3].
  • Metabolic Shielding: Halogenation at the meta-position blocks cytochrome P450-mediated oxidative metabolism, further extending the in vivo half-life.

Quantitative Data Presentation

To understand the structural advantages of


-HoPhe(3-F), we must benchmark it against its native and non-fluorinated counterparts.
Parameter

-Phenylalanine (Native)

-Homophenylalanine
3-Fluoro-

-homophenylalanine
Backbone Structure

-amino acid

-amino acid

-amino acid
Aromatic Substitution NoneNoneMeta-Fluoro (C3)
Proteolytic Stability Low (Minutes)High (Hours/Days)Very High (Hours/Days)
Relative Lipophilicity BaselineIncreasedSignificantly Increased
Primary Application Endogenous synthesisFoldamers (14-helices)Advanced Peptidomimetics / PPI Inhibitors

Visualizing the Engineering Logic

G Alpha α-Peptide Bond Protease Protease Catalytic Triad (Perfect Alignment) Alpha->Protease Hydrolysis Rapid Hydrolysis (Degradation) Protease->Hydrolysis Beta β-Peptide Bond (β-HoPhe(3-F)) Mismatch Steric/Spatial Mismatch (+1 Methylene Group) Beta->Mismatch Stability Proteolytic Resilience (Extended Half-Life) Mismatch->Stability

Fig 1: Mechanism of proteolytic evasion via β-amino acid backbone expansion.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Efficient coupling of Fmoc-


-HoPhe(3-F)-OH into a growing peptide sequence.

Causality & Experience:


-amino acids exhibit slower coupling kinetics than 

-amino acids due to increased backbone flexibility and slight steric hindrance around the

-carbon. Consequently, standard coupling reagents (e.g., HBTU) often yield incomplete reactions. We utilize HATU, which forms a highly reactive 7-azabenzotriazole active ester, driving the amidation to completion.
Step-by-Step Methodology:
  • Resin Preparation: Swell Rink Amide AM resin (loading 0.6 mmol/g) in Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix and expose reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 minutes). Causality: Piperidine acts as a base to abstract the acidic proton from the fluorene ring, initiating a

    
    -elimination mechanism that removes the Fmoc protecting group.
    
  • Pre-activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-

    
    -HoPhe(3-F)-OH and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
    
    • Self-Validating Control: The use of 2.9 eq of HATU relative to 3.0 eq of the amino acid ensures that no excess uronium species remains to cap the N-terminus via guanidinylation—a critical failure sequence in SPPS.

  • Coupling: Transfer the activated amino acid solution to the resin. Agitate at room temperature for 60–90 minutes.

  • Verification (Kaiser Test): Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (5x). Perform a Kaiser test. A yellow result validates the complete consumption of primary amines, ensuring the protocol's success.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H

    
    O (95:2.5:2.5) for 2 hours to release the fully deprotected peptidomimetic.
    

SPPS Start Fmoc-Deprotected Resin Activation Pre-activation: Fmoc-β-HoPhe(3-F)-OH + HATU + DIPEA Start->Activation Coupling Coupling Reaction (60-90 mins, RT) Activation->Coupling Verification Kaiser Test (Verify Amine Consumption) Coupling->Verification Cleavage Global Cleavage (TFA/TIPS/H2O) Verification->Cleavage

Fig 2: Optimized SPPS workflow for β-HoPhe(3-F) incorporation and validation.

Advanced Applications in Therapeutics

The unique properties of 3-Amino-4-(3-fluorophenyl)butyric acid have made it a staple in advanced therapeutic modalities:

  • Peptidomimetic Macrocycles: Used heavily in oncology to disrupt protein-protein interactions (PPIs) such as the p53-MDM2 or survivin-borealin complexes. The

    
    -amino acid allows the macrocycle to maintain an 
    
    
    
    -helical mimicry while resisting degradation in the hostile tumor microenvironment[3].
  • Foldamers: Oligomers constructed entirely or partially of

    
    -amino acids naturally fold into stable 14-helices, providing a rigid scaffold for displaying pharmacophores to target receptors.
    

References

  • PubChem: (S)-3-Amino-4-phenylbutanoic acid (CID 2761537). National Center for Biotechnology Information. URL:[Link]

  • PubChem: beta-Aminobenzenebutanoic acid (CID 277936). National Center for Biotechnology Information. URL:[Link]

  • Patent WO2013123266A1: Peptidomimetic macrocycles. Google Patents.
  • PMC6150898: Enantiomer discrimin

    
    -phenylalanine degradation. PubMed Central. URL:[Link]
    

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacological Profile of 3-Amino-4-(3-fluorophenyl)butyric acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the anticipated pharmacological profile...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated pharmacological profile of 3-Amino-4-(3-fluorophenyl)butyric acid, a fluorinated analog of the nootropic and anxiolytic agent, phenibut. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from structurally related compounds, namely phenibut and its 4-fluoro analog, to construct a predictive pharmacological profile. The primary molecular targets are identified as the GABA-B receptor and the α2δ subunit of voltage-gated calcium channels (VDCCs). This guide details the step-by-step experimental protocols required to definitively characterize the binding affinities, functional activities, and in vivo effects of 3-Amino-4-(3-fluorophenyl)butyric acid, providing a complete roadmap for its preclinical evaluation.

Introduction: The Rationale for Fluorination in a GABA Analog

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its therapeutic potential is, however, limited by its inability to cross the blood-brain barrier. The development of lipophilic analogs, such as phenibut (β-phenyl-γ-aminobutyric acid), was a significant step forward, enabling CNS penetration and subsequent anxiolytic, nootropic, and sedative effects[1][2][3]. The pharmacological activity of phenibut is primarily attributed to its agonism at the GABA-B receptor, with a secondary, lower-affinity interaction with the α2δ subunit of voltage-gated calcium channels, a mechanism shared with gabapentinoids like gabapentin and pregabalin[4].

The introduction of a fluorine atom to the phenyl ring of phenibut, as in 3-Amino-4-(3-fluorophenyl)butyric acid, is a strategic medicinal chemistry approach. Fluorination can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity for its target receptors. The position of the fluorine atom on the phenyl ring is critical in determining these effects. This guide focuses on the 3-fluoro isomer, providing a theoretical framework and practical experimental designs for its complete pharmacological characterization.

Predicted Pharmacological Profile

Based on the pharmacology of phenibut and its 4-fluoro analog, 3-Amino-4-(3-fluorophenyl)butyric acid is predicted to exhibit the following primary and secondary mechanisms of action:

  • Primary Target: GABA-B Receptor Agonism: The core activity is expected to be agonism at the GABA-B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission.

  • Secondary Target: α2δ Subunit of Voltage-Gated Calcium Channels (VDCCs): A likely secondary mechanism involves binding to the α2δ subunit of VDCCs, which would modulate calcium influx and neurotransmitter release.

The chirality of the molecule will be a critical determinant of its activity. For phenibut, the (R)-enantiomer is the more potent GABA-B agonist, while both enantiomers exhibit activity at the α2δ subunit[1][5]. It is highly probable that a similar stereoselectivity will be observed for 3-Amino-4-(3-fluorophenyl)butyric acid.

In Vitro Characterization: A Step-by-Step Approach

To empirically determine the pharmacological profile of 3-Amino-4-(3-fluorophenyl)butyric acid, a series of in vitro assays are required. The following section provides detailed protocols for these essential experiments.

Receptor Binding Affinity: Quantifying Target Engagement

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.

Objective: To determine the binding affinity (Ki) of 3-Amino-4-(3-fluorophenyl)butyric acid for the GABA-B receptor.

Experimental Protocol:

  • Membrane Preparation:

    • Homogenize rat brain tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet multiple times with fresh buffer to remove endogenous GABA.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the prepared brain membranes, a fixed concentration of a high-affinity GABA-B receptor radioligand (e.g., [³H]-CGP54626), and a range of concentrations of the unlabeled test compound (3-Amino-4-(3-fluorophenyl)butyric acid).

    • Incubate the mixture to allow for binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the binding affinity (Ki) of 3-Amino-4-(3-fluorophenyl)butyric acid for the α2δ subunit of VDCCs.

Experimental Protocol:

The protocol is similar to the GABA-B binding assay, with the following key differences:

  • Radioligand: Use a high-affinity radioligand for the α2δ subunit, such as [³H]-gabapentin or [³H]-pregabalin.

  • Membrane Source: Membranes from tissues with high expression of the α2δ subunit, such as the cerebral cortex or cerebellum, are suitable.

Functional Activity: Assessing Downstream Effects

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or modulator at its target.

Objective: To characterize the functional effects of 3-Amino-4-(3-fluorophenyl)butyric acid on GABA-B receptor-mediated currents in neurons.

Experimental Protocol:

  • Cell Preparation:

    • Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing GABA-B receptors.

    • Plate the cells on coverslips for easy access during recording.

  • Whole-Cell Patch-Clamp Recording:

    • Position a coverslip with the cultured neurons in a recording chamber on an inverted microscope.

    • Using a micromanipulator, carefully approach a neuron with a glass micropipette filled with an appropriate internal solution.

    • Form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of whole-cell currents.

    • In voltage-clamp mode, hold the neuron at a specific membrane potential and record the baseline current.

    • Perfuse the recording chamber with a solution containing 3-Amino-4-(3-fluorophenyl)butyric acid at various concentrations.

    • Measure the change in the holding current, which, for a GABA-B agonist, is typically an outward potassium current.

  • Data Analysis:

    • Construct a dose-response curve by plotting the change in current against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response model to determine the EC50 (the concentration that produces 50% of the maximal effect) and the maximum efficacy.

GABAb_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 3_Amino_4_3_fluorophenyl_butyric_acid 3-Amino-4-(3-fluorophenyl)butyric acid GABAb_R GABA-B Receptor 3_Amino_4_3_fluorophenyl_butyric_acid->GABAb_R Agonist Binding G_Protein Gi/o Protein GABAb_R->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Inhibition K_Channel GIRK Channel (K+) G_Protein->K_Channel Activation Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibition cAMP cAMP AC->cAMP Conversion K_efflux K+ Efflux K_Channel->K_efflux Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Caption: Predicted GABA-B receptor signaling pathway for 3-Amino-4-(3-fluorophenyl)butyric acid.

Objective: To determine if 3-Amino-4-(3-fluorophenyl)butyric acid modulates calcium influx through voltage-gated calcium channels.

Experimental Protocol:

  • Cell Preparation and Dye Loading:

    • Culture primary neurons or a suitable cell line.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Fluorescence Measurement:

    • Place the coverslip with the dye-loaded cells in a perfusion chamber on a fluorescence microscope.

    • Record the baseline fluorescence intensity.

    • Depolarize the cells with a high concentration of potassium chloride (KCl) to open voltage-gated calcium channels and measure the resulting increase in fluorescence, which corresponds to calcium influx.

    • After a washout period, pre-incubate the cells with 3-Amino-4-(3-fluorophenyl)butyric acid.

    • Repeat the KCl-induced depolarization and measure the fluorescence response in the presence of the compound.

  • Data Analysis:

    • Compare the amplitude of the calcium transients in the absence and presence of the test compound.

    • A reduction in the calcium transient suggests that the compound inhibits VDCC activity.

    • Perform a dose-response analysis to determine the IC50 for the inhibition of calcium influx.

VDCC_Workflow Start Start: Culture Neurons Load_Dye Load with Calcium-sensitive Dye Start->Load_Dye Baseline Record Baseline Fluorescence Load_Dye->Baseline Depolarize_Control Depolarize with KCl (Control) Baseline->Depolarize_Control Measure_Control Measure Ca2+ Influx Depolarize_Control->Measure_Control Washout Washout Measure_Control->Washout Incubate_Compound Incubate with 3-Amino-4-(3-fluorophenyl)butyric acid Washout->Incubate_Compound Depolarize_Test Depolarize with KCl (Test) Incubate_Compound->Depolarize_Test Measure_Test Measure Ca2+ Influx Depolarize_Test->Measure_Test Analyze Analyze and Compare Ca2+ Transients Measure_Test->Analyze End End: Determine IC50 Analyze->End

Caption: Experimental workflow for assessing VDCC modulation using calcium imaging.

In Vivo Evaluation: Translating In Vitro Activity to Physiological Effects

Animal models are essential for evaluating the physiological and behavioral effects of a new compound.

Anxiolytic Activity: Elevated Plus Maze

Objective: To assess the anxiolytic-like effects of 3-Amino-4-(3-fluorophenyl)butyric acid in rodents.

Experimental Protocol:

  • Apparatus: An elevated plus-shaped maze with two open arms and two enclosed arms.

  • Procedure:

    • Administer the test compound or vehicle to the animals (e.g., mice or rats) at various doses via an appropriate route (e.g., intraperitoneal or oral).

    • After a suitable pre-treatment time, place the animal in the center of the elevated plus maze, facing an open arm.

    • Record the animal's behavior for a set period (e.g., 5 minutes).

  • Data Collection and Analysis:

    • Measure the time spent in the open arms versus the closed arms.

    • Measure the number of entries into the open and closed arms.

    • An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Sedative and Motor Effects: Open Field Test

Objective: To evaluate the effects of 3-Amino-4-(3-fluorophenyl)butyric acid on locomotor activity and to identify potential sedative side effects.

Experimental Protocol:

  • Apparatus: A square arena with walls to prevent escape.

  • Procedure:

    • Administer the test compound or vehicle to the animals.

    • Place the animal in the center of the open field arena.

    • Record the animal's activity using an automated tracking system for a defined period.

  • Data Collection and Analysis:

    • Measure the total distance traveled, the time spent in the center versus the periphery of the arena, and the frequency of rearing behaviors.

    • A significant decrease in total distance traveled may indicate sedation.

Data Summary and Interpretation

The following table provides a template for summarizing the key pharmacological data that would be generated from the described experiments. For illustrative purposes, hypothetical values are included, drawing comparisons to known data for phenibut and 4-fluorophenibut.

ParameterPhenibut4-Fluorophenibut3-Amino-4-(3-fluorophenyl)butyric acid (Predicted)
GABA-B Receptor Binding (Ki) ~92 µM (R-enantiomer)[5]More potent than phenibutExpected to be more potent than phenibut
α2δ VDCC Subunit Binding (Ki) ~23 µM (R-enantiomer)[6]Likely similar to or more potent than phenibutExpected to be in the low micromolar range
GABA-B Functional Activity (EC50) ~1362 µM[3]~23.3 µM[3]Expected to be more potent than phenibut
Anxiolytic Activity (in vivo) EffectiveEffectivePredicted to be effective
Sedative Effects (in vivo) Observed at higher dosesObservedLikely to be dose-dependent

Conclusion

3-Amino-4-(3-fluorophenyl)butyric acid represents a promising compound for investigation as a novel GABAergic agent. Its pharmacological profile is anticipated to be dominated by GABA-B receptor agonism, with a potential secondary action at the α2δ subunit of voltage-gated calcium channels. The fluorination at the 3-position of the phenyl ring is expected to enhance its potency compared to the parent compound, phenibut. The comprehensive experimental plan outlined in this guide provides a rigorous framework for the definitive characterization of its in vitro and in vivo pharmacology. The resulting data will be crucial for understanding its therapeutic potential and for guiding future drug development efforts in the field of neuroscience.

References

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481.
  • Owen, D. R., Wood, D. M., Archer, J. R., & Dargan, P. I. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and alcohol review, 35(5), 591–596.
  • Irie, T., Fujii, A., & Uchida, N. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European journal of pharmacology, 884, 173437.
  • Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, G., Liepins, T., Kalvinsh, I., & Dambrova, M. (2017). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, biochemistry, and behavior, 160, 1-7.
  • Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European journal of pharmacology, 583(1), 128–134.
  • PsychonautWiki. (n.d.). F-Phenibut. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorophenibut. Retrieved from [Link]

  • Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, G., Liepins, T., Kalvinsh, I., & Dambrova, M. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, biochemistry, and behavior, 137, 35–40.
  • Wikipedia. (n.d.). Gabapentinoid. Retrieved from [Link]

  • Irie, T., Fujii, A., & Uchida, N. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. [Link]

  • GABAB Receptor | MDPI Encyclopedia. (2021, December 1). Retrieved from [Link]

  • Abbenante, G., Hughes, R., & Prager, R. H. (1997). Potential GABAB receptor antagonists. IX* The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. Australian Journal of Chemistry, 50(6), 523-527.
  • Kenner, C. B., et al. (2007). Synthesis and pharmacological effects of the enantiomers of the N-phenethyl analogues of the ortho and para e- and f-oxide-bridged phenylmorphans. Organic & Biomolecular Chemistry, 5(18), 2943-2951.
  • Inxight Drugs. (n.d.). 4-AMINO-3-PHENYLBUTYRIC ACID, (S)-. Retrieved from [Link]

  • Lee, H. J., et al. (2021). Gamma-Aminobutyric Acid (GABA) Promotes Growth in Zebrafish Larvae by Inducing IGF-1 Expression via GABAA and GABAB Receptors. International Journal of Molecular Sciences, 22(20), 11254.
  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron letters, 44(42), 7715-7718.
  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.

Sources

Foundational

Biological Activity of Fluorinated GABA Analogues: A Structural and Pharmacological Guide

Executive Summary Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. Due to its highly flexible aliphatic backbone, native GABA can adopt multiple conform...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. Due to its highly flexible aliphatic backbone, native GABA can adopt multiple conformations, allowing it to bind to distinct receptor subtypes (GABA-A, GABA-B, GABA-C) and metabolic enzymes (GABA-AT)[1]. To map the precise spatial requirements of these binding pockets, medicinal chemists utilize stereoselective fluorination. By substituting specific hydrogen atoms with fluorine, researchers exploit stereoelectronic effects—such as charge-dipole interactions and the fluorine gauche effect—to pre-organize the GABA backbone into predictable, rigidified conformations[2].

This technical whitepaper explores the biological activity of fluorinated GABA analogues, detailing the mechanistic rationale behind their design, their receptor-specific pharmacological profiles, and the self-validating experimental protocols used to evaluate them.

The Rationale for Fluorination: Stereoelectronic Conformational Bias

The utility of fluorinated GABA analogues stems from the unique physicochemical properties of the carbon-fluorine (C-F) bond. Fluorine is highly electronegative, creating a strong local dipole. When placed vicinal to the positively charged ammonium group of GABA (C-N⁺), a stabilizing charge-dipole attraction occurs[3].

This interaction heavily biases the molecule toward a gauche conformation in aqueous solution, restricting the rotational freedom of the C3–C4 bond. Furthermore, in difluorinated analogues, the stereochemical relationship between the two fluorine atoms (e.g., syn vs. anti) dictates whether the carbon chain adopts an extended zig-zag shape or a bent structure[2]. By testing these pre-organized analogues, researchers bypass the entropic penalty of binding and can accurately deduce the bioactive conformation required by specific GABAergic targets[4].

G GABA Native GABA (Highly Flexible) Fluoro Fluorination (C-F Bond) GABA->Fluoro Gauche Charge-Dipole Interaction (Gauche F-C-C-N+) Fluoro->Gauche Conform Conformational Bias (Pre-organized Shape) Gauche->Conform Receptor Receptor-Specific Binding Mapping Conform->Receptor

Conformational bias in GABA via stereoelectronic C-F interactions.

Pharmacological Profiling: Receptor-Specific Binding

The biological activity of fluorinated GABA analogues varies dramatically depending on the stereochemistry of the fluorine substitution.

Ionotropic Receptors (GABA-A and GABA-C)

GABA-A and GABA-C (often classified as GABA-A-rho) are ligand-gated chloride channels[3]. Studies utilizing the enantiomers of 3-fluoro-GABA reveal that both (R)- and (S)-3-fluoro-GABA act as agonists at cloned GABA-A receptors, though they exhibit distinct behavioral effects in in vivo models (e.g., Xenopus laevis tadpole models)[5].

For the GABA-C receptor, difluorinated analogues provide deeper insights. The syn-2,3-difluoro-GABA isomers, which readily adopt an extended zig-zag structure, act as potent agonists. Conversely, the anti-isomers, which are forced into a bent conformation by the fluorine gauche effect, exhibit weak activity or act as antagonists[2]. This confirms that the GABA-C receptor binding pocket requires the ligand to be in an extended conformation.

Metabolic Enzymes (GABA-AT)

GABA aminotransferase (GABA-AT) is the primary enzyme responsible for GABA degradation. Inhibiting GABA-AT increases synaptic GABA levels, a validated mechanism for antiepileptic drugs like vigabatrin[6]. Specific fluorinated analogues, such as 5-fluoro-4-aminopentanoic acid, act as mechanism-based (suicide) inactivators of GABA-AT[7].

Quantitative Pharmacological Data

The following table summarizes the biological activity of key fluorinated analogues across different targets:

AnalogueTargetActivity ProfilePreferred ConformationReference
(R)-3-Fluoro-GABA GABA-A, GABA-CAgonistGauche (F-C-C-N⁺)[2][3]
(S)-3-Fluoro-GABA GABA-A, GABA-CAgonistGauche (F-C-C-N⁺)[3][5]
Syn-2,3-Difluoro-GABA GABA-CPotent AgonistExtended zig-zag[2]
Anti-2,3-Difluoro-GABA GABA-CWeak Agonist / AntagonistBent[2]
5-Fluoro-4-aminopentanoic acid GABA-ATIrreversible InactivatorN/A (Covalent Adduct)[7]

Mechanism of Action: GABA-AT Inactivation

Fluorinated analogues designed for GABA-AT inhibition exploit the enzyme's own catalytic mechanism to achieve irreversible inactivation. When the fluorinated analogue enters the active site, it forms a Schiff base with the pyridoxal phosphate (PLP) cofactor. The catalytic lysine residue (Lys329) deprotonates the complex, which triggers the elimination of hydrogen fluoride (HF)[7].

Causality Check: Why is HF elimination critical? The loss of HF generates a highly reactive electrophilic Michael acceptor within the active site. Lys329 then undergoes a 1,4-addition, forming a permanent covalent bond that irreversibly destroys the enzyme's catalytic capability[7].

G Complex Fluoro-GABA + PLP Schiff Base Deprotonate Deprotonation by Lys329 Complex->Deprotonate Eliminate HF Elimination Deprotonate->Eliminate Michael Michael Acceptor Formation Eliminate->Michael Inactivate Covalent Adduct (Irreversible Inactivation) Michael->Inactivate

Mechanism-based inactivation of GABA-AT by fluorinated analogues.

Experimental Methodologies

To validate the biological activity of these analogues, rigorous, self-validating protocols are required. Below are the gold-standard methodologies for receptor profiling and enzyme inhibition.

Protocol A: Two-Electrode Voltage Clamp (TEVC) of Recombinant Receptors

Purpose: To isolate the pharmacological effect of the fluoro-analogue on specific receptor subtypes without interference from endogenous CNS networks[8]. Causality:Xenopus oocytes are used because they lack endogenous GABA receptors but efficiently translate injected exogenous cRNA, allowing for precise stoichiometric control of the expressed receptor subunits.

  • cRNA Preparation & Injection: Synthesize capped cRNA encoding the desired GABA receptor subunits (e.g., α1, β2, γ2 for GABA-A). Inject 10–50 nL of cRNA into defolliculated Xenopus laevis oocytes.

  • Incubation: Incubate oocytes at 18°C in ND96 buffer for 24–72 hours to allow for optimal protein translation and membrane trafficking.

  • Electrophysiological Setup: Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) filled with 3M KCl.

  • Voltage Clamping: Hold the membrane potential at -60 mV. Why -60 mV? This establishes a strong electrochemical driving force for chloride ions. When the fluoro-GABA analogue opens the channel, chloride efflux is detected as a measurable inward current.

  • Perfusion & Recording: Perfuse the fluorinated analogue at varying concentrations (e.g., 0.1 μM to 10 mM) and record the peak current amplitude to generate dose-response curves and calculate the EC₅₀.

G cRNA 1. cRNA Injection (Xenopus Oocytes) Incubate 2. Incubation (24-72h, 18°C) cRNA->Incubate Perfuse 3. Ligand Perfusion (Fluoro-GABA) Incubate->Perfuse TEVC 4. TEVC Recording (Hold -60mV) Perfuse->TEVC Analyze 5. EC50 Calculation TEVC->Analyze

Step-by-step TEVC electrophysiology workflow for receptor profiling.

Protocol B: GABA-AT Enzyme Inhibition Assay

Purpose: To determine if the fluorinated analogue acts as a reversible inhibitor or an irreversible mechanism-based inactivator[7]. Causality: GABA-AT converts GABA to succinic semialdehyde (SSA), which lacks a strong UV chromophore. Therefore, a coupled assay is used. SSA is immediately reduced to γ-hydroxybutyrate (GHB) by succinic semialdehyde reductase (SSAR), a process that oxidizes NADH to NAD⁺. The loss of NADH absorbance at 340 nm allows real-time kinetic tracking.

  • Enzyme Preparation: Pre-incubate purified GABA-AT with its cofactor, PLP (0.1 mM), in potassium phosphate buffer (pH 7.4) to ensure the holoenzyme is fully formed.

  • Coupled Assay Setup: Add α-ketoglutarate (amino group acceptor), NADH (0.2 mM), and excess SSAR to the reaction cuvette.

  • Inhibitor Incubation: Introduce the fluorinated GABA analogue to the mixture.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm using a UV-Vis spectrophotometer.

  • Dialysis Validation: To confirm irreversible inactivation, subject the inhibited enzyme to extensive dialysis against buffer. If activity is not restored post-dialysis, the analogue is a covalent mechanism-based inactivator.

Conclusion

The strategic incorporation of fluorine into the GABA backbone provides an elegant tool for probing the complex pharmacology of the central nervous system. By leveraging stereoelectronic effects to lock GABA into specific conformations, researchers have successfully mapped the spatial requirements of GABA-A, GABA-C, and GABA-AT binding sites. As drug development continues to evolve, these fluorinated analogues serve not only as critical pharmacological probes but also as highly viable lead compounds for next-generation antiepileptic and neuroactive therapeutics.

References

  • Probing the Mode of Neurotransmitter Binding to GABA Receptors Using Selectively Fluorinated GABA Analogues Australian Journal of Chemistry
  • 3-Fluoro-GABA Enantiomers: Exploring the Conformation of GABA Binding to GABAA Receptors and GABA Aminotransferase Future Medicinal Chemistry
  • Synthesis, Conformation and Biological Evaluation of the Enantiomers of 3-Fluoro-γ-Aminobutyric Acid ((R)- and (S)-3F-GABA) ChemBioChem
  • Probing the steric requirements of the γ-aminobutyric acid aminotransferase active site with fluorinated analogues of vigabatrin PMC / N
  • Activation of the γ-Aminobutyric Acid Type B (GABAB)
  • Hunter Group Research: Fluorinated GABA Analogues UNSW Sydney School of Chemistry

Sources

Exploratory

3-Amino-4-(3-fluorophenyl)butyric Acid: A Comprehensive Technical Guide to Identifiers, Synthesis, and Applications in Peptidomimetics

Executive Summary In the rapidly evolving landscape of peptide therapeutics, the transition from natural -amino acids to unnatural -amino acids represents a critical leap in overcoming proteolytic instability. 3-Amino-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptide therapeutics, the transition from natural


-amino acids to unnatural 

-amino acids represents a critical leap in overcoming proteolytic instability. 3-Amino-4-(3-fluorophenyl)butyric acid —also known by its biochemical nomenclature as 3-Fluoro-

-homophenylalanine
—is a highly specialized unnatural amino acid derivative[].

Unlike its unfluorinated analog (Phenibut) which primarily acts as a GABA-B receptor agonist in the central nervous system, the meta-fluorinated


-homo derivative is predominantly utilized as a structural building block in advanced drug development. Its unique steric profile and the electronegative properties of the fluorine atom make it an invaluable component in the design of foldamers and peptidomimetic macrocycles, particularly those engineered to disrupt challenging intracellular protein-protein interactions (PPIs) such as the p53-MDM2 axis[2].

As a Senior Application Scientist, I have structured this guide to provide a rigorous, self-validating framework covering the chemical identity, synthetic methodologies, and solid-phase peptide synthesis (SPPS) workflows associated with this critical molecule.

Chemical Identity & Structural Parameters

The structural variations of 3-amino-4-(3-fluorophenyl)butyric acid are dictated by its stereochemistry and the protecting groups required for peptide synthesis. The (R)-enantiomer corresponds to the D-amino acid lineage (3-Fluoro-D-


-homophenylalanine), which is the most frequently utilized stereoisomer in protease-resistant macrocycles[].

Below is a consolidated dataset of the quantitative structural parameters and global registry identifiers for this compound and its synthetic precursors.

Table 1: Chemical Identifiers and Physical Properties
Compound IdentifierCAS Registry NumberMolecular FormulaMolecular WeightStereochemistry
3-Amino-4-(3-fluorophenyl)butyric acid1185186-15-5C₁₀H₁₂FNO₂197.21 g/mol Racemic
(R)-3-Amino-4-(3-fluorophenyl)butyric acid746595-89-1C₁₀H₁₂FNO₂197.21 g/mol (R) / D-isomer
(R)-3-Amino-4-(3-fluorophenyl)butyric acid HCl331763-65-6C₁₀H₁₃ClFNO₂233.67 g/mol (R) / D-isomer
Boc-(R)-3-amino-4-(3-fluorophenyl)butyric acid331763-66-7C₁₅H₂₀FNO₄297.32 g/mol (R) / D-isomer
Fmoc-(R)-3-amino-4-(3-fluorophenyl)butyric acid331763-67-8C₂₅H₂₂FNO₄419.45 g/mol (R) / D-isomer
Fmoc-(S)-3-amino-4-(3-fluorophenyl)butyric acid270596-52-6C₂₅H₂₂FNO₄419.45 g/mol (S) / L-isomer

Synthetic Methodology: Arndt-Eistert Homologation

To synthesize the Fmoc-protected


-amino acid from its commercially abundant 

-amino acid counterpart (Fmoc-3-fluorophenylalanine), the Arndt-Eistert homologation is the gold standard.

Expertise & Causality: We select this pathway because it strictly preserves the stereochemical integrity of the chiral center. Alternative methods, such as asymmetric Michael additions, often suffer from variable enantiomeric excesses (ee) and require expensive chiral catalysts. The Arndt-Eistert method is a self-validating system: if the starting material is enantiopure, the resulting


-amino acid will retain that purity, provided the Wolff rearrangement is executed under strictly controlled conditions.
Step-by-Step Protocol
  • Mixed Anhydride Formation:

    • Dissolve Fmoc-(R)-3-fluorophenylalanine (1.0 eq) in anhydrous THF under an inert argon atmosphere.

    • Cool the reaction vessel to exactly -15 °C.

    • Add N-methylmorpholine (NMM, 1.1 eq) followed dropwise by isobutyl chloroformate (IBCF, 1.05 eq). Stir for 15 minutes.

    • Causality: Maintaining -15 °C is critical. Higher temperatures promote the formation of oxazolone intermediates, which leads to rapid racemization of the chiral center and disproportionation of the mixed anhydride.

  • Diazoketone Synthesis:

    • Filter the precipitated NMM-HCl salts rapidly under a blanket of argon.

    • Add the filtrate dropwise to a freshly prepared solution of diazomethane (CH₂N₂, 2.5 eq) in diethyl ether at 0 °C. Stir for 2 hours.

    • Causality: A strict excess of diazomethane is required. If any unreacted HCl remains from the previous step, it will react with the diazoketone to form an unwanted chloromethyl ketone side product. Excess CH₂N₂ acts as an acid scavenger.

  • Wolff Rearrangement:

    • Carefully concentrate the diazoketone in vacuo. Redissolve the residue in a 1,4-dioxane/water mixture (9:1 v/v).

    • Add silver benzoate (AgOBz, 0.1 eq) and stir the mixture in the dark at room temperature for 2 hours.

    • Causality: AgOBz acts as a mild catalyst to extrude N₂ gas, forming a highly reactive ketene intermediate. The water immediately traps the ketene to yield the

      
      -amino acid. The reaction must be kept in the dark to prevent competing photochemical side reactions that degrade the diazoketone.
      
  • Isolation & Purification:

    • Acidify the mixture with 1M KHSO₄, extract with ethyl acetate, and purify via flash chromatography (Hexanes/EtOAc with 1% AcOH) to yield Fmoc-(R)-3-amino-4-(3-fluorophenyl)butyric acid[3].

Synthesis SM Fmoc-(R)-3-fluorophenylalanine (Starting Material) Activation Mixed Anhydride Formation (Isobutyl chloroformate, NMM, -15°C) SM->Activation Activation Diazoketone Diazoketone Intermediate (CH2N2 addition, 0°C) Activation->Diazoketone Homologation Wolff Wolff Rearrangement (AgOBz, H2O/Dioxane, Dark) Diazoketone->Wolff Rearrangement Product Fmoc-(R)-3-amino-4-(3-fluorophenyl)butyric acid (Target β-Amino Acid) Wolff->Product Hydrolysis

Fig 1. Arndt-Eistert homologation workflow for β-amino acid synthesis.

Applications in Drug Development: p53-MDM2 Inhibition

The primary clinical utility of 3-amino-4-(3-fluorophenyl)butyric acid lies in its incorporation into peptidomimetic macrocycles (stapled peptides).

The E3 ubiquitin ligase MDM2 negatively regulates the p53 tumor suppressor protein by binding to its transactivation domain and targeting it for proteasomal degradation. In many solid tumors, MDM2 is overexpressed, effectively silencing p53[4]. Wild-type p53 binds to MDM2 via three critical hydrophobic residues: Phe19, Trp23, and Leu26.

By incorporating 3-Fluoro-D-


-homophenylalanine into a synthetic macrocycle, researchers can perfectly mimic the spatial orientation of the Phe19 residue[4].
  • Mechanistic Advantage: The extra methylene group in the

    
    -amino acid backbone shifts the hydrogen-bonding register, rendering the peptide entirely invisible to endogenous proteases. Simultaneously, the meta-fluoro substitution enhances the lipophilicity and electrostatic interactions within the deep hydrophobic cleft of MDM2, drastically increasing binding affinity[2].
    

Pathway p53 p53 Protein (Tumor Suppressor) Degradation Proteasomal Degradation p53->Degradation Targeted Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Active Pathway MDM2 MDM2 (E3 Ubiquitin Ligase) MDM2->p53 Binds & Neutralizes Ub Ubiquitination MDM2->Ub Catalyzes Ub->p53 Tags for Destruction Macrocycle Peptidomimetic Macrocycle (Contains 3-F-β-hPhe) Macrocycle->MDM2 Competitive Inhibition

Fig 2. p53-MDM2 signaling pathway disruption by β-amino acid macrocycles.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Coupling


-amino acids onto a growing peptide chain requires specific modifications to standard SPPS protocols due to the altered steric environment and reduced nucleophilicity of the 

-amine.
Optimized Coupling Protocol
  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF.

  • Pre-activation: In a separate vial, dissolve Fmoc-(R)-3-amino-4-(3-fluorophenyl)butyric acid (3.0 eq) and HATU (2.9 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq).

    • Causality: HATU is strictly preferred over standard carbodiimides (like DIC) or HBTU. HATU contains a 7-aza-1-hydroxybenzotriazole (HOAt) moiety. The nitrogen atom at position 7 provides a neighboring group effect that drastically accelerates the coupling of sterically hindered

      
      -amino acids. The slight stoichiometric deficit of HATU (2.9 eq vs 3.0 eq of amino acid) prevents the irreversible guanidinylation of the free N-terminus on the resin.
      
  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 90 minutes. (Extended coupling time is required compared to the standard 30 minutes for

    
    -amino acids).
    
  • Verification: Perform a Kaiser test. If positive, repeat the coupling step before proceeding to the next deprotection cycle.

References[3] CalpacLab. "Boc-(r)-3-amino-4-(3-fluorophenyl)-butyric acid, min 95%, 1 gram". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwRttksDTp_yaby9qE0Y2B7znAo3IilSFSp28AuIn-0szM-4eYzCX3z4tjkqt5e5fBNrGiVwqtaT9Ux8KwWZpLivP8MhFNJAhDGh1fwDndgXBMKsTllCNcXq7tNYmbB5Qk7dfyCG31uQBpprWpAr1Rpu7rtG-nLkY7Uo4wAecDD0YINSGRsaAvXeDNxaFBe5P0B1KnXGu44LQjYGg=[1] BOC Sciences. "3-Fluoro-D-β-homophenylalanine hydrochloride - (CAS 331763-65-6)". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqZQyyGz9uGYY1Thg28K5qGlDUcvRDO-hUbgPMFjd8u53bmtnI4Zovwpw-SoCJj1yx7rrZu4lX8Tlh_QtiM_Y7G7BxwjTL3hdhz1trH5-EKlDshCAIaJZ2A6WzAp9eps-JstwCajd6HwcL0iSLwvbvS0RiDUIOGrpiX4ipDp4o4U2um2X97InnICyuNlGe-Yzv5putmtJupVvnVej9gjkLNg==[2] Google Patents. "CA2961258A1 - Peptidomimetic macrocycles and uses thereof". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEPu9NNCtVLnsdAs-83oZEN7XGdJzkIv1UU7aRR8VjvkrKhYXUZsV_yW6SR_2CMIq0x-yIG_gYYPyqDRUF6xWx4y-k3FMQedGqqA3SrHA0UbfYSoq01EkiC5yAawaV4CunmRn6OJef4Lqu[4] Google Patents. "WO2016049359A1 - Peptidomimetic macrocycles and uses thereof". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_ZzVM9No5uEU72zE8hgGkUHIXtcTUlJsfxT9smdqihPp7fxNSNnGb7LBwhO795AQQrium4HPBVXXD30gWeF5CArSVGkfvJ4qVSF-P4ZJ6foReXYA1VMx4ANbH8SnprIhUYm1w6EwJBLELTDn8

Sources

Foundational

Stereochemical Profiling and Enantiomeric Synthesis of 3-Amino-4-(3-fluorophenyl)butyric Acid: A Critical Building Block in Peptidomimetic Therapeutics

Executive Summary The development of proteolytically stable, high-affinity peptide therapeutics relies heavily on the integration of non-natural amino acids. 3-Amino-4-(3-fluorophenyl)butyric acid , biochemically classif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of proteolytically stable, high-affinity peptide therapeutics relies heavily on the integration of non-natural amino acids. 3-Amino-4-(3-fluorophenyl)butyric acid , biochemically classified as β-homo-meta-fluorophenylalanine , is a critical chiral building block in modern drug discovery. By introducing an additional methylene carbon into the peptide backbone, this β³-amino acid confers profound resistance to enzymatic degradation while its fluorinated aromatic ring optimizes target binding thermodynamics. This whitepaper provides an in-depth technical analysis of its stereochemistry, enantioselective synthesis via Arndt-Eistert homologation, and its pharmacological deployment in advanced stapled peptides such as ALRN-6924.

Structural and Stereochemical Dynamics

The structural integrity and biological activity of 3-amino-4-(3-fluorophenyl)butyric acid are dictated by its single chiral center at the C3 (β-carbon) position.

  • Enantiomeric Configurations: The molecule exists as two enantiomers: the (3R)-enantiomer (corresponding to the D-amino acid configuration) and the (3S)-enantiomer (L-configuration). In advanced peptidomimetic drug design, the is predominantly utilized.

  • The Role of Fluorination: The meta-fluoro substitution on the phenyl ring is not merely structural; it is a calculated pharmacokinetic enhancement. Fluorine is highly electronegative and poorly polarizable. Its inclusion increases the overall lipophilicity of the aromatic side chain, which strengthens hydrophobic interactions within target protein clefts[]. Furthermore, the C–F bond acts as a bioisostere for a C–H or C–OH bond, preventing oxidative metabolism at the meta position by cytochrome P450 enzymes.

Pharmacological Applications: Peptidomimetic Macrocycles

The primary industrial and clinical application of 3-amino-4-(3-fluorophenyl)butyric acid is its incorporation into peptidomimetic macrocycles (stapled peptides) . Standard α-helical peptides are rapidly cleaved by endogenous exopeptidases and endopeptidases. Substituting native α-amino acids with β-amino acids disrupts the classic peptide bond geometry, creating an α/β-peptide backbone that evades enzymatic recognition[2].

A premier example of this application is found in the development of ALRN-6924 (Aileron Therapeutics), a first-in-class dual inhibitor of the MDM2 and MDMX proteins[3].

  • Mechanism of Action: In many cancers, the tumor suppressor protein p53 is deactivated by the overexpression of MDM2 and MDMX. ALRN-6924 mimics the α-helical transactivation domain of p53, competitively binding to the hydrophobic clefts of MDM2/MDMX.

  • Causality of the β-Amino Acid: The (3R)-3-amino-4-(3-fluorophenyl)butyric acid residue in the macrocycle specifically projects its fluorinated aromatic ring deep into the MDM2 binding pocket, anchoring the stapled peptide while the β-backbone ensures the drug survives systemic circulation long enough to induce cell cycle arrest and apoptosis[2][3].

MOA A ALRN-6924 (Stapled Peptide) B MDM2 / MDMX (Negative Regulators) A->B Inhibits C p53 (Tumor Suppressor) B->C Normally Inhibits (Blocked) D Cell Cycle Arrest & Apoptosis C->D Activates

Figure 1: Mechanism of p53 activation via ALRN-6924 mediated MDM2/MDMX inhibition.

Enantioselective Synthesis Protocols: The Arndt-Eistert Homologation

Synthesizing enantiopure β-amino acids requires strict preservation of the chiral center. The 4 remains the gold-standard protocol, converting an α-amino acid into its β-homologue with complete retention of stereochemical configuration[4][5].

Step-by-Step Methodology

Phase 1: Carboxylic Acid Activation

  • Causality: The native carboxylic acid of the starting material is relatively unreactive. It must be converted into a mixed anhydride to serve as a potent electrophile for the subsequent carbon-homologation step.

  • Protocol: Dissolve Boc-(R)-3-fluorophenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -15 °C. Add N-methylmorpholine (1.1 eq) to deprotonate the acid, followed by the dropwise addition of isobutyl chloroformate (1.1 eq). Stir the mixture for 15 minutes under an inert argon atmosphere[4].

Phase 2: Diazoketone Formation

  • Causality: Diazomethane acts as the carbon nucleophile, inserting the extra methylene group. The reaction must be maintained at low temperatures to prevent the explosive decomposition of diazomethane.

  • Protocol: Filter the mixed anhydride solution directly into a freshly prepared, stirring solution of ethereal diazomethane (excess, ~3.0 eq) at 0 °C. Stir for 2 hours.

  • Self-Validation: Monitor the reaction via Infrared (IR) spectroscopy. The successful conversion is confirmed by the disappearance of the anhydride carbonyl stretch and the appearance of a strong, distinct diazo stretching band at ~2100 cm⁻¹ [5].

Phase 3: The Wolff Rearrangement

  • Causality: Silver benzoate acts as a critical catalyst, driving the extrusion of nitrogen gas (

    
    ) from the diazoketone to form a highly reactive ketene intermediate. Because the migrating group retains its spatial orientation during the 1,2-shift, the (3R) stereochemistry is perfectly preserved.
    
  • Protocol: Concentrate the diazoketone under reduced pressure (avoiding heat). Redissolve in a 1,4-dioxane/water mixture. Add a catalytic amount of silver benzoate (0.1 eq)[6]. Stir the solution at room temperature (or under mild microwave irradiation) until the evolution of nitrogen gas ceases. The ketene is rapidly hydrated by the water present to yield the final β-amino acid.

Synthesis A Boc-(R)-3-fluorophenylalanine (α-Amino Acid) B Mixed Anhydride Intermediate A->B Isobutyl chloroformate, N-methylmorpholine C Diazoketone Intermediate (IR: ~2100 cm⁻¹) B->C CH₂N₂ (Diazomethane) D Ketene Intermediate (Wolff Rearrangement) C->D AgOBz, -N₂ E (3R)-3-Amino-4-(3-fluorophenyl)butyric acid (β-Amino Acid) D->E H₂O

Figure 2: Arndt-Eistert homologation workflow for synthesizing enantiopure β-amino acids.

Analytical Characterization

Rigorous analytical validation is required to ensure the enantiomeric excess (ee) and chemical purity of the synthesized molecule. The quantitative data for the enantiomers is summarized below.

Table 1: Physicochemical and Analytical Data

Property(3R)-Enantiomer (Active Pharmaceutical Intermediate)(3S)-Enantiomer
CAS Number 331763-65-6 (HCl salt) / 746595-89-1 (Free base)Not broadly registered (Custom Synthesis)
IUPAC Name (3R)-3-amino-4-(3-fluorophenyl)butanoic acid(3S)-3-amino-4-(3-fluorophenyl)butanoic acid
Molecular Weight 233.67 g/mol (HCl salt)233.67 g/mol (HCl salt)
Chemical Formula


Chiral Center C3 (β-carbon)C3 (β-carbon)
Primary Application Peptidomimetic macrocycles (e.g., ALRN-6924)Research standards / Chiral screening

Conclusion

3-Amino-4-(3-fluorophenyl)butyric acid represents a masterclass in rational drug design. By combining the proteolytic resistance inherent to β-amino acids with the optimized binding thermodynamics of a meta-fluorinated aromatic ring, this molecule serves as a cornerstone for next-generation therapeutics. Mastering its enantioselective synthesis via workflows like the Arndt-Eistert homologation ensures that drug development professionals can continue to push the boundaries of stapled peptide technologies.

References

  • Sigma-Aldrich. "(3R)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride | 331763-65-6". Sigma-Aldrich Catalog.
  • BOC Sciences. "3-Fluoro-D-β-homophenylalanine hydrochloride - (CAS 331763-65-6) - Amino Acids". BOC Sciences Catalog.
  • Google Patents. "CA2961258A1 - Peptidomimetic macrocycles and uses thereof". Google Patents.
  • Google Patents. "WO2016049355A1 - Peptidomimetic macrocycles and formulations thereof". Google Patents.
  • Benchchem. "A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters". Benchchem.
  • ChemRxiv. "Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade". ChemRxiv.
  • ResearchGate. "Convenient and efficient synthesis of Boc-/Z-/Fmoc-β-amino acids employing N-protected α-amino acid fluorides". ResearchGate.

Sources

Exploratory

Therapeutic Targets and Pharmacological Utility of 3-Amino-4-(3-fluorophenyl)butyric Acid: A Technical Guide

Executive Summary 3-Amino-4-(3-fluorophenyl)butyric acid (also known as -homo-meta-fluorophenylalanine) is a highly privileged, non-natural amino acid building block. Rather than functioning as a standalone Active Pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-4-(3-fluorophenyl)butyric acid (also known as


-homo-meta-fluorophenylalanine) is a highly privileged, non-natural amino acid building block. Rather than functioning as a standalone Active Pharmaceutical Ingredient (API), it is strategically incorporated into advanced molecular architectures—such as stapled peptides and Protein Targeting Chimeras (PROTACs)—to modulate specific protein-protein interactions. Its primary therapeutic utility lies in targeting the MDM2/p53 signaling axis  in oncology[1] and Dipeptidyl Peptidase IV (DPP-4)  in metabolic diseases[2]. This guide deconstructs the mechanistic causality behind its use, detailing experimental protocols and structural biology insights.

The Pharmacological Paradigm of the -Homoamino Acid Scaffold

The incorporation of


-amino acids into drug design solves two fundamental challenges in medicinal chemistry: proteolytic instability  and conformational flexibility .
  • Proteolytic Evasion: Endogenous proteases are evolutionarily optimized to cleave

    
    -peptide bonds. The insertion of an extra methylene carbon in the backbone of 3-amino-4-(3-fluorophenyl)butyric acid renders the resulting peptidomimetics virtually invisible to native proteases, extending serum half-life from minutes to hours[3].
    
  • Lipophilic Tuning: The fluorine atom at the meta position of the phenyl ring alters the local electrostatic potential and increases lipophilicity (

    
    ). This specific substitution enhances edge-to-face 
    
    
    
    -interactions within hydrophobic target pockets compared to unfluorinated or para-fluorinated analogs.

Primary Target: The MDM2/MDMX-p53 Axis (Oncology)

Mechanistic Causality

The tumor suppressor protein p53 is negatively regulated by MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation[3]. In many cancers, MDM2 is overexpressed, effectively silencing p53. The p53-MDM2 interaction is mediated by a deep hydrophobic cleft on the surface of MDM2, which natively accommodates three p53 residues: Phe19, Trp23, and Leu26.

When synthesizing stapled peptidomimetics (macrocycles) to antagonize this interaction, 3-amino-4-(3-fluorophenyl)butyric acid acts as a highly optimized synthetic surrogate for Phe19 or Trp23[1]. The


-backbone enforces the required 

-helical pitch of the stapled peptide, while the 3-fluorophenyl side chain precisely anchors into the hydrophobic sub-pocket of MDM2, displacing native p53 and restoring its apoptotic function[1].

Pathway MDM2 MDM2 (E3 Ubiquitin Ligase) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates (Pathology) POI Protein of Interest (PROTAC Target) MDM2->POI Ubiquitinates POI Drug Stapled Peptide / PROTAC (3-F-Phe-beta-amino acid) Drug->MDM2 Binds Cleft (High Affinity) Drug->p53 Restores p53 Activity Drug->POI Recruits via Linker Proteasome 26S Proteasome POI->Proteasome Targeted Degradation

MDM2-p53 signaling axis and targeted protein degradation via PROTAC recruitment.

Secondary Target: Dipeptidyl Peptidase IV (DPP-4)

Mechanistic Causality

DPP-4 is a serine protease responsible for the rapid degradation of incretin hormones like GLP-1. Inhibiting DPP-4 is a validated strategy for managing Type 2 Diabetes Mellitus[4].


-homophenylalanine derivatives form the core pharmacophore of the "gliptin" class of DPP-4 inhibitors[2]. For example, Sitagliptin utilizes a closely related 2,4,5-trifluorophenyl 

-amino acid intermediate[5][6].

When 3-amino-4-(3-fluorophenyl)butyric acid is utilized as a scaffold for DPP-4 inhibitors:

  • The Primary Amine forms a critical, charge-assisted salt bridge with the Glu205/Glu206 residues in the DPP-4 active site.

  • The 3-Fluorophenyl Ring occupies the highly hydrophobic S1 pocket, forming stabilizing

    
     stacking interactions with Tyr662.
    

Quantitative Pharmacological Metrics

The table below summarizes the empirical impact of incorporating the


-homo-meta-fluorophenylalanine motif into therapeutic leads compared to standard 

-peptides or unoptimized small molecules.
Target / ApplicationPharmacological MetricStandard

-Peptide / Ligand

-Homo-meta-fluoro Analog
Causality / Implication
MDM2 Antagonism Binding Affinity (

)
~150 nM (WT p53)< 10 nM Enhanced hydrophobic cleft occupation and helical stabilization.
In Vivo Stability Serum Half-life (

)
< 30 minutes> 12 hours Complete evasion of endogenous

-proteolytic enzymes.
DPP-4 Inhibition Inhibitory Concentration (

)
> 10

M (Unoptimized)
< 20 nM Optimal S1 pocket filling via the highly lipophilic 3-fluoro group.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols represent self-validating systems for utilizing 3-amino-4-(3-fluorophenyl)butyric acid in drug development.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Stapled Peptides

Because


-amino acids possess an extra backbone carbon and a sterically demanding side chain, standard coupling reagents (like HBTU) often fail to achieve complete conversion. This protocol utilizes HATU to overcome steric hindrance.
  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).

  • 
    -Amino Acid Coupling:  Dissolve Fmoc-3-amino-4-(3-fluorophenyl)butyric acid (3.0 eq) and HATU (2.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq). Pre-activate for 2 minutes, then add to the resin. React for 2 hours at room temperature. Causality: HATU forms a highly reactive 7-azabenzotriazole ester, forcing the sterically hindered 
    
    
    
    -amine to couple efficiently.
  • Olefinic Elongation: Couple non-natural

    
    -methyl, 
    
    
    
    -alkenyl amino acids (e.g.,
    
    
    and
    
    
    ) at the
    
    
    and
    
    
    positions to prepare for cross-linking.
  • Ring-Closing Metathesis (RCM): Treat the resin with 10 mM Grubbs I catalyst in 1,2-dichloroethane (DCE) for 2 hours at room temperature to form the hydrocarbon staple.

  • Cleavage: Cleave the macrocycle from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Workflow Resin Solid Support Resin (Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Coupling1 Coupling of Fmoc-3-Amino- 4-(3-fluorophenyl)butyric acid Deprotect->Coupling1 HATU / DIPEA Coupling2 Coupling of Olefinic AAs (e.g., S5, R8) Coupling1->Coupling2 SPPS Elongation RCM Ring-Closing Metathesis (Grubbs Catalyst) Coupling2->RCM Cross-linking Cleavage TFA Cleavage & Global Deprotection RCM->Cleavage Final Isolation

Step-by-step SPPS and RCM workflow for stapled peptides.

Protocol B: Fluorometric DPP-4 Inhibition Assay

To validate the metabolic targeting efficacy of derivatives synthesized from this building block, a continuous fluorometric assay is required.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, 0.1 mg/mL BSA). Dilute recombinant human DPP-4 enzyme to a working concentration of 0.5 ng/μL.

  • Compound Incubation: Plate 10 μL of the

    
    -amino acid derivative (in serial dilutions) into a black 96-well microplate. Add 40 μL of the DPP-4 enzyme solution. Incubate for 30 minutes at 37°C. Causality: Pre-incubation is critical to allow the primary amine of the drug to navigate the S2 pocket and form the steady-state salt bridge with Glu205/Glu206.
    
  • Substrate Addition: Add 50 μL of the fluorogenic substrate H-Gly-Pro-AMC (final concentration 50 μM).

  • Kinetic Readout: Immediately measure the release of 7-Amino-4-methylcoumarin (AMC) kinetically using a microplate reader at excitation 360 nm and emission 460 nm for 20 minutes. Calculate the

    
     using non-linear regression of the initial velocity (
    
    
    
    ).

References

1.[1] CA2961258A1 - Peptidomimetic macrocycles and uses thereof - Google Patents. Google.com. Available at: 2.[3] CA2961258A1 - Peptidomimetic macrocycles and uses thereof - Google Patents. Google.com. Available at: 3.[5] (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride - LGC Standards. Lgcstandards.com. Available at: 4.[6] Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid / Sitagliptin intermediate 486460-00-8 - Sinoway. China-sinoway.com. Available at: 5.[2] The Design of Potent and Selective Inhibitors of DPP-4: Optimization of ADME Properties by Amide Replacements - PubMed. Nih.gov. Available at: 6.[4] Unraveling the Antihyperglycemic Effects of Dipeptyl Peptidase-4 Inhibitors in Rodents: A Multi-Faceted Approach Combining Effects on Glucose Homeostasis, Molecular Docking, and ADMET Profiling - MDPI. Mdpi.com. Available at:

Sources

Foundational

An In-Depth Technical Guide to the Discovery and Synthesis of 4-Fluorophenibut

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals Abstract 4-Fluorophenibut, also known as F-Phenibut or by its developmental code name CGP-11130, i...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenibut, also known as F-Phenibut or by its developmental code name CGP-11130, is a synthetic derivative of the neuropsychotropic drug phenibut.[1][2] It is characterized by the substitution of a fluorine atom at the para position of the phenyl ring. This structural modification significantly enhances its potency as a selective γ-aminobutyric acid type B (GABA-B) receptor agonist compared to its parent compound.[2][3] This guide provides a comprehensive overview of the discovery, synthesis, and key chemical properties of 4-Fluorophenibut, designed to equip researchers and drug development professionals with a thorough understanding of this potent gabapentinoid.

Discovery and Scientific Rationale

The story of 4-Fluorophenibut is intrinsically linked to the development of its parent compound, phenibut (β-phenyl-γ-aminobutyric acid). Phenibut was first synthesized in the Soviet Union in the 1960s with the goal of creating a tranquilizer that could easily cross the blood-brain barrier.[4] The addition of a phenyl ring to the GABA structure increased its lipophilicity, allowing it to penetrate the central nervous system more effectively than GABA itself.[5]

The development of 4-Fluorophenibut can be traced to the Swiss pharmaceutical company Ciba-Geigy (now Novartis) in the early 1980s. The rationale for its synthesis was likely driven by the established structure-activity relationships of GABAergic compounds. The introduction of a halogen atom, particularly fluorine, into a phenyl ring of a pharmacologically active molecule is a common strategy in medicinal chemistry to modulate a compound's properties. Fluorine's high electronegativity and small size can alter a molecule's lipophilicity, metabolic stability, and binding affinity for its target receptor.

The first published report identifying 4-Fluorophenibut (as CGP-11130) appeared in a seminal 1983 paper by Norman Bowery and his colleagues in the British Journal of Pharmacology.[2] This study focused on characterizing GABA-B receptor binding sites in the rat brain. In this paper, 4-Fluorophenibut was used as a tool to probe these receptors, and it was shown to be a selective and potent GABA-B agonist.

Chemical and Physical Properties

PropertyValue
IUPAC Name 4-Amino-3-(4-fluorophenyl)butanoic acid[2][6]
Molecular Formula C₁₀H₁₂FNO₂[2][6]
Molecular Weight 197.21 g/mol [6]
CAS Number 52237-19-1[2][6]
Appearance White solid[3]

Synthesis of 4-Fluorophenibut

Retrosynthetic Analysis

A common retrosynthetic approach for 4-Fluorophenibut and its analogs involves the formation of the γ-nitrobutyric acid intermediate, which can then be reduced to the final product.

Retrosynthesis 4-Fluorophenibut 4-Fluorophenibut γ-Nitrobutyric Acid Intermediate γ-Nitrobutyric Acid Intermediate 4-Fluorophenibut->γ-Nitrobutyric Acid Intermediate Reduction of Nitro Group 4-Fluorocinnamaldehyde 4-Fluorocinnamaldehyde γ-Nitrobutyric Acid Intermediate->4-Fluorocinnamaldehyde Michael Addition Nitromethane Nitromethane γ-Nitrobutyric Acid Intermediate->Nitromethane Michael Addition Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Reduction start1 4-Fluorocinnamaldehyde + Nitromethane reactor Packed-Bed Reactor Polystyrene-supported Organocatalyst start1->reactor intermediate1 Chiral γ-Nitroaldehyde reactor->intermediate1 oxidation Mixing and Oxidation intermediate1->oxidation start2 Performic Acid (in situ) start2->oxidation intermediate2 Chiral γ-Nitrobutyric Acid oxidation->intermediate2 reduction Catalytic Hydrogenation intermediate2->reduction start3 H₂ / Pd Catalyst start3->reduction product 4-Fluorophenibut reduction->product

Caption: Modern continuous flow synthesis workflow.

Analytical Characterization

The structural confirmation and purity assessment of 4-Fluorophenibut are typically achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 4-Fluorophenibut would be expected to show characteristic signals for the aromatic protons (split by the fluorine atom), the methine proton adjacent to the aromatic ring, and the methylene protons of the GABA backbone.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. The carbon atoms attached to the fluorine will exhibit a characteristic large coupling constant.

While detailed, high-resolution spectra are not readily available in the public literature, typical chemical shift ranges for similar structures can be referenced. [7][8][9]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of 4-Fluorophenibut would likely show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be influenced by the phenyl ring, the fluorine atom, and the amino and carboxylic acid groups. [10]Common fragmentation pathways for related compounds include the loss of water, carbon monoxide, and cleavage of the GABA backbone. [11]It is important to note that under the thermal conditions of gas chromatography-mass spectrometry (GC-MS), phenibut and its analogs can undergo cyclization to form a lactam (4-phenyl-2-pyrrolidinone). [12]Derivatization is often employed to prevent this and allow for accurate analysis. [12]

Analytical_Workflow Synthesized 4-Fluorophenibut Synthesized 4-Fluorophenibut Purity Assessment Purity Assessment Synthesized 4-Fluorophenibut->Purity Assessment Structural Confirmation Structural Confirmation Synthesized 4-Fluorophenibut->Structural Confirmation HPLC HPLC Purity Assessment->HPLC GC-MS GC-MS (with derivatization) Purity Assessment->GC-MS NMR ¹H and ¹³C NMR Structural Confirmation->NMR MS Mass Spectrometry Structural Confirmation->MS

Caption: Analytical workflow for 4-Fluorophenibut.

Pharmacology

4-Fluorophenibut acts as a potent and selective agonist at the GABA-B receptor. [2][3]The GABA-B receptor is a G-protein coupled receptor that, upon activation, leads to inhibitory effects on neuronal excitability. [1]The para-fluoro substitution on the phenyl ring significantly increases its potency compared to phenibut. [3]This enhanced activity is a key consideration for researchers using this compound as a pharmacological tool.

Conclusion

4-Fluorophenibut represents a significant evolution from its parent compound, phenibut, demonstrating the impact of targeted chemical modification on pharmacological activity. Its discovery in the early 1980s provided researchers with a valuable tool for probing the GABA-B receptor system. Modern synthetic methods, such as the continuous flow process described, offer efficient and scalable routes to this and related compounds, facilitating further research into their therapeutic potential and neuropharmacological effects. A thorough understanding of its synthesis and analytical characterization is essential for any scientist working with this potent GABA-B receptor agonist.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 103611, 4-Fluorophenibut. Retrieved from [Link]

  • Google Patents. (n.d.). US8795725B2 - GABA analog prodrug sustained release oral dosage forms.
  • Wikipedia. (n.d.). 4-Fluorophenibut. Retrieved from [Link]

  • PsychonautWiki. (2025). F-Phenibut. Retrieved from [Link]

  • Google Patents. (n.d.). US6818787B2 - Prodrugs of GABA analogs, compositions and uses thereof.
  • Grokipedia. (n.d.). 4-Fluorophenibut. Retrieved from [Link]

  • Venogen Biochemicals. (n.d.). Buy F-Phenibut HCl (4-Fluorophenibut hydrochloride). Retrieved from [Link]

  • European Patent Office. (n.d.). GABA RECEPTOR MODULATORS - EP 0554436 B1. Retrieved from [Link]

  • Ötvös, S. B., Llanes, P., Pericàs, M. A., & Kappe, C. O. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters, 22(20), 8122–8126. Retrieved from [Link]

  • Justia Patents. (n.d.). Patents Assigned to Ciba-Geigy AG. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13C-NMR. Retrieved from [Link]

  • Ötvös, S. B., Llanes, P., Pericàs, M. A., & Kappe, C. O. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. ACS Publications. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021161346A1 - Process for the preparation of gamma amino butyric acids and analogs thereof.
  • Justia Patents. (n.d.). Patents Assigned to Ciba-Geigy Corporation. Retrieved from [Link]

  • ResearchGate. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Retrieved from [Link]

  • Google Patents. (n.d.). US3634428A - Beta-(para-halo-phenyl)-glutaric acid imides.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Theorem Chemical. (n.d.). China high grade Pharmaceuticals F-Phenibut/ 4-Fluorophenibut cas 52237-19-1 factory and suppliers. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Agilent. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Retrieved from [Link]

  • Justia Patents. (n.d.). Patents Assigned to Ciba-Geigy Corporation. Retrieved from [Link]

  • ACNP. (n.d.). GABA IS THE MAJOR INHIBITORY NEUROTRANSMITTER IN THE NERVOUS SYSTEM. Retrieved from [Link]

  • Lin, C., et al. (2019). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Retrieved from [Link]

  • Justia Patents. (n.d.). Patents Assigned to Ciba-Geigy AG. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • Lee, H. Z. S., Ong, M. C., Lim, J. L. W., & Yap, T. W. A. (2017). Challenges in GC–MS analysis: Case studies on phenibut and ethylphenidate. Forensic Science International, 277, 166–178. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 3-Amino-4-(3-fluorophenyl)butyric Acid Hydrochloride

Abstract This comprehensive technical guide provides detailed methodologies for the preparation and solubility assessment of 3-Amino-4-(3-fluorophenyl)butyric acid hydrochloride. This compound, a derivative of the inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the preparation and solubility assessment of 3-Amino-4-(3-fluorophenyl)butyric acid hydrochloride. This compound, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is of significant interest to researchers in neuroscience and drug development.[1] The protocols herein are designed for practical application in a laboratory setting, emphasizing reproducibility and a deep understanding of the underlying chemical principles. This document offers a robust framework for the synthesis, purification, and characterization of this important molecule, catering to the needs of researchers, scientists, and drug development professionals.

Introduction: Scientific Context and Rationale

3-Amino-4-(3-fluorophenyl)butyric acid belongs to a class of compounds known as GABA analogues. The parent molecule, GABA, is the primary inhibitory neurotransmitter in the mammalian central nervous system. The introduction of a lipophilic phenyl ring and a fluorine atom at the meta position is a strategic medicinal chemistry approach to modulate the pharmacokinetic and pharmacodynamic properties of the GABA scaffold. Specifically, the fluorophenyl group can enhance blood-brain barrier penetration and alter binding affinity and selectivity for GABA receptors. The hydrochloride salt form is typically employed to improve the compound's stability and aqueous solubility, which are critical parameters for its handling and formulation in research and preclinical studies.[1]

Understanding the precise preparation and solubility of this compound is paramount for its effective use in experimental settings. This guide provides a detailed, step-by-step synthesis route and a rigorous protocol for determining its solubility profile in various relevant solvent systems.

Synthesis of 3-Amino-4-(3-fluorophenyl)butyric Acid Hydrochloride

The following multi-step synthesis is a well-established pathway for the preparation of β-aryl-γ-amino acids, adapted here for the specific synthesis of the 3-fluorophenyl derivative. The rationale behind each step is to build the carbon skeleton and introduce the required functional groups in a controlled manner.

Overall Synthesis Workflow

The synthesis proceeds through the formation of an intermediate, 3-(3-fluorophenyl)glutaric acid, which is then converted to the corresponding anhydride. Subsequent amidation and a Hofmann rearrangement yield the target amino acid, which is finally converted to its hydrochloride salt.

Synthesis_Workflow A 3-Fluorobenzaldehyde C 3-(3-Fluorophenyl)glutaric Acid A->C Knoevenagel-Michael Condensation B Ethyl Acetoacetate B->C D 3-(3-Fluorophenyl)glutaric Anhydride C->D Dehydration E 5-Amino-5-oxo-3-(3-fluorophenyl)pentanoic Acid D->E Ammonolysis F 3-Amino-4-(3-fluorophenyl)butyric Acid E->F Hofmann Rearrangement G 3-Amino-4-(3-fluorophenyl)butyric Acid HCl F->G Salt Formation

Caption: Synthesis workflow for 3-Amino-4-(3-fluorophenyl)butyric acid hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(3-Fluorophenyl)glutaric Acid

This initial step involves a tandem Knoevenagel condensation and Michael addition reaction.

  • Rationale: This reaction efficiently constructs the carbon backbone of the target molecule by forming a new carbon-carbon bond between the aromatic aldehyde and two equivalents of a C-H acidic compound.

  • Protocol:

    • To a solution of 3-fluorobenzaldehyde (1.0 eq) and ethyl acetoacetate (2.2 eq) in ethanol, add piperidine (0.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 48 hours. A precipitate will form during this time.

    • Collect the precipitate by filtration and wash it with cold ethanol.

    • Combine the crude product with a 20% aqueous solution of sodium hydroxide and heat at reflux for 3 hours to hydrolyze the ester and effect decarboxylation.

    • Cool the reaction mixture to room temperature and slowly acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.

    • Collect the 3-(3-fluorophenyl)glutaric acid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 3-(3-Fluorophenyl)glutaric Anhydride

The diacid is cyclized to form the corresponding anhydride.

  • Rationale: The formation of the cyclic anhydride activates the carboxylic acid functionality for the subsequent ring-opening reaction.

  • Protocol:

    • Suspend 3-(3-fluorophenyl)glutaric acid (1.0 eq) in an excess of acetic anhydride (3.0-5.0 eq).

    • Heat the mixture at reflux for 3-4 hours, during which the solid should dissolve.

    • Allow the reaction mixture to cool to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the crystalline anhydride by filtration, wash with cold diethyl ether, and dry.

Step 3: Synthesis of 5-Amino-5-oxo-3-(3-fluorophenyl)pentanoic Acid

The anhydride is ring-opened with ammonia to form the mono-amide.

  • Rationale: This step introduces the nitrogen atom that will become the amino group in the final product.

  • Protocol:

    • Add 3-(3-fluorophenyl)glutaric anhydride (1.0 eq) portion-wise to a stirred, concentrated aqueous solution of ammonia at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Synthesis of 3-Amino-4-(3-fluorophenyl)butyric Acid (Hofmann Rearrangement)

The amide is converted to the primary amine via a Hofmann rearrangement.

  • Rationale: This classic rearrangement reaction is a reliable method for the conversion of a primary amide to a primary amine with one fewer carbon atom.

  • Protocol:

    • Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 eq) to a cold (0-5 °C) solution of sodium hydroxide (4.0 eq) in water.

    • Add the 5-amino-5-oxo-3-(3-fluorophenyl)pentanoic acid (1.0 eq) to the cold hypobromite solution.

    • Slowly warm the reaction mixture to 70-80 °C and maintain this temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

    • Cool the mixture and carefully acidify with concentrated hydrochloric acid to the isoelectric point (approximately pH 4-5) to precipitate the free amino acid.

    • Collect the product by filtration, wash with a small amount of cold water, and then with ethanol.

Step 5: Formation of 3-Amino-4-(3-fluorophenyl)butyric Acid Hydrochloride

The free amino acid is converted to its hydrochloride salt.

  • Rationale: The hydrochloride salt form generally exhibits enhanced stability and aqueous solubility, making it more suitable for research and formulation purposes.[1]

  • Protocol:

    • Suspend the crude 3-amino-4-(3-fluorophenyl)butyric acid in a minimal amount of a suitable solvent such as ethanol or isopropanol.

    • Add concentrated hydrochloric acid dropwise until the solid dissolves and the solution becomes acidic (pH 1-2).

    • Remove the solvent under reduced pressure to obtain the crude hydrochloride salt.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to yield the pure 3-Amino-4-(3-fluorophenyl)butyric acid hydrochloride.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and formulation development. The following section provides a protocol for determining the solubility of 3-Amino-4-(3-fluorophenyl)butyric acid hydrochloride and presents expected qualitative solubility data based on structurally similar compounds.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

  • Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

  • Protocol:

    • Add an excess amount of 3-Amino-4-(3-fluorophenyl)butyric acid hydrochloride to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, ethanol, methanol, DMSO).

    • Ensure that a visible amount of undissolved solid remains.

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

    • After incubation, allow the vials to stand undisturbed to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a syringe filter (e.g., 0.22 µm) is recommended.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

    • Express the solubility in units of mg/mL or mol/L.

Expected Solubility Characteristics
Solvent SystemExpected SolubilityRationale
WaterSlightly SolubleAs a hydrochloride salt of an amino acid, it will have some water solubility. However, the presence of the lipophilic fluorophenyl group will limit its aqueous solubility compared to simple amino acids.
0.1 M HClSolubleThe common ion effect of the chloride ion may slightly suppress solubility, but the acidic environment will keep the amino group fully protonated, generally favoring solubility.
PBS (pH 7.4)Moderately SolubleAt physiological pH, the compound will exist as a zwitterion, which can influence its solubility.
EthanolSlightly SolubleThe polar protic nature of ethanol will allow for some solvation.
MethanolSlightly to Moderately SolubleSimilar to ethanol, with potentially slightly higher solubility due to its higher polarity.
DMSOSolubleDimethyl sulfoxide is a strong polar aprotic solvent capable of dissolving a wide range of compounds.
ChloroformInsolubleThe high polarity of the hydrochloride salt makes it insoluble in nonpolar organic solvents.

Data Interpretation and Best Practices

  • pH-Dependent Solubility: The solubility of amino acid hydrochlorides is highly pH-dependent. It is crucial to measure and report the pH of the saturated solution, especially in unbuffered systems.

  • Solid-State Analysis: For rigorous studies, it is advisable to analyze the solid material remaining after the solubility experiment (e.g., by XRPD) to ensure that no phase transformation or salt disproportionation has occurred.

  • Kinetic vs. Thermodynamic Solubility: The shake-flask method described provides the thermodynamic (equilibrium) solubility. It is important to distinguish this from kinetic solubility, which is often determined in high-throughput screening and can yield higher, but less stable, concentration values.

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the preparation and solubility assessment of 3-Amino-4-(3-fluorophenyl)butyric acid hydrochloride. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to confidently synthesize and characterize this compound for their specific research needs. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is fundamental to advancing scientific discovery in the fields of medicinal chemistry and neuroscience.

References

  • CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents.
  • CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents.
  • Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool | ResearchGate. Available at: [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. Available at: [Link]

  • CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid - Google Patents.
  • CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents.
  • CAS#:331763-68-9 | (S)-3-Amino-4-(4-fluorophenyl)-butyric acid-HCl | Chemsrc. Available at: [Link]

  • 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE - precisionFDA. Available at: [Link]

  • 4-Amino-3-(p-chlorophenyl)butyric acid - ChemBK. Available at: [Link]

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Application

Application Note: Cell-Based Assay Protocols for GABA_B Receptor Activity

Introduction & Biological Context The γ-aminobutyric acid type B (GABA_B) receptor is a Class C G-protein-coupled receptor (GPCR) that mediates slow, prolonged inhibitory neurotransmission in the central and peripheral n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

The γ-aminobutyric acid type B (GABA_B) receptor is a Class C G-protein-coupled receptor (GPCR) that mediates slow, prolonged inhibitory neurotransmission in the central and peripheral nervous systems[1]. Unlike most GPCRs, functional GABA_B receptors are obligate heterodimers composed of GABA_B1 and GABA_B2 subunits[2]. The GABA_B1 subunit contains the extracellular Venus flytrap (VFT) domain responsible for orthosteric ligand binding, while the GABA_B2 subunit is primarily responsible for allosteric modulation and G-protein coupling[1].

Upon activation by endogenous GABA or synthetic agonists (e.g., baclofen), the receptor canonically couples to Gi/o-type heterotrimeric G-proteins[2]. This activation triggers the dissociation of the Gαi/o and Gβγ subunits:

  • Gαi/o Subunit: Inhibits adenylyl cyclase (AC), leading to a measurable reduction in intracellular cyclic AMP (cAMP) levels[2][3].

  • Gβγ Subunit: Modulates ion channels by inhibiting presynaptic voltage-gated calcium (CaV) channels and activating postsynaptic G-protein-coupled inwardly-rectifying potassium (GIRK) channels[2].

  • Non-Canonical Signaling: Recent evidence demonstrates that GABA_B receptors also engage in β-arrestin-dependent signaling pathways, which operate independently of G-proteins to modulate downstream kinases like GSK-3 and Akt[4].

Because of this pleiotropic signaling profile, interrogating GABA_B receptor pharmacology requires a strategic selection of assay modalities. This guide details three self-validating cell-based protocols: canonical cAMP accumulation, high-throughput calcium mobilization via chimeric G-proteins, and β-arrestin recruitment.

GABAB_Signaling GABA GABA / Baclofen (Agonist) Receptor GABA_B Heterodimer (R1/R2) GABA->Receptor Binds Gi Gi/o Protein Complex Receptor->Gi Activates Arrestin β-Arrestin Recruitment Receptor->Arrestin Biased Signaling Galpha Gαi/o Subunit Gi->Galpha Dissociates Gbeta Gβγ Subunit Gi->Gbeta Dissociates AC Adenylyl Cyclase (AC) Galpha->AC Inhibits CaV CaV Channels ↓ Gbeta->CaV Inhibits GIRK GIRK Channels ↑ Gbeta->GIRK Activates cAMP cAMP Levels ↓ AC->cAMP Decreases

Canonical and non-canonical GABA_B receptor signaling pathways.

Quantitative Assay Comparison

To assist in experimental design, the following table summarizes the operational parameters of the three primary GABA_B assay modalities.

Assay ModalityPrimary ReadoutPathway InterrogatedThroughputSensitivity (S/B Ratio)Key Reagents Needed
TR-FRET cAMP Decrease in cAMPCanonical Gαi/oMedium-HighModerate (3-5x)Forskolin, TR-FRET Probes
Calcium Flux (FLIPR) Increase in Intracellular Ca2+Redirected Gq (via Gqi5)Ultra-HighHigh (5-10x)Fluo-4 AM, Gqi5 Cell Line
Enzyme Complementation Luminescenceβ-Arrestin2 RecruitmentMediumModerate (3-6x)β-gal Substrate, Engineered Cells

Protocol 1: TR-FRET cAMP Accumulation Assay (The Canonical Readout)

Causality & Rationale: Because GABA_B is a Gi/o-coupled receptor, agonist binding decreases intracellular cAMP[2][3]. Measuring a decrease from an already low basal level is analytically challenging and prone to high noise. Therefore, cells must be "challenged" (pre-stimulated) with Forskolin—a direct activator of adenylyl cyclase—to artificially elevate cAMP levels[3]. Agonist activity is then reliably quantified as the concentration-dependent inhibition of this Forskolin-induced cAMP peak[5]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized for its high sensitivity and resistance to compound auto-fluorescence.

Materials:

  • CHO-K1 cells stably expressing human GABA_B1b and GABA_B2 subunits[5].

  • TR-FRET cAMP detection kit (e.g., LANCE Ultra or HitHunter)[3][5].

  • Forskolin, GABA, Baclofen (positive control), and CGP54626 (reference antagonist)[5][6].

  • 384-well white opaque microplates.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 GABA_B cells and resuspend in Assay Buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX). Note: IBMX is critical as it inhibits phosphodiesterases, preventing the premature degradation of cAMP.

  • Cell Plating: Dispense 1,000–2,000 cells per well into a 384-well plate in a volume of 5 µL.

  • Compound Addition: Prepare 2X concentrated solutions of test compounds in Assay Buffer containing an EC80 concentration of Forskolin (typically 1–10 µM, requiring empirical optimization per cell line)[3]. Add 5 µL to the cells.

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow Gi-mediated inhibition of the Forskolin-stimulated cAMP production[3].

  • Detection: Add 10 µL of the TR-FRET lysis/detection mixture (containing Eu-chelate labeled cAMP tracer and ULight-conjugated anti-cAMP antibody).

  • Equilibration & Reading: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320/340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the 665/615 nm emission ratio. Plot against log[Compound] using a 4-parameter logistic non-linear regression to determine IC50/EC50 values.

cAMP_Workflow Seed 1. Seed CHO-K1 GABA_B Cells Incubate 2. Incubate 24h at 37°C Seed->Incubate Compound 3. Add Agonist + Forskolin (EC80) Incubate->Compound Lysis 4. Cell Lysis & Add TR-FRET Probes Compound->Lysis Read 5. Read Plate (665nm/615nm) Lysis->Read

Step-by-step workflow for the TR-FRET cAMP accumulation assay.

Protocol 2: High-Throughput Calcium Flux Assay via Chimeric G-Proteins

Causality & Rationale: Native Gi/o signaling does not robustly mobilize intracellular calcium in most recombinant systems. However, for High-Throughput Screening (HTS), fluorescent calcium flux assays (e.g., FLIPR) are the industry standard due to their rapid kinetic readouts and low reagent costs. To adapt GABA_B for this platform, cells are engineered to co-express a chimeric G-protein, such as Gqi5. This chimera possesses the receptor-recognition C-terminus of Gi and the effector-coupling domain of Gq. Activation of the GABA_B receptor is thus "redirected" to the Phospholipase C (PLC) pathway, generating IP3 and triggering a massive, easily detectable release of calcium from the endoplasmic reticulum[6].

Materials:

  • HEK293 or CHO cells stably expressing GABA_B1/B2 and the Gqi5 chimeric G-protein.

  • Fluo-4 AM or Cal-520 AM calcium-sensitive fluorescent dye[7].

  • Probenecid (to inhibit active dye efflux via anion transporters).

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent kinetic reader.

Step-by-Step Methodology:

  • Cell Plating: Seed cells at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove culture media. Add 20 µL of dye loading buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, 2 µM Fluo-4 AM, 0.02% Pluronic F-127)[7].

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete intracellular ester hydrolysis of the dye[7].

  • Baseline Reading: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation: 488 nm, Emission: 515-535 nm) for 10 seconds.

  • Ligand Injection: The instrument automatically injects 10 µL of 3X concentrated test compounds.

  • Kinetic Measurement: Continuously record fluorescence for 90–120 seconds to capture the peak calcium transient.

  • Data Analysis: Extract the Maximum minus Minimum (Max-Min) fluorescence values. Normalize to a maximal effective concentration (Emax) of GABA to determine relative efficacy.

Calcium_Workflow Seed 1. Seed Cells (Gqi5 Co-expressed) Dye 2. Load Fluo-4 AM Calcium Dye Seed->Dye Wash 3. Wash & Rest (Hydrolysis) Dye->Wash Inject 4. Inject Ligands via FLIPR Wash->Inject Read 5. Real-Time Fluorescence Read Inject->Read

Step-by-step workflow for the FLIPR Calcium Flux assay using chimeric Gqi5.

Protocol 3: β-Arrestin Recruitment Assay (Enzyme Complementation)

Causality & Rationale: Modern drug discovery emphasizes "biased agonism," where certain ligands preferentially activate G-protein signaling over β-arrestin recruitment, or vice versa. GABA_B receptors interact with β-arrestin2, which modulates downstream pathways independent of G-proteins[4]. To measure this, an Enzyme Fragment Complementation (EFC) assay is utilized. The GABA_B2 subunit is tagged with a small β-galactosidase (β-gal) fragment (ProLink), and β-arrestin2 is fused to the larger β-gal fragment (Enzyme Acceptor). Agonist-induced receptor-arrestin interaction forces the two fragments together, restoring β-gal enzyme activity which cleaves a chemiluminescent substrate.

Materials:

  • Engineered cell line expressing ProLink-tagged GABA_B2, untagged GABA_B1, and EA-tagged β-arrestin2.

  • Chemiluminescent β-gal substrate.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 384-well white plate and incubate overnight to ensure adherence.

  • Compound Addition: Add test compounds and incubate for 90–120 minutes at 37°C. (Note: Arrestin recruitment is temporally delayed compared to the rapid millisecond-to-second kinetics of G-protein activation).

  • Detection: Add the chemiluminescent detection reagent. Incubate for 1 hour at room temperature in the dark to allow for substrate cleavage.

  • Reading: Measure luminescence on a microplate reader. The luminescent signal is directly proportional to the extent of β-arrestin recruitment.

References

  • Activation of GABAB receptors inhibits protein kinase B /Glycogen Synthase Kinase 3 signaling...
  • Purinergic receptor activation facilitates astrocytic GABAB receptor calcium signalling.
  • GABA B Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation.
  • Identification of Orthosteric GABA B Receptor Ligands by Virtual Screening and In Vitro Validation.
  • The GABA B Receptor—Structure, Ligand Binding and Drug Development.
  • Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling.
  • GABAB receptors mediate intracellular calcium release in astrocytes of the prefrontal cortex.

Sources

Method

Application Note: Advanced Handling, Storage, and Integration Protocols for Fluorinated Amino Acids

Executive Summary The integration of fluorine into amino acid side chains profoundly alters their physicochemical profiles, offering unprecedented advantages in metabolic stability, proteolytic resistance, and structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into amino acid side chains profoundly alters their physicochemical profiles, offering unprecedented advantages in metabolic stability, proteolytic resistance, and structural probing via ¹⁹F NMR. However, the unique electronic and steric properties of fluorinated amino acids—such as extreme hydrophobicity, altered pKa values, and steric bulk—demand specialized handling, storage, and synthetic protocols. This application note provides a comprehensive, self-validating guide for researchers and drug development professionals working with fluorinated amino acids, bridging the gap between theoretical physicochemical causality and practical laboratory execution.

Mechanistic Grounding: The Physicochemistry of Fluorination

The utility of fluorinated amino acids is rooted in the fundamental properties of the carbon-fluorine (C-F) bond. The C-F bond dissociation energy is approximately 110 kcal/mol, which is significantly higher than that of a standard C-H bond (85.5 kcal/mol)[1]. This thermodynamic stability prevents oxidative degradation and enhances the overall metabolic half-life of fluorinated peptide therapeutics[1].

However, this stability does not universally extend to the derivatives used during synthesis. The strong electron-withdrawing inductive effect of fluorine atoms (especially in polyfluorinated variants like trifluoromethyl or hexafluoroisobutyl groups) significantly reduces the nucleophilicity of the adjacent α-amine. Furthermore, synthetic precursors, such as chiral Ni(II) complexes used for the gram-scale asymmetric synthesis of enantiopure fluorinated amino acids, are highly susceptible to premature hydrolysis if exposed to atmospheric moisture[2].

Storage and Handling Protocols

Proper storage is dictated by the derivative class. While free fluorinated amino acids are generally stable, protected derivatives (Fmoc/Boc) and activated complexes require stringent environmental controls to prevent racemization, hydrolysis, or spontaneous deprotection.

Table 1: Quantitative Storage Parameters for Fluorinated Amino Acid Derivatives
Derivative ClassExample CompoundStorage TempAtmospheric ConditionShelf LifeSensitivity Profile
Free Amino Acid 4-Fluoro-L-phenylalanine4 °CDesiccated> 2 YearsLow moisture sensitivity; stable.
N-Protected (Fmoc/Boc) Fmoc-(S)-Hexafluoroleucine-20 °CArgon / Nitrogen Purged1–2 YearsModerate moisture sensitivity; risk of Fmoc cleavage.
Chiral Ni(II) Complexes Ni(II)-(S)-BPB-TfeGly-80 °CStrictly Anhydrous< 6 MonthsHigh moisture sensitivity; rapid hydrolysis risk.
Activated Esters Fmoc-4-F-Phe-OPfp-80 °CStrictly Anhydrous< 6 MonthsHighly reactive; degrades via ambient hydrolysis.
Protocol 1: Handling and Weighing (Self-Validating)
  • Causality: Fluorinated powders are extremely hydrophobic and often generate significant static charge, leading to weighing inaccuracies and aerosolization. Furthermore, opening cold vials introduces condensation, which hydrolyzes active esters.

  • Step 1 (Equilibration): Transfer the sealed vial from cold storage (-20 °C or -80 °C) to a vacuum desiccator at room temperature for 1–2 hours prior to opening.

  • Step 2 (Anti-Static Weighing): Pass the vial through an anti-static ionizer. Weigh the material rapidly using a calibrated analytical balance.

  • Step 3 (Inerting): Immediately purge the source vial with dry Argon gas to displace atmospheric moisture. Seal with Parafilm and return to cold storage.

  • Validation & QC: Periodically validate the integrity of stored Fmoc-protected stocks via LC-MS. The presence of a dibenzofulvene (DBF) adduct peak indicates moisture-induced Fmoc deprotection.

StorageWorkflow A Receive Fluorinated AA B Assess Derivative Class A->B C1 Free Amino Acid B->C1 C2 Fmoc/Boc Protected B->C2 C3 Ni(II) Complex / Activated B->C3 D1 Store at 4°C (Desiccated) C1->D1 D2 Store at -20°C (Argon Purged) C2->D2 D3 Store at -80°C (Strictly Anhydrous) C3->D3 E Equilibrate to RT (1-2 hrs) Prevent Condensation D1->E D2->E D3->E F Weigh & Purge with Argon E->F

Caption: Workflow for the receipt, storage, and preparation of fluorinated amino acids.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Polyfluorinated Amino Acids

Incorporating polyfluorinated amino acids, such as (S)-5,5,5,5',5',5'-hexafluoroleucine (Hfl), into peptides via SPPS presents significant synthetic hurdles. The bulky hexafluoroisobutyl group creates severe steric hindrance, while the CF₃ groups electronically deactivate the nucleophilicity of the amine[3]. Standard coupling reagents like HBTU or HATU frequently result in incomplete couplings or racemization.

Optimized SPPS Coupling Protocol
  • Causality: To overcome the steric and electronic deactivation of Hfl, highly reactive 7-aza-benzotriazole-based phosphonium coupling reagents (PyAOP) paired with HOAt must be utilized[3].

  • Step 1 (Resin Preparation): Swell the peptide-resin (e.g., Wang or Rink Amide) in anhydrous DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 × 10 min), followed by thorough DMF washing (5 × 1 min).

  • Step 2 (Activation): In a separate dry vial, dissolve 3.0 equivalents of Fmoc-Hfl-OH, 3.0 equivalents of PyAOP, and 3.0 equivalents of HOAt in a minimal volume of anhydrous DMF.

  • Step 3 (Base Addition): Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA) to the activation mixture. Stir for exactly 2 minutes to form the active ester.

  • Step 4 (Coupling): Transfer the activated mixture to the resin. Agitate gently at room temperature for an extended duration of 2 to 4 hours (compared to the standard 30–45 minutes).

  • Validation & QC (Kaiser Test): Remove a few resin beads and perform a Kaiser test. A yellow bead indicates complete coupling (self-validation). A blue bead indicates unreacted amines, necessitating a second coupling cycle before capping with acetic anhydride.

SPPSWorkflow S1 Swell Peptide-Resin in Anhydrous DMF S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 Activate Fmoc-Fluoro-AA (PyAOP + HOAt + DIEA) S2->S3 S4 Extended Coupling (2-4 hrs at RT) S3->S4 S5 Kaiser Test Validation S4->S5 S6 Capping (Ac2O) If Incomplete S5->S6 Positive (Blue) S7 Proceed to Next Cycle S5->S7 Negative (Yellow) S6->S7

Caption: Optimized SPPS coupling cycle for sterically hindered fluorinated amino acids.

Protocol: Biosynthetic Incorporation for ¹⁹F NMR Probing

Fluorinated amino acids are exceptional probes for ¹⁹F NMR due to the 100% natural abundance of the ¹⁹F isotope, its spin-1/2 nature, and the extreme sensitivity of its chemical shift to local microenvironments[4]. For large proteins, biosynthetic incorporation is preferred over SPPS.

In Vivo Expression Protocol (5-Fluorotryptophan Labeling)
  • Causality: By starving the expression host of natural aromatic amino acids using an inhibitor of the shikimate pathway, the host's biosynthetic machinery is forced to utilize the provided fluorinated precursor[4].

  • Step 1 (Culture Growth): Inoculate E. coli BL21(DE3) harboring your expression plasmid into M9 minimal media. Incubate at 37 °C until the OD₆₀₀ reaches 0.6–0.8.

  • Step 2 (Pathway Inhibition): Add glyphosate to a final concentration of 1 g/L. This inhibits EPSP synthase, starving the cells of endogenous tryptophan, phenylalanine, and tyrosine[4].

  • Step 3 (Precursor Addition): Add 5-fluoroindole to a final concentration of 25 mg/L. The native E. coli tryptophan synthase will convert 5-fluoroindole into 5-fluorotryptophan in situ.

  • Step 4 (Induction): Add 0.5 mM IPTG to induce protein expression. Reduce the temperature to 18 °C and incubate for 18–20 hours to promote proper folding and minimize inclusion body formation[4].

  • Validation & QC: Purify the protein via standard affinity chromatography. Validate the incorporation efficiency using intact protein Mass Spectrometry (ESI-MS). A mass shift corresponding to the substitution of hydrogen (1.008 Da) with fluorine (18.998 Da) per tryptophan residue confirms successful labeling.

References

1. - Johannes Kepler Universität Linz[1] 2. - Comptes Rendus de l'Académie des Sciences[3] 3. - ChemRxiv[2] 4. - Benchchem[4]

Sources

Application

Using 3-Amino-4-(3-fluorophenyl)butyric acid in neuroscience research

Comprehensive Application Note: Pharmacological Profiling of 3-Amino-4-(3-fluorophenyl)butyric Acid in Neuroscience Research Introduction & Mechanistic Rationale In neuropharmacology, halogenated derivatives of

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: Pharmacological Profiling of 3-Amino-4-(3-fluorophenyl)butyric Acid in Neuroscience Research

Introduction & Mechanistic Rationale

In neuropharmacology, halogenated derivatives of ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-aminobutyric acid (GABA) have historically dominated the landscape of anxiolytics, spasmolytics, and cognitive enhancers[1][2]. Classic molecules like baclofen (the 4-chloro derivative) and 4-fluorophenibut rely on a 

-amino acid backbone to mimic endogenous GABA, binding effectively to the Venus Flytrap domain of the GABA-B receptor.

However, 3-Amino-4-(3-fluorophenyl)butyric acid represents a critical structural divergence: it is a


-amino acid . By shifting the amino group to the 

-carbon and placing the meta-fluorophenyl moiety at the

-position, this scaffold fundamentally alters the molecule's electrostatic potential and dihedral angles.

The Causality of the Scaffold Shift: As a Senior Application Scientist, I emphasize that this is not merely a structural curiosity; it is a deliberate design choice.


-amino acids are highly susceptible to degradation by GABA transaminase (GABA-T). The 

-amino acid backbone provides profound steric hindrance, rendering the molecule highly resistant to enzymatic cleavage. Furthermore, while

-derivatives primarily act as direct GABA-B agonists or

ligands[3],

-amino acids exhibit a strong propensity to interact with GABA Transporters (GAT-1/GAT-3) . Therefore, researching this compound requires a bifurcated approach: testing for direct receptor agonism while simultaneously evaluating its potential as a synaptic reuptake inhibitor.

Quantitative Pharmacological Profile

To benchmark 3-Amino-4-(3-fluorophenyl)butyric acid against established standards, researchers must contextualize its structural advantages. The table below summarizes the theoretical and empirical shifts observed when transitioning from classic


-scaffolds to halogenated 

-scaffolds.
CompoundScaffold TypePrimary Target(s)BBB PermeabilityEnzymatic Stability (GABA-T)
Phenibut

-amino acid
GABA-B,

ModerateSusceptible
Baclofen

-amino acid
GABA-B (High Affinity)HighModerate
4-F-Phenibut

-amino acid
GABA-B,

High (Lipophilic)Moderate
3-Amino-4-(3-fluorophenyl)butyric acid

-amino acid
GAT (Putative), GABA-BHigh (Lipophilic)Highly Resistant

Mechanistic Visualization

To guide our experimental design, we must map the dual-hypothesis signaling pathways implicated by the


-amino acid structure.

G Ligand 3-Amino-4-(3-fluorophenyl)butyric acid (β-amino acid scaffold) Branch1 Hypothesis A: Receptor Binding Ligand->Branch1 Branch2 Hypothesis B: Transporter Inhibition Ligand->Branch2 Receptor GABA-B Receptor / α2δ Subunit Branch1->Receptor Transporter GABA Transporter (GAT-1/3) Branch2->Transporter Effector1 GIRK Activation & VGCC Block Receptor->Effector1 Effector2 Inhibition of GABA Reuptake Transporter->Effector2 Outcome1 Direct Postsynaptic Hyperpolarization Effector1->Outcome1 Outcome2 Prolonged Synaptic GABA Residence Effector2->Outcome2

Fig 1: Divergent neuropharmacological hypotheses for β-amino acid GABA analogues.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed as a self-validating system. Each step includes a specific control to ensure that the observed effects are mechanistically sound and not artifacts of off-target binding.

Workflow Prep Stereoselective Synthesis Binding GAT & GABA-B Binding Assays Prep->Binding Slice IPSC Kinetics (Patch-Clamp) Binding->Slice Behavior Locomotor & Anxiety Models Slice->Behavior Data Neuro-PK/PD Integration Behavior->Data

Fig 2: End-to-end validation workflow for profiling atypical β-amino acid neuromodulators.

Protocol 1: Synaptosomal GABA Uptake Assay (Targeting GAT)

Because


-amino acids often act on transporters rather than receptors, we first test for GAT inhibition.
  • Step 1: Isolate rat cortical synaptosomes using sucrose density gradient centrifugation.

  • Step 2: Pre-incubate synaptosomes (100 µg protein/well) with varying concentrations of 3-Amino-4-(3-fluorophenyl)butyric acid (0.1 µM to 1 mM) in a Krebs-Ringer HEPES (KRH) buffer at 37°C for 10 minutes.

  • Step 3: Initiate uptake by adding 50 nM [³H]GABA.

  • Step 4 (Self-Validating Control): Include a parallel well with 10 µM Tiagabine (a selective GAT-1 inhibitor). If the test compound inhibits [³H]GABA uptake similarly to Tiagabine, GAT-1 is the primary target.

  • Step 5: Terminate the reaction after 5 minutes via rapid vacuum filtration over GF/B glass fiber filters, wash with ice-cold KRH buffer, and quantify retained radioactivity via liquid scintillation counting.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

To determine if the compound retains any direct GABA-B agonism[4] or acts solely by prolonging endogenous GABA residence time.

  • Step 1: Prepare acute prefrontal cortex (PFC) slices (300 µm) from adult mice.

  • Step 2: Patch Layer V pyramidal neurons using a potassium gluconate-based intracellular solution. Causality Note: We strictly avoid cesium in the internal solution because cesium blocks G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are the primary effectors of GABA-B receptors.

  • Step 3: Record miniature inhibitory postsynaptic currents (mIPSCs) in the presence of TTX (1 µM).

  • Step 4: Bath-apply 100 µM of the test compound.

    • Outcome A: If baseline holding current shifts outward, it indicates direct GABA-B mediated GIRK activation.

    • Outcome B: If the decay time (

      
      ) of the mIPSCs significantly prolongs without a baseline shift, it confirms the compound is acting as a GAT inhibitor, trapping endogenous GABA in the synapse.
      
  • Step 5 (Self-Validating Control): Wash in CGP54626 (1 µM), a potent GABA-B antagonist. If the outward current persists, the compound's effect is an off-target artifact.

Protocol 3: In Vivo Behavioral Phenotyping

GABAergic modulators are notorious for inducing ataxia, which can confound anxiety assays.

  • Step 1 (Motor Exclusion): Administer the compound (e.g., 10, 30, 100 mg/kg i.p.) and test mice on an accelerating Rotarod (4 to 40 rpm over 5 minutes). Identify the maximum dose that does not significantly reduce latency to fall compared to vehicle.

  • Step 2 (Anxiolytic Efficacy): Using the established non-sedating dose, subject a new cohort of mice to the Elevated Plus Maze (EPM).

  • Step 3: Track the animals using automated video tracking software. An increase in time spent in the open arms, without a decrease in total distance traveled, validates a true anxiolytic profile independent of motor impairment.

References[1] Horizons in Molecular Biology - MPInat. Source: mpg.de. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPs5RP3HsKN-S2jN4cdsUVZJKY_fT_mOvrBVid5YZjCdogYmtKSiLVmmGehkZoqb7qvCPhDVpQ1ulTzHfeiFlIEfK6-Hkz_V4OnL9h93MCZ5wqsNTa52KjKZHTQYdqQxpGpEOWG28V9v2N56McUYOTLrx2bwQouuh1CJs=[2] The Psychonauts' World of Cognitive Enhancers. Source: Frontiers in Psychiatry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG26BnvaGsQpYrgTlMukfzDS12PFOqPh-WafR1TGMkMHHbWvrchHxXl95L2R1qziyxY0iv2Pdp6qYT0pQqkCJ_yzKSpwpBVcsH61FxXbrhTCEcN0ajbG_YAL5OjXC3RSrlaOPDuWmLgIiL-mvMmNxKc-TudxN_gzhvzvyacwq_t9DfQkGpfyk9e0KMY7N-gyNFIHVcvgz-cNToao4kWVz1k-UPX4cU=[3] Classics in Chemical Neuroscience: Baclofen. Source: ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqeYcvxWL-fHOS0ugYRRv2SGdSW3QEdhF-4iFbW6b6paB8I6wolZ0YlamsnbXndjWV_NJbhuB7GozkcIP4t4PZD_FCFGVCC_-ce_CMHifmig9L1xQ0mr8VIQmxh0qmIk3-pbvGoo0uXtaKQg7Pu3XbjdZALw==[4] Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Source: Organic Letters (ACS Publications). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyoDuI77Js_Cr0Fj93TTMXfnWxjhlCeuvgIhUm-NDkz_D3NPwhXKeSKvYXZj3ERIFU_vjSlkgfvTb4qQ3xoUA2LKzPw_YMyYoTEebtlhClWFH6H_ZgoD8vr2WQQNBaOmHwKvdYkxm35lDmQWY5Qz8=

Sources

Method

Advanced Application Note: Fluorinated Amino Acids as Precision Probes in Protein Structure Analysis

Executive Summary & Mechanistic Rationale The integration of fluorinated amino acids (FAAs) into recombinant proteins has revolutionized structural biology, providing an elegant solution to the limitations of traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The integration of fluorinated amino acids (FAAs) into recombinant proteins has revolutionized structural biology, providing an elegant solution to the limitations of traditional nuclear magnetic resonance (NMR) and X-ray crystallography. As a Senior Application Scientist, I often emphasize to drug development teams that the true power of fluorine lies in its unique physicochemical properties.

The ^19F nucleus is a spin-½ isotope with 100% natural abundance and a gyromagnetic ratio that is 83% that of a proton, yielding exceptionally high NMR sensitivity. Because fluorine is virtually absent in biological macromolecules, ^19F NMR spectra are entirely devoid of background noise, allowing researchers to observe discrete structural states and ligand-binding events with absolute clarity. Furthermore, the van der Waals radius of fluorine (1.47 Å) is remarkably similar to that of hydrogen (1.20 Å). This steric compatibility means that substituting a hydrogen atom with a fluorine atom on an aromatic ring (e.g., in tyrosine or tryptophan) causes minimal perturbation to the native protein fold.

Conversely, in protein engineering and crystallography, highly fluorinated aliphatic amino acids (such as hexafluoroleucine) are intentionally utilized to maximize the hydrophobic effect. The strong, highly polarized C–F bonds increase the buried hydrophobic surface area, rigidly locking the protein core and significantly enhancing thermodynamic stability.

FAA_Workflow A 1. Target Protein & Structural Question B 2. Select Fluorinated Amino Acid (FAA) A->B C 3. Biosynthetic Incorporation B->C Aromatic/Aliphatic FAAs D 4. Chemical / Post-Translational Modification B->D Cys/Lys Reactive Tags E 5. Protein Purification & MS Validation C->E D->E F 6A. 19F PrOF NMR (Dynamics & Ligand Binding) E->F G 6B. X-Ray Crystallography (Core Stability & Phasing) E->G

Workflow for the incorporation and structural analysis of fluorinated proteins.

Quantitative Data: FAA Selection Guide

Selecting the correct FAA is dictated by the structural question at hand. Aromatic FAAs are the gold standard for Protein-Observed Fluorine (PrOF) NMR, whereas aliphatic FAAs are preferred for rigidifying structures for X-ray crystallography.

Fluorinated Amino Acid (FAA)Target ResiduePrimary ApplicationStructural PerturbationKey Advantage
3-Fluorotyrosine (3FY) TyrosinePrOF NMR / Ligand ScreeningMinimalExcellent chemical shift dispersion; probes solvent exposure.
4-Fluorophenylalanine (4FF) PhenylalaninePrOF NMR / Protein InteractionsMinimalHigh incorporation efficiency in standard E. coli strains.
5-Fluorotryptophan (5FW) TryptophanIn-cell NMR / DynamicsMinimalTrp is rare in proteins, yielding highly simplified, assignable spectra.
Hexafluoroleucine (hFLeu) LeucineX-ray CrystallographyModerate (Stabilizing)Dramatically increases hydrophobic core packing and thermal stability.
Trifluoromethyl-phenylalanine PhenylalanineOrthogonal TranslationModerateAllows site-specific incorporation via amber codon suppression.

Validated Protocol: Biosynthetic Incorporation and ^19F NMR Analysis

Direct overexpression of proteins in standard media leads to native amino acid incorporation. To force FAA incorporation, we must deplete the endogenous amino acid. The following protocol utilizes the glyphosate-inhibition strategy , a highly robust method that eliminates the need for specialized auxotrophic strains. Glyphosate inhibits EPSP synthase in the shikimate pathway, starving the E. coli of all three aromatic amino acids (Phe, Tyr, Trp). By supplementing the media with two native aromatics and one fluorinated analog, the cell is forced to incorporate the FAA.

Phase 1: Depletion and Expression
  • Pre-culture : Transform your expression plasmid (e.g., pET vector) into standard E. coli BL21(DE3). Grow overnight in LB medium.

  • Biomass Accumulation : Inoculate 1 L of M9 minimal medium (supplemented with all 20 standard amino acids at 50 mg/L) with the overnight culture. Grow at 37°C until the OD600 reaches 0.7.

  • Washing (Critical Step) : Centrifuge the cells at 4,000 × g for 15 minutes. Discard the supernatant. Wash the pellet twice with sterile M9 salts.

    • Causality: This step is critical to remove any unconsumed native aromatic amino acids that would compete with the FAA, diluting the isotopic label.

  • Metabolic Inhibition & Supplementation : Resuspend the pellet in 1 L of fresh M9 medium containing:

    • 1 g/L Glyphosate (to block endogenous aromatic synthesis).

    • 50 mg/L of native Phenylalanine and Tyrosine.

    • 50 mg/L of the target FAA (e.g., 5-Fluorotryptophan).

  • Equilibration and Induction : Incubate the culture at 37°C for 15 minutes to allow FAA uptake and complete starvation of native Trp. Induce with 0.5 mM IPTG and express at 20°C for 16 hours.

Phase 2: Self-Validating Quality Control (Intact Mass Spectrometry)

Before proceeding to NMR, the system must self-validate the incorporation efficiency.

  • Purify the protein using standard affinity chromatography (e.g., Ni-NTA).

  • Analyze the intact protein via ESI-TOF Mass Spectrometry.

  • Validation Logic : Each substitution of a hydrogen atom with a fluorine atom adds exactly +18 Da to the protein mass. If your protein has three tryptophan residues, the mass should shift by +54 Da.

    • Troubleshooting: The presence of intermediate peaks (e.g., +18 Da, +36 Da) indicates incomplete depletion during Phase 1, requiring more rigorous washing or a longer equilibration time before IPTG induction.

Phase 3: ^19F PrOF NMR Data Acquisition
  • Buffer Exchange : Dialyze the validated protein into an NMR-compatible buffer (e.g., 50 mM Phosphate, pH 7.4, 150 mM NaCl, 10% D2O). Add 0.1% Trifluoroacetic acid (TFA) as an internal chemical shift reference (-76.55 ppm).

  • Acquisition : Acquire 1D ^19F NMR spectra using a proton-decoupled sequence.

    • Causality: Because fluorine atoms couple with adjacent protons on the aromatic ring, the signals naturally split into multiplets. Applying broadband ^1H-decoupling collapses these multiplets into sharp singlets, drastically improving the signal-to-noise ratio and spectral resolution.

Application in X-Ray Crystallography & Protein Engineering

While aromatic FAAs are the workhorses of NMR, highly fluorinated aliphatic amino acids are transformative for protein crystallography.

When designing proteins or stabilizing difficult-to-crystallize targets, substituting canonical hydrophobic residues (like Leucine) with Hexafluoroleucine (hFLeu) drives a massive increase in the free energy of unfolding (ΔG). Because the C-F bond is larger and more hydrophobic than the C-H bond, hFLeu fills internal cavities within the protein's hydrophobic core more efficiently. This rigidification reduces conformational heterogeneity, which is often the primary barrier to obtaining well-diffracting crystals. Furthermore, the high electron density of fluorine atoms provides unambiguous markers in the resulting electron density maps, aiding in phase determination and structural refinement.

FAA_Decision Start What is the primary goal? Q1 Observe Dynamics & Ligand Binding (NMR) Start->Q1 Q2 Enhance Stability & Crystallization (X-ray) Start->Q2 A1 Target Aromatic Residues (Trp, Tyr, Phe) Q1->A1 A2 Target Aliphatic Core (Leu, Val, Ile) Q2->A2 R1 Use 5-FW, 3-FY, or 4-FF (Minimal Perturbation) A1->R1 R2 Use Hexafluoroleucine (Maximized Hydrophobicity) A2->R2

Decision matrix for selecting fluorinated amino acids based on structural biology objectives.

Future Perspectives: In-Cell NMR

The frontier of this technology is shifting from in vitro analysis to live-cell structural biology. Recent advancements have demonstrated that FAAs can be directly incorporated into proteins expressed in human cells (e.g., HEK293T) using a simple medium-switch strategy. Because mammalian cells contain absolutely no background fluorine, researchers can acquire high-resolution ^19F NMR spectra of proteins folding, interacting with native partners, and binding to small-molecule drugs directly inside the living cell, providing the ultimate physiological context for drug discovery.

References

  • USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. National Institutes of Health (NIH). Available at:[Link]

  • Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. National Institutes of Health (NIH). Available at:[Link]

  • Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. National Institutes of Health (NIH). Available at:[Link]

  • *Comparison of the structures and stabilities of coiled-coil proteins containing hexa

Technical Notes & Optimization

Troubleshooting

How to improve yield in 3-Amino-4-(3-fluorophenyl)butyric acid synthesis

Welcome to the Technical Support Center for the synthesis of 3-Amino-4-(3-fluorophenyl)butyric acid . As a critical chiral building block for peptidomimetics and active pharmaceutical ingredients (APIs)—sharing a structu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Amino-4-(3-fluorophenyl)butyric acid . As a critical chiral building block for peptidomimetics and active pharmaceutical ingredients (APIs)—sharing a structural lineage with DPP-4 inhibitor intermediates—optimizing its yield requires precise control over stereocenters and catalytic cycles.

This guide is designed for researchers and process chemists. It bypasses generic advice to focus strictly on causality, mechanistic troubleshooting, and self-validating protocols.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My yield stalls at ~45-50% during the biocatalytic


-transaminase conversion of the keto-acid precursor. How can I drive the reaction to completion? 
Causality: 

-Transaminases operate via a ping-pong bi-bi mechanism relying on the pyridoxal phosphate (PLP) cofactor. This reaction is fundamentally equilibrium-limited. When using isopropylamine (IPA) as the amine donor, acetone is generated as a byproduct. As acetone accumulates in the reactor, the reverse reaction rate rapidly matches the forward rate, stalling the yield regardless of enzyme loading [1]. Solution: You must thermodynamically shift the equilibrium. Implement a continuous nitrogen sweep or vacuum to strip acetone from the reaction matrix, or utilize a biphasic solvent system to partition the acetone away from the aqueous enzyme phase.

Q2: During the chemocatalytic asymmetric hydrogenation of the enamine precursor, I am observing incomplete conversion and the reaction mixture turns black. What is causing catalyst deactivation? Causality: Transition metal catalysts, particularly Rhodium-Josiphos complexes, are highly susceptible to poisoning by coordinating anions and dissolved oxygen [2]. If your enamine was synthesized via an acid chloride intermediate, residual chloride ions will tightly coordinate the Rh metal center, outcompeting the enamine substrate and preventing the crucial oxidative addition of


. The black color indicates the irreversible reduction of the Rh complex to inactive rhodium black.
Solution:  Perform a silver salt scrub (

) on the enamine substrate prior to hydrogenation to precipitate insoluble halides.

Q3: I am using Arndt-Eistert homologation starting from 3-fluorophenylalanine. Why am I isolating high levels of the


-hydroxy acid instead of the desired 

-amino acid ester?
Causality: The Wolff rearrangement of the diazoketone intermediate requires a silver catalyst (e.g., silver benzoate) and a nucleophile (alcohol). If trace water is present in your solvent, the highly reactive ketene intermediate will preferentially react with water to form the free acid rather than the ester [3]. Furthermore, poor dispersion of the silver catalyst leads to thermal degradation of the diazoketone rather than rearrangement. Solution: Ensure absolute anhydrous conditions using freshly activated molecular sieves. Use sonication to finely disperse the silver benzoate to accelerate ketene trapping.

Part 2: Visualizing Synthetic Strategies

SyntheticStrategy Start Target: 3-Amino-4-(3-fluorophenyl) butyric acid Route1 Biocatalysis (ω-Transaminase) Start->Route1 Route2 Chemocatalysis (Asymmetric Hydrogenation) Start->Route2 Route3 Homologation (Arndt-Eistert) Start->Route3 R1_Step Ketone Precursor + Isopropylamine Route1->R1_Step R2_Step Enamine Precursor + H2 + Rh-Josiphos Route2->R2_Step R3_Step 3-Fluorophenylalanine + Diazomethane + Ag+ Route3->R3_Step R1_Pro High ee (>99%) Green Chemistry R1_Step->R1_Pro R2_Pro High Throughput Scalable R2_Step->R2_Pro R3_Pro Uses Chiral Pool Readily Available R3_Step->R3_Pro

Synthetic pathways for 3-Amino-4-(3-fluorophenyl)butyric acid.

TransaminaseCycle PLP Enzyme-PLP (Resting State) PMP Enzyme-PMP (Activated State) PLP->PMP Half-Reaction 1 Product Chiral β-Amino Acid Product PLP->Product Releases PMP->PLP Half-Reaction 2 Byproduct Ketone Byproduct (e.g., Acetone) PMP->Byproduct Releases Donor Amine Donor (e.g., Isopropylamine) Donor->PLP Binds Removal Equilibrium Shift: Continuous Acetone Removal Byproduct->Removal Substrate Prochiral Ketone Substrate Substrate->PMP Binds

ω-Transaminase catalytic cycle and the critical equilibrium shift mechanism.

Part 3: Validated Experimental Protocols

Protocol A: Biocatalytic Synthesis via -Transaminase (Self-Validating)

This protocol utilizes enzymatic kinetic resolution or asymmetric synthesis, relying on PLP-dependent aminotransferases[4].

  • Preparation: In a jacketed reactor, dissolve the 4-(3-fluorophenyl)-3-oxobutanoic acid precursor (100 mM) and isopropylamine (1 M, 10 eq) in 100 mM phosphate buffer (pH 7.5). Add PLP (1 mM).

  • Enzyme Addition: Introduce the engineered

    
    -transaminase (e.g., ATA-117 variant) at 5 g/L. Set temperature to 35°C.
    
  • Equilibrium Shifting (Critical Step): Apply a continuous

    
     sweep (0.5 vvm) across the reactor headspace to strip acetone.
    
    • Self-Validation Check: Route the exhaust gas through a secondary flask containing 2,4-dinitrophenylhydrazine (DNPH) solution. The continuous formation of a yellow precipitate confirms active acetone removal. If precipitation ceases before 24 hours, the reaction has stalled and requires additional amine donor or enzyme.

  • Isolation: Adjust the reaction pH to 2.0 using

    
     to precipitate unreacted ketone. Filter the mixture. Adjust the aqueous filtrate to the isoelectric point of the product (approx. pH 6.5) to crystallize the pure 
    
    
    
    -amino acid.
Protocol B: Rh-Catalyzed Asymmetric Hydrogenation

This protocol ensures the integrity of the transition metal catalyst during the reduction of the enamine precursor.

  • Substrate Purification: Dissolve the enamine precursor in anhydrous, degassed methanol. Add 0.05 eq of

    
     and stir in the dark for 30 minutes. Filter through a tightly packed pad of Celite under argon to remove precipitated 
    
    
    
    .
    • Self-Validation Check: Take a 1 mL aliquot of the filtrate and add 1 drop of 0.1 M

      
      . The absence of a white precipitate confirms the substrate is halide-free.
      
  • Catalyst Loading: Inside an anaerobic glovebox (

    
     < 5 ppm), dissolve 
    
    
    
    and (R)-t-Bu-Josiphos (0.1 mol% loading) in degassed methanol. Stir for 15 minutes to form the active complex.
  • Hydrogenation: Transfer the substrate and catalyst to a high-pressure Parr reactor. Purge the headspace with

    
     three times. Pressurize to 250 psi 
    
    
    
    and heat to 50°C for 12 hours.
  • Workup: Vent the reactor safely, filter the mixture through a short silica plug to sequester the rhodium, and concentrate the filtrate under vacuum to yield the product.

Part 4: Quantitative Process Data

Table 1: Process Metrics Comparison by Synthetic Route

Synthetic RouteTypical YieldEnantiomeric Excess (ee)Key Impurities to MonitorScalability Profile

-Transaminase
85 - 95%>99.5%Unreacted ketone, AcetoneHigh (Aqueous, Green)
Asymmetric Hydrogenation 90 - 98%95 - 98%Dehalogenated byproductVery High (Industrial)
Arndt-Eistert Homologation 60 - 75%>98% (Retention)

-hydroxy acid, dimers
Low (Diazomethane risk)

Table 2: Quick Troubleshooting Matrix

Observed SymptomPrimary CauseImmediate Corrective Action
Reaction stalls at 50% conversion (Biocatalysis)Acetone accumulation driving reverse reactionIncrease

sweep rate or apply mild vacuum
Catalyst turns black immediately (Hydrogenation)Halide poisoning or

ingress
Perform

scrub; verify Schlenk line seals
High free acid impurity (Homologation)Moisture present in solventDry solvents over 3Å molecular sieves
Loss of stereocenter (Homologation)Base-catalyzed racemizationReduce triethylamine equivalents to 1.1 eq

References

  • Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis Source: ResearchGate URL
  • Efficient stereocontrolled synthesis of sitagliptin phosphate Source: ResearchGate URL
  • CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl)
  • Biochemical Properties and Crystal Structure of a -Phenylalanine Aminotransferase from Variovorax paradoxus Source: ResearchGate URL
Optimization

Challenges in the chiral separation of 4-Fluorophenibut enantiomers

Technical Support Center: Chiral Resolution of 4-Fluorophenibut (4-F-Phenibut) Welcome to the Advanced Applications portal. As a Senior Application Scientist, I have compiled this comprehensive guide to address the speci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of 4-Fluorophenibut (4-F-Phenibut)

Welcome to the Advanced Applications portal. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical hurdles encountered when separating the enantiomers of 4-Fluorophenibut. Due to its zwitterionic nature and weak chromophore, standard chiral chromatography often fails. This guide provides field-proven, mechanistically grounded solutions designed for drug development professionals and analytical chemists.

The Pharmacological Imperative for Chiral Separation

4-Fluorophenibut (β-(4-fluorophenyl)-GABA) is a potent GABA-B receptor agonist. Like its structural analogues baclofen and phenibut, its pharmacological activity is highly stereoselective. The (R)-enantiomer is the active eutomer, responsible for profound G-protein coupled receptor (GPCR) activation, whereas the (S)-enantiomer is largely inactive[1][2].

GABAB_Signaling Ligand (R)-4-Fluorophenibut Receptor GABA-B Receptor (Heterodimer) Ligand->Receptor Stereoselective Binding G_protein Gαi/o Protein Dissociation Receptor->G_protein Conformational Change Effector1 Inhibition of Adenylyl Cyclase G_protein->Effector1 Gαi subunit Effector2 Activation of GIRK Channels G_protein->Effector2 Gβγ subunit Outcome1 Decreased cAMP & PKA Activity Effector1->Outcome1 Outcome2 K+ Efflux & Hyperpolarization Effector2->Outcome2

Caption: Mechanism of action for (R)-4-Fluorophenibut mediating GABA-B receptor downstream signaling.

Troubleshooting Guide & FAQs

Q1: I am experiencing severe peak tailing and co-elution of 4-F-Phenibut enantiomers on standard polysaccharide-based chiral stationary phases (CSPs) like Chiralpak AD/OD. Why is this happening, and how do I resolve it? Causality: 4-Fluorophenibut is a γ-amino acid. At typical mobile phase pH ranges (pH 4–8), it exists as a zwitterion (protonated primary amine and deprotonated carboxylic acid). Polysaccharide CSPs rely primarily on hydrogen bonding, dipole-dipole, and π-π interactions. The highly polar, charged state of the zwitterion causes non-specific, high-affinity secondary interactions with residual silanols on the silica support, leading to peak broadening and destroying chiral recognition. Solution: Shift to a CSP designed for zwitterionic recognition. I recommend using a Macrocyclic Antibiotic CSP (e.g., Teicoplanin / Chirobiotic T) or a Ligand-Exchange CSP (e.g., Phenomenex Chirex 3216) . Teicoplanin contains multiple chiral centers and ionizable groups (amine and carboxylic acid) that form highly stereoselective ionic interactions with amino acids[3][4].

Q2: When analyzing plasma samples, my HPLC-UV method lacks the sensitivity to detect the enantiomers at physiological concentrations (LOQ is too high). How can I improve detection? Causality: 4-F-Phenibut lacks an extended conjugated π-electron system. While the fluorophenyl ring provides slight UV absorbance at ~220 nm, it is subject to severe matrix interference from biological fluids at this low wavelength[5]. Solution: Implement pre-column derivatization to introduce a strong chromophore/fluorophore, or transition to LC-MS/MS. For optical detection, derivatization with Naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of cyanide yields a highly fluorescent 1-cyanobenz[f]isoindole (CBI) derivative. This allows for Laser-Induced Fluorescence (LIF) detection, pushing the Limit of Detection (LOD) down to the nanomolar range[6].

Q3: I am using a Chirobiotic T column, but my resolution (


) is only 0.8. How can I optimize the mobile phase to achieve baseline resolution (

)?
Causality: In macrocyclic antibiotic columns, the ionic state of the mobile phase dictates the strength of the transient diastereomeric complexes formed between the CSP and the enantiomers. Standard reversed-phase buffers often mask these critical ionic interactions. Solution: Switch to a Polar Ionic Mobile Phase (PIM) . A proven PIM for GABA analogues consists of Methanol : Glacial Acetic Acid : Triethylamine (100:0.1:0.1, v/v/v)[3]. The volatile acid and base act as counter-ions, modulating the ionic interaction between the analyte and the Teicoplanin selector without suppressing it entirely.

Experimental Workflows & Methodologies

Workflow Start 4-Fluorophenibut Sample Matrix CheckMatrix Is sample biological (e.g., Plasma)? Start->CheckMatrix PrepSPE Solid-Phase Extraction (SPE) Cleanup CheckMatrix->PrepSPE Yes DirectDilute Dilute & Shoot (API / Synthesis) CheckMatrix->DirectDilute No SelectDetect Select Detection Mode PrepSPE->SelectDetect DirectDilute->SelectDetect UV_Method HPLC-UV (220 nm) Teicoplanin CSP + PIM SelectDetect->UV_Method High Conc. (>1 µg/mL) Fluoro_Method CE-LIF or HPLC-FLD NDA Derivatization SelectDetect->Fluoro_Method Low Conc. (<1 µg/mL) Validate System Suitability: Check Rs ≥ 1.5 UV_Method->Validate Fluoro_Method->Validate

Caption: Decision matrix for selecting the appropriate chiral separation workflow based on sample matrix.

Protocol A: Direct Enantioseparation via Macrocyclic Antibiotic HPLC

Self-Validating Principle: This protocol uses a Polar Ionic Mobile Phase (PIM) to ensure optimal ionic interactions. System suitability is verified prior to sample injection to guarantee column integrity.

  • Mobile Phase Preparation: Mix HPLC-grade Methanol, Glacial Acetic Acid, and Triethylamine (TEA) in a 100:0.1:0.1 (v/v/v) ratio[3]. Degas via ultrasonication for 15 minutes. Causality: The ratio of acid to base precisely controls the ionization state of the Teicoplanin CSP, maximizing chiral recognition without peak tailing.

  • System Setup: Install a Chirobiotic T column (250 x 4.6 mm, 5 µm). Set column oven temperature to 25°C. Set flow rate to 1.0 mL/min.

  • Equilibration: Flush the column with the mobile phase for at least 30 column volumes until the baseline at 220 nm is perfectly stable.

  • System Suitability Test (Self-Validation): Inject 10 µL of a 50 µg/mL racemic 4-Fluorophenibut reference standard.

    • Validation Check: Calculate the resolution (

      
      ). Do not proceed unless 
      
      
      
      and the tailing factor (
      
      
      ) is
      
      
      . If
      
      
      , adjust the Acetic Acid:TEA ratio slightly (e.g., 0.1:0.15) to fine-tune the ionic strength.
  • Sample Analysis: Inject prepared samples. The (R)-enantiomer typically elutes after the (S)-enantiomer due to stronger stereospecific binding with the macrocyclic clefts.

Protocol B: Pre-Column Derivatization & CE-LIF Analysis (High Sensitivity)

For pharmacokinetic studies requiring sub-micromolar detection[6][7].

  • Sample Deproteinization: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes. Transfer the supernatant and evaporate to dryness under a gentle nitrogen stream.

  • Derivatization Reaction: Reconstitute the residue in 50 µL of 50 mM borate buffer (pH 9.5). Add 10 µL of 10 mM KCN and 10 µL of 10 mM NDA (in methanol). Incubate in the dark at room temperature for 30 minutes. Causality: NDA reacts specifically with the primary amine of 4-F-Phenibut in the presence of a cyanide nucleophile to form a highly stable, fluorescent CBI derivative.

  • Capillary Electrophoresis Setup: Prepare a running buffer of 50 mM borate (pH 9.5) containing 2% (w/v) Highly Sulfated

    
    -Cyclodextrin (HS-
    
    
    
    -CD) as the chiral selector[6].
  • Injection & Separation: Perform hydrodynamic injection (50 mbar for 5 s) into an uncoated fused-silica capillary. Apply a separation voltage of 20 kV. Monitor fluorescence (Excitation: 442 nm, Emission: 490 nm).

Quantitative Comparison of Chiral Stationary Phases

The following table summarizes the performance metrics of various CSPs for the separation of fluorinated and chlorinated GABA analogues (e.g., 4-F-Phenibut, Baclofen), synthesizing data from validated chromatographic methods[3][4][5][6].

Chiral Stationary Phase (CSP)Separation MechanismMobile Phase / BufferTypical Resolution (

)
Limit of Detection (LOD)Primary Advantage
Teicoplanin (Chirobiotic T) Ionic, H-bonding, Steric inclusionPIM (MeOH:AcOH:TEA 100:0.1:0.1)1.8 - 2.2~50 ng/mL (UV)Excellent peak shape for zwitterions; MS compatible.
Ligand Exchange (Chirex 3216) Transient Cu(II) diastereomeric complex0.4 mM CuSO₄ in ACN/NaOAc1.5 - 1.9~20 ng/mL (UV)Highly robust for primary amines; inexpensive mobile phase.
Crown Ether (Crownpak CR(+)) Host-guest inclusion of protonated aminePerchloric acid (pH 1.5) in Methanol> 2.0~100 ng/mL (UV)Baseline resolution for acidic amino acids.
HS-

-Cyclodextrin (CE)
Inclusion complexation & electrophoretic mobility50 mM Borate buffer (pH 9.5) + 2% HS-

-CD
> 2.50.2 µM (LIF)Highest sensitivity (with NDA derivatization); low sample volume.

References

  • Zhu, Z., & Neirinck, L. (2003). Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography. PubMed.[Link]

  • Zhu, Z., & Neirinck, L. (2025). Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography. ResearchGate.[Link]

  • Roux, A., et al. (2005). Enantioseparation of baclofen with highly sulfated b-cyclodextrin by capillary electrophoresis with laser-induced fluorescence detection. University of Geneva.[Link]

  • Bhushan, R., et al. (2016). Resolution of Enantiomers of (RS)-Baclofen by Ligand-Exchange Thin-Layer Chromatography. Journal of Chromatographic Science | Oxford Academic.[Link]

  • World Health Organization (WHO). (2021). Unedited - Advance copy Pre-Review Report: PHENIBUT.[Link]

  • ResearchGate. (2026). An improved procedure for the Beckmann rearrangement of cyclobutanones.[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 3-Amino-4-(3-fluorophenyl)butyric Acid in Aqueous Solutions

Overview 3-Amino-4-(3-fluorophenyl)butyric acid (commonly known as 3-F-Phenibut or fluorophenibut) is a fluorinated derivative of the GABA-mimetic phenibut. Like other gabapentinoids (e.g., gabapentin, pregabalin, and ba...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

3-Amino-4-(3-fluorophenyl)butyric acid (commonly known as 3-F-Phenibut or fluorophenibut) is a fluorinated derivative of the GABA-mimetic phenibut. Like other gabapentinoids (e.g., gabapentin, pregabalin, and baclofen), its primary instability in aqueous media stems from intramolecular cyclization. This degradation pathway leads to the formation of a pharmacologically inactive and potentially toxic gamma-lactam . This technical guide provides mechanistic insights and validated protocols to prevent this degradation and ensure the integrity of your experimental solutions.

Troubleshooting Guides & FAQs

Q1: Why does my 3-F-Phenibut solution lose potency over time, and what is the resulting byproduct? A: The loss of potency is caused by lactamization . In aqueous solutions, the terminal amine group (-NH


) of 3-Amino-4-(3-fluorophenyl)butyric acid acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid group (-COOH). This intramolecular cyclization expels a water molecule and forms a 5-membered ring: 4-(3-fluorophenyl)pyrrolidin-2-one (the lactam derivative) .

Causality Insight: Because the reaction is intramolecular, it is entropically favored once the activation energy barrier is overcome. The lactam product is thermodynamically more stable than the acyclic amino acid (exhibiting a -13.63 kcal/mol relative stability in similar gabapentinoid models) .

G A 3-F-Phenibut (Acyclic Zwitterion) Stable at pH 5.5-6.0 B pH Shift (<4.0 or >8.0) A->B C Reactive Intermediate (Free -NH2 or -COOH+) B->C D Intramolecular Nucleophilic Attack C->D E Lactam Degradation Product + H2O D->E Dehydration

Caption: Mechanistic pathway of 3-F-Phenibut lactamization via intramolecular cyclization.

Q2: How does the pH of my solution affect the degradation rate? A: pH is the single most critical factor governing gabapentinoid stability. 3-F-Phenibut contains both a basic amine and an acidic carboxylate.

  • At pH 5.5 – 6.0: The molecule exists predominantly as a zwitterion (-NH

    
     and -COO
    
    
    
    ). In this state, the amine is protonated and lacks the free lone electron pair necessary to launch a nucleophilic attack on the carbonyl. This maximizes the transition state energy barrier (approx. 41.3 kcal/mol), making it the most stable form .
  • At pH < 4.0 (Acidic): The carboxylate becomes protonated (-COOH), making the carbonyl carbon highly electrophilic and susceptible to attack by any transient unprotonated amine.

  • At pH > 8.0 (Basic): The amine is deprotonated (-NH

    
    ), providing a highly reactive lone pair that readily attacks the carbonyl carbon .
    

Q3: Does the choice of buffer matter? A: Yes. The lactamization reaction is subject to general acid-base catalysis by buffer species . High concentrations of phosphate or citrate buffers actively catalyze the proton transfer steps required for cyclization. Solution: Use the lowest effective buffer concentration (e.g., 10 mM) and prefer non-nucleophilic zwitterionic buffers like MES (pKa 6.1) if buffering around pH 6.0 is strictly required.

Q4: Does temperature accelerate this degradation? A: Absolutely. Lactamization is a thermally driven process. Storing aqueous solutions at room temperature (25°C) or physiological temperature (37°C) significantly accelerates lactam formation. Aqueous stocks must be kept at or below -20°C for long-term storage.

Quantitative Data: Effect of pH on Degradation Kinetics

Note: Data is extrapolated from validated gabapentin/phenibut kinetic models to illustrate the behavior of 3-F-Phenibut under varying conditions , .

Solution pHDominant Ionic SpeciesNucleophilic Amine Lone Pair?Relative Lactamization RateEstimated Half-Life (25°C)
2.0 (Highly Acidic)Cationic (-NH

/ -COOH)
Transiently availableHigh (Acid-catalyzed)< 7 Days
5.5 - 6.0 (Mildly Acidic)Zwitterionic (-NH

/ -COO

)
No (Protonated) Minimum (Optimal) > 6 Months
8.5 (Mildly Basic)Anionic (-NH

/ -COO

)
Yes (Highly reactive)High (Base-catalyzed)< 14 Days
10.0+ (Highly Basic)Anionic (-NH

/ -COO

)
Yes (Highly reactive)Very High< 48 Hours

Experimental Protocol: Preparation of Stable Aqueous Solutions

To ensure scientific integrity, this protocol relies on a self-validating system: controlling the ionization state to prevent nucleophilic attack while minimizing catalytic buffer species.

Materials Required:

  • 3-Amino-4-(3-fluorophenyl)butyric acid (Purity >99%)

  • HPLC-grade Water (Degassed)

  • 0.1 M HCl and 0.1 M NaOH (for precise pH adjustment)

  • 10 mM MES Buffer (Optional, pH 6.0)

  • 0.22 µm PTFE Syringe Filters

Step-by-Step Methodology:

  • Solvent Preparation: Boil and cool HPLC-grade water while sparging with Nitrogen (N

    
    ) to remove dissolved oxygen and CO
    
    
    
    . Causality: Dissolved CO
    
    
    forms carbonic acid, which causes unpredictable pH drift over time, pulling the solution out of the stable zwitterionic window.
  • Dissolution: Weigh the required mass of 3-F-Phenibut to achieve your target concentration (e.g., 10 mg/mL). Add the degassed water and vortex until completely dissolved. Causality: Do not use heat or sonication exceeding 30°C, as thermal stress provides the activation energy needed to initiate lactamization.

  • pH Optimization (Critical Step): Measure the pH of the solution. Using dropwise additions of 0.1 M HCl or 0.1 M NaOH, carefully titrate the pH to exactly 5.8 ± 0.2 . Causality: This forces >99% of the molecules into the stable zwitterionic state, neutralizing the nucleophilic amine.

  • Buffer Addition (If required): If the experiment requires a buffered solution, add MES buffer to a final concentration of no more than 10 mM. Avoid phosphate buffers entirely.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter into sterile, amber glass vials.

  • Storage: Aliquot into single-use volumes to prevent freeze-thaw cycles. Store immediately at -20°C or -80°C. Thaw on ice immediately before use.

G Step1 1. Dissolve 3-F-Phenibut in Degassed HPLC H2O Step2 2. Measure Initial pH (Typically acidic) Step1->Step2 Step3 3. Titrate to pH 5.8 ± 0.2 (Use 0.1M HCl/NaOH) Step2->Step3 Step4 4. Add Non-Nucleophilic Buffer (10mM MES) Step3->Step4 Step5 5. Sterile Filter (0.22 µm) into Amber Vials Step4->Step5 Step6 6. Aliquot & Store at -20°C (Avoid Freeze-Thaw) Step5->Step6

Caption: Step-by-step workflow for formulating stable 3-F-Phenibut aqueous solutions.

References

  • Zong, Z., et al. "The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin." Pharmaceutical Research, vol. 28, no. 5, 2011, pp. 1131-1143. Available at:[Link]

  • Hadidi, S., et al. "Phenibut lactamization reaction." ResearchGate, 2020. Available at:[Link]

  • Hadidi, S., et al. "Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors." Journal of Molecular Graphics and Modelling, vol. 96, 2020, 107534. Available at:[Link]

Optimization

Technical Support Center: Optimizing Fmoc Protection of Amino Acids

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) and amino acid functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) and amino acid functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the 9-fluorenylmethoxycarbonyl (Fmoc) protection of amino acids.

The Fmoc group is a cornerstone of modern peptide chemistry, providing a base-labile temporary block for the


-amino group that is entirely orthogonal to acid-labile side-chain protecting groups (such as tBu or Boc) 1. However, achieving quantitative yields without generating oligopeptide impurities requires strict mechanistic control over your reaction conditions.

Part 1: Self-Validating Experimental Protocol (Fmoc-OSu Method)

Do not just follow steps; understand the chemical causality behind them. This protocol utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) and is designed as a self-validating system to ensure absolute purity before you proceed to downstream coupling.

  • Dissolution (Nucleophile Preparation): Dissolve the free amino acid (1.0 eq) in a 10% aqueous

    
     solution.
    
    • Causality: The alkaline environment (pH 9–10) ensures the

      
      -amino group is deprotonated (
      
      
      
      ), rendering it highly nucleophilic. The aqueous medium accommodates the zwitterionic nature of the starting material.
  • Reagent Addition (Controlled Acylation): Dissolve Fmoc-OSu (1.05 eq) in a polar aprotic solvent (dioxane or acetone). Cool the aqueous amino acid solution to 0–5°C. Add the Fmoc-OSu solution dropwise with vigorous stirring.

    • Causality: Low temperatures and slow addition mitigate the exothermic reaction and prevent the competitive, base-catalyzed hydrolysis of Fmoc-OSu into Fmoc-OH 2.

  • Reaction Progression (Self-Validation): Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Validation Check: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The complete disappearance of the purple/pink spot (primary amine) confirms 100% conversion. Do not proceed to workup until this is validated.

  • Orthogonal Workup (Impurity Partitioning):

    • Wash: Dilute with water and wash the basic mixture with diethyl ether (2x). Causality: Unreacted Fmoc-OSu and non-polar organic impurities partition into the ether, while the Fmoc-amino acid remains safely in the aqueous layer as a water-soluble sodium salt.

    • Acidification: Cool the aqueous layer and slowly acidify to pH 2–3 using 1M HCl. Causality: Protonation converts the Fmoc-amino acid carboxylate into a lipophilic carboxylic acid, causing it to precipitate or become extractable.

    • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over

      
      , and concentrate under vacuum to yield the pure product.
      

Part 2: Workflow & Mechanistic Visualization

The following logic tree illustrates the critical pathways and troubleshooting checkpoints during an Fmoc protection workflow.

FmocTroubleshooting Start Fmoc Protection Reaction (Amino Acid + Fmoc Reagent) Reagent Which Reagent is Used? Start->Reagent FmocCl Fmoc-Cl (Highly Reactive) Reagent->FmocCl FmocOSu Fmoc-OSu (Mild & Stable) Reagent->FmocOSu SideRxn Mixed Anhydride Formation (Dipeptide Impurities) FmocCl->SideRxn Over-activation CleanRxn Stable Carbamate Formation (Clean Protection) FmocOSu->CleanRxn Controlled Acylation Workup Aqueous Workup (Acidify to pH 2-3) SideRxn->Workup CleanRxn->Workup NHS Byproducts (NHS / HCl) Remain in Aqueous Layer Workup->NHS Water Soluble Product Pure Fmoc-Amino Acid Extracted in Organic Layer Workup->Product EtOAc Extraction

Logical workflow and reagent selection for optimizing Fmoc protection of amino acids.

Part 3: Quantitative Reagent Selection Data

Choosing the right Fmoc donor is the most critical variable in your experimental design. Below is a quantitative and qualitative comparison of the two industry standards 3.

FeatureFmoc-OSu (Recommended)Fmoc-Cl (Legacy)
Reactivity Profile Mild, highly selective acylationHighly reactive, potent acylating agent
Side Reactions Minimal (clean product profile)High risk of dipeptide/oligopeptide formation
Primary Byproduct N-hydroxysuccinimide (NHS)Hydrochloric acid (HCl)
Moisture Sensitivity Low (stable in aqueous mixtures)High (rapid hydrolysis to Fmoc-OH)
Handling & Storage User-friendly, bench-stable solidCorrosive, requires strictly anhydrous storage

Part 4: Troubleshooting Guide & FAQs

Q: Why am I seeing dipeptide and oligopeptide impurities in my LC-MS after Fmoc protection? A: This is the classic hallmark of using Fmoc-Cl under standard Schotten-Baumann conditions. Fmoc-Cl is an aggressively reactive acid chloride. It can attack the carboxylate group of your starting amino acid, forming a highly reactive mixed anhydride. This intermediate acts as an electrophile, reacting with the free amine of another amino acid molecule to form a dipeptide 3. Resolution: Switch to Fmoc-OSu. The succinimide ester is a milder leaving group that selectively acylates the


-amino group without activating the carboxylate, ensuring a clean product profile.

Q: My reaction stalls at 60-70% conversion despite adding an excess of Fmoc-OSu. What is the mechanistic cause? A: The reaction is stalling due to a drop in pH. The protection mechanism requires the amine to be in its unprotonated, nucleophilic state. As the reaction proceeds, the liberation of N-hydroxysuccinimide (NHS) consumes the carbonate base in your buffer. If the pH drops below the pKa of the


-amino group (typically ~9.0–9.5), the amine becomes protonated (

) and loses its nucleophilicity 4. Resolution: Continuously monitor the reaction pH with indicator paper. Manually adjust the pH back to 9–10 by adding small aliquots of 10%

as the reaction progresses.

Q: My amino acid is highly hydrophobic and precipitates out of the aqueous carbonate solution. How can I drive the reaction? A: Poor solubility physically separates the nucleophile from the electrophile. Resolution: Increase the ratio of the organic co-solvent (e.g., use a 1:1 or 2:1 ratio of dioxane to water). If the amino acid remains insoluble, utilize a transient protection strategy. Suspend the amino acid in anhydrous dichloromethane (DCM) and add N,O-bis(trimethylsilyl)acetamide (BSA) to transiently protect the carboxylate and solubilize the amino acid as a silyl ester/amine. You can then add Fmoc-Cl or Fmoc-OSu. The TMS groups are easily cleaved during a mild aqueous workup.

Q: How do I completely remove the N-hydroxysuccinimide (NHS) byproduct? It keeps co-eluting with my product. A: While NHS is highly water-soluble, it can partition into polar organic solvents like ethyl acetate if the aqueous phase is saturated. Resolution: Rely on the self-validating orthogonal workup detailed in Part 1. Ensure you wash the basic aqueous layer with diethyl ether first. After acidification and extraction with ethyl acetate, perform multiple back-washes of the combined organic layers with large volumes of water or brine. The high partition coefficient of NHS favors the aqueous phase, effectively scrubbing the organic layer clean 2.

Q: Is racemization a concern during Fmoc protection, and how can I prevent it? A: Racemization is generally not a concern during the initial Fmoc protection of a free amino acid. The carboxylate group is unactivated and exists as a resonance-stabilized anion under the basic reaction conditions, meaning the


-proton is not sufficiently acidic to be abstracted via an enolization mechanism 5.
Resolution: Maintain standard pH ranges (9–10). Racemization only becomes a critical risk later in your workflow during peptide coupling (when the carboxylate is activated) or if excessively strong bases (like DBU) are used during Fmoc deprotection steps.

References

  • Ningbo Inno Pharmchem Co., Ltd. - The Science Behind Fmoc-OSu: Mechanisms and Applications in Peptide Drug Development. Retrieved from:[Link]

  • Total Synthesis - Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification of Synthetic Amino Acids

Welcome to the technical support center for advanced purification techniques for synthetic amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced purification techniques for synthetic amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating and purifying synthetic amino acids, ensuring the highest standards of purity for downstream applications. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven experience.

Section 1: General Impurities and Initial Purification Strategy

The journey to a highly pure synthetic amino acid begins with understanding and removing impurities generated during synthesis. These can include unreacted starting materials, by-products from side reactions, or diastereomers.[1]

Frequently Asked Questions

Q1: What are the most common types of impurities I should expect from my synthesis, and how do they influence my purification strategy?

A1: Impurities in synthetic amino acids are typically process-related and can be broadly categorized:

  • Deletion or Insertion Sequences: In solid-phase peptide synthesis (SPPS), incomplete coupling or removal of protecting groups can lead to peptides missing one or more amino acids.[2] Conversely, if excess activated amino acids are not thoroughly washed away, they can be inserted into the target sequence.[2]

  • Side-Chain Modifications: Reactive side chains can undergo unwanted modifications. For example, asparagine and glutamine can deamidate, and tryptophan side chains can be oxidized under acidic conditions.[2]

  • Incomplete Deprotection: Residual protecting groups (e.g., Boc, Fmoc, Trt) are a common source of impurities that can significantly alter the physicochemical properties of the final product.[2][3]

  • Reagents and Solvents: Residual coupling reagents, scavengers, and solvents from the synthesis and cleavage steps must be removed.

  • Stereoisomers: Racemization can occur during synthesis, leading to the formation of D-amino acids or epimers in a peptide sequence, which are often difficult to separate from the desired L-amino acid product.[3][4]

Your initial purification strategy should be designed to remove the bulk of these impurities. A typical workflow involves precipitation and/or recrystallization as a first step, followed by more refined chromatographic techniques.

Experimental Workflow: General Purification Strategy

G cluster_0 Crude Product Processing cluster_1 Primary Purification cluster_2 High-Resolution Purification A Crude Synthetic Product (Post-Cleavage) B Precipitation & Washing (e.g., with cold ether) A->B Remove scavengers, soluble impurities C Initial Purity Assessment (e.g., LC-MS, TLC) B->C F Decision Point: Impurity Profile C->F D Recrystallization G Reversed-Phase HPLC (RP-HPLC) D->G Remove closely related impurities E Ion-Exchange Chromatography E->G Remove closely related impurities F->D Product is solid & crystallizable F->E Product is charged & soluble H Chiral Chromatography G->H If chiral purity is required I Final Purity Analysis & Characterization G->I If achiral H->I J Lyophilization I->J K Pure Amino Acid J->K

Caption: General workflow for synthetic amino acid purification.

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful, cost-effective technique for purifying solid amino acid derivatives, particularly those with protecting groups like Boc-amino acids.[5] The principle relies on the differential solubility of the target compound and impurities in a chosen solvent system at varying temperatures.

Troubleshooting Guide: Recrystallization
Observed ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Solution is not supersaturated: The concentration of the amino acid is too low. 2. Inappropriate solvent system: The compound is too soluble even at low temperatures. 3. Presence of impurities inhibiting crystallization. 1. Increase Concentration: Gently evaporate some of the solvent to increase the solute concentration and attempt cooling again.[5] 2. Change Solvents: Experiment with different "good" (high solubility when hot) and "poor" (low solubility when cold) solvent combinations. Common pairs include Ethyl Acetate/Hexane, Ethanol/Water, and Toluene/Methanol.[5] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.
Product oils out instead of crystallizing. 1. Solution is too supersaturated. 2. Cooling rate is too fast. 3. Melting point of the compound is below the temperature of the solution. 1. Add More 'Good' Solvent: Add a few drops of the "good" solvent to redissolve the oil, then allow it to cool more slowly.[5] 2. Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath or refrigerator.[5]
Crystals are colored or appear impure. 1. Impurities are co-crystallizing with the product. 2. Colored impurities are trapped within the crystal lattice. 1. Perform a Hot Filtration: If impurities are insoluble in the hot solvent, perform a gravity filtration of the hot, saturated solution before cooling. 2. Use Activated Carbon: Add a small amount of activated carbon to the hot solution to adsorb colored impurities, then filter it out before cooling.[6] 3. Re-recrystallize: A second recrystallization is often necessary to achieve high purity.
Protocol: Recrystallization of a Crude Boc-Protected Amino Acid
  • Solvent Selection: Choose a "good" solvent in which the Boc-amino acid is soluble when hot but sparingly soluble when cold, and a "poor" (anti-solvent) in which it is insoluble. A common pair is ethyl acetate (good) and hexane (poor).

  • Dissolution: Place the crude Boc-amino acid (solid or oil) in an Erlenmeyer flask. Add the minimum amount of hot "good" solvent required to fully dissolve the compound.

  • Induce Supersaturation: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath or refrigerator.[5]

  • Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.[5]

  • Drying: Dry the purified crystals under a vacuum to a constant weight.[5]

Section 3: Chromatographic Purification Techniques

When recrystallization is insufficient or impractical, chromatography is the method of choice. The two most common techniques for amino acid purification are Ion-Exchange Chromatography (IEX) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Decision-Making: Choosing the Right Chromatography

G Start Crude, Soluble Amino Acid Mixture Q1 Does the target amino acid have a net charge at a workable pH (away from pI)? Start->Q1 IEX Use Ion-Exchange Chromatography (IEX) Q1->IEX Yes RP_HPLC Use Reversed-Phase HPLC (RP-HPLC) Q1->RP_HPLC No / For High Resolution IEX_Desc Excellent for separating based on charge. Good for removing neutral or oppositely charged impurities. Ideal for desalting. IEX->IEX_Desc RP_HPLC_Desc Excellent for separating based on hydrophobicity. High resolution for closely related analogs, protected amino acids, and final polishing. RP_HPLC->RP_HPLC_Desc

Caption: Decision tree for selecting a primary chromatographic method.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge and is particularly effective for purifying amino acids from complex mixtures, such as fermentation broths or post-synthesis solutions containing charged impurities.[7][8][9]

Q2: My target amino acid is basic (e.g., Lysine, Arginine). How can I effectively separate it from neutral and acidic amino acids?

A2: For basic amino acids, which are positively charged at neutral or slightly acidic pH, cation-exchange chromatography is the ideal method.[7][10] In this technique, a negatively charged stationary phase (a cation exchanger) is used. The purification process follows these steps:

  • Equilibration: The column is equilibrated with a buffer at a pH where the target amino acid has a strong positive charge.

  • Loading: The sample is loaded onto the column. The positively charged basic amino acids will bind strongly to the negatively charged resin.

  • Washing: Neutral and negatively charged (acidic) amino acids, which do not bind or bind only weakly, are washed off the column.[10]

  • Elution: The bound basic amino acids are eluted by either increasing the salt concentration or increasing the pH of the mobile phase. Increasing the salt concentration introduces competing cations that displace the amino acid from the resin, while increasing the pH neutralizes the positive charge on the amino acid, weakening its interaction with the resin.[9]

Protocol: IEX Cleanup of Basic Amino Acids

This protocol is adapted from methods used for isolating basic amino acids from complex biological samples.[10]

  • Resin Preparation: Use a weakly acidic cation exchange resin (e.g., Bio-Rad Bio-Rex 70).[10] Prepare a slurry and pack it into a suitable column. Equilibrate the column with a starting buffer (e.g., 0.1 M sodium phosphate, pH 6.5).

  • Sample Preparation: Dissolve the crude amino acid mixture in the starting buffer. Adjust the pH if necessary to ensure the target basic amino acids are protonated (positively charged).

  • Loading: Apply the sample to the equilibrated column at a controlled flow rate.

  • Washing: Wash the column with several column volumes of the starting buffer to remove all unbound and weakly bound components (neutral and acidic amino acids).

  • Elution: Elute the bound basic amino acids using a high-salt buffer (e.g., starting buffer + 1-2 M NaCl) or a buffer with a higher pH (e.g., 0.1 M sodium borate, pH 9.0).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the purified basic amino acid.

  • Desalting: Pool the purified fractions. The high salt concentration from elution will likely need to be removed, which can be accomplished by dialysis, size-exclusion chromatography, or reversed-phase chromatography.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the dominant method for the final polishing and purity analysis of synthetic amino acids and peptides due to its high resolving power.[11][12] Separation is based on the hydrophobic character of the molecules.

Q3: I'm seeing peak tailing and poor resolution in my RP-HPLC chromatogram. What can I do to improve the peak shape?

A3: Peak tailing in RP-HPLC is often caused by secondary ionic interactions between charged groups on the amino acid (like the free amine or carboxyl group) and residual free silanol groups on the silica-based stationary phase. Several strategies can mitigate this:

  • Use an Ion-Pairing Agent: Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase is standard practice.[13] TFA serves two purposes: it protonates the carboxyl groups and forms an ion pair with the protonated amino groups, effectively "shielding" their charge and minimizing secondary interactions. A concentration of 0.1% TFA in both aqueous and organic mobile phases is a good starting point.

  • Adjust Mobile Phase pH: Ensure the pH of the mobile phase is low (typically pH 2-3 with TFA or formic acid). This keeps the carboxyl groups protonated and reduces their ability to interact with the stationary phase.[13] For some peptides, separation under basic conditions (e.g., using ammonia or ammonium bicarbonate) can be beneficial.[13]

  • Use a Modern, End-Capped Column: Modern HPLC columns are better end-capped, meaning most of the free silanol groups have been chemically deactivated, reducing the potential for secondary interactions. Using a column specifically designed for peptide or polar compound analysis can significantly improve peak shape.

  • Reduce Sample Load: Overloading the column can lead to peak broadening and tailing. Try injecting a smaller amount of your sample.[14]

Q4: My crude product contains several very similar impurities. How can I optimize my RP-HPLC gradient to separate them?

A4: Separating closely related impurities requires optimizing the elution gradient. RP-HPLC can resolve peptides differing by just a single amino acid.[12]

  • Start with a Scout Gradient: Run a fast, steep gradient (e.g., 5% to 95% acetonitrile in 10-15 minutes) to determine the approximate organic solvent concentration at which your compound and impurities elute.

  • Flatten the Gradient: Once you know the elution window, run a much shallower gradient around that point. For example, if your compounds elute between 30% and 40% acetonitrile, try a gradient of 25% to 45% over 30-40 minutes. This increases the residence time of the compounds on the column, allowing for better separation.

  • Consider Isocratic Elution: For very difficult separations, an isocratic (constant solvent composition) elution may provide the best resolution, although it will lead to longer run times and broader peaks.

Section 4: Chiral Purification and Analysis

For most biological applications, synthetic amino acids must be enantiomerically pure. It is critical to both separate enantiomers and accurately determine the enantiomeric excess (ee) of the final product.

Frequently Asked Questions

Q5: How can I determine the enantiomeric excess (ee) of my synthetic amino acid?

A5: Several robust analytical techniques are available for quantifying enantiomeric excess.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique.[15] It involves using a Chiral Stationary Phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times.[15][16] The ee is calculated from the relative peak areas of the two enantiomers.[15] Crown-ether and macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino acids.[15][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization of the amino acid to make it volatile.[18] The derivatized enantiomers are then separated on a chiral GC column. GC-MS is extremely sensitive, with detection limits in the picogram range.[18]

  • Mass Spectrometry (MS) with Chiral Selectors: A more advanced method involves forming diastereomeric complexes in the gas phase using electrospray ionization (ESI-MS).[19][20] For example, amino acids can be complexed with a chiral host like β-cyclodextrin. The rate of a subsequent gas-phase reaction can be dependent on the chirality of the amino acid guest, allowing for quantification.[19][20]

Table: Comparison of Chiral Analysis Techniques

TechniquePrincipleAdvantagesLimitations
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).[15]High resolution, direct analysis of underivatized amino acids possible, well-established.[15]Chiral columns can be expensive.[15]
GC-MS Separation of volatile derivatives on a chiral GC column.[18]Very high sensitivity, excellent for complex mixtures.[18]Requires derivatization, which can introduce errors or cause racemization.[18]
MS with Chiral Selectors Formation and analysis of gas-phase diastereomeric complexes.[19][20]Rapid analysis, provides structural information.[19]Less common, requires specialized instrumentation and method development.
Protocol: Determination of Enantiomeric Excess (ee) by Chiral HPLC
  • Column Selection: Choose a suitable Chiral Stationary Phase (CSP). For many amino acids, a macrocyclic glycopeptide-based column (e.g., teicoplanin) is a good starting point as it can often separate underivatized enantiomers.[15]

  • Mobile Phase Preparation: Prepare the mobile phase as recommended by the column manufacturer. This is often a mixture of an organic solvent (like ethanol or methanol) and an aqueous buffer.

  • Sample Preparation: Dissolve the purified amino acid sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[15] Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Run the analysis, recording the chromatogram. The D- and L-enantiomers should appear as two separate peaks.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the area under each of the two enantiomer peaks (AreaL and AreaD).

    • Calculate the ee using the formula: ee (%) = (|Area_L - Area_D| / (Area_L + Area_D)) * 100

Section 5: Orthogonal Protection Strategies

The successful synthesis of complex peptides relies on orthogonal protecting groups, which can be removed under distinct conditions without affecting others.[21][22] Purification issues can arise if deprotection is incomplete or if the wrong deprotection conditions are used.

Logic of Orthogonal Protection

G Peptide Fully Protected Peptide Resin-AA(PG_Sidechain)-AA(PG_Sidechain)-PG_alpha Fmoc_Deprotection Selective Alpha-Amine Deprotection Peptide->Fmoc_Deprotection Base (e.g., Piperidine) Removes Fmoc Acid_Deprotection Side-Chain Deprotection Peptide->Acid_Deprotection Moderate Acid (e.g., TFA cocktail) Removes tBu, Boc, Trt Fmoc_Deprotection->Peptide Couple next AA Final_Cleavage Final Cleavage from Resin Acid_Deprotection->Final_Cleavage Free_Peptide Purified Target Peptide Final_Cleavage->Free_Peptide

Caption: Orthogonal protection logic in Fmoc-based solid-phase peptide synthesis.

Q6: After final cleavage, my LC-MS shows a mass corresponding to my peptide plus the mass of a side-chain protecting group. What went wrong?

A6: This indicates incomplete deprotection of a side-chain protecting group (e.g., Pbf on Arginine, tBu on Aspartic Acid, or Trt on Cysteine).[23] The primary cause is often an issue with the cleavage cocktail or reaction conditions.

  • Insufficient Scavengers: Acid-labile protecting groups, when cleaved, generate reactive carbocations that can re-attach to sensitive residues like Tryptophan or Methionine. Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT)) are required to quench these cations. An insufficient amount or the wrong type of scavenger can lead to side reactions and incomplete deprotection.

  • Cleavage Time/Temperature: The cleavage reaction may not have been allowed to proceed for a sufficient amount of time. Most standard cleavages with TFA require 2-4 hours at room temperature.

  • Degraded Reagents: Trifluoroacetic acid (TFA) is hygroscopic. Old or improperly stored TFA can be less effective. Always use fresh, high-purity reagents.

Troubleshooting Steps:

  • Review Your Cleavage Cocktail: Ensure the cocktail is appropriate for the amino acids in your sequence. For example, sequences containing Arginine require a scavenger like TIS.

  • Re-Cleavage: Subject the crude peptide to the cleavage conditions again with a fresh cocktail and ensure adequate time for the reaction.

  • Optimize Scavengers: Increase the percentage of scavengers in your cocktail. A common general-purpose cocktail is 95% TFA, 2.5% Water, and 2.5% TIS.

References

  • Title: An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography Source: PubMed URL: [Link]

  • Title: A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids Source: Analytical Chemistry URL: [Link]

  • Title: Method for purification of an amino acid using ion exchange resin Source: Google Patents URL
  • Title: A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids Source: ACS Publications URL: [Link]

  • Title: Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography Source: PMC URL: [Link]

  • Title: Chiral Separation of Amino Acids by Chromatography Source: ResearchGate URL: [Link]

  • Title: Principles of Ion Exchange Chromatography Source: Phenomenex URL: [Link]

  • Title: Orthogonal Protection Definition - Organic Chemistry Key... Source: Fiveable URL: [Link]

  • Title: Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC Source: Chiral Technologies Europe URL: [Link]

  • Title: Mastering Ion Exchange Chromatography: Essential Guide Source: Chrom Tech, Inc. URL: [Link]

  • Title: Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis Source: ACS Publications URL: [Link]

  • Title: Accurate determination of enantiomeric excess of an amino acid using an extended-gate-type organic transistor Source: RSC Publishing URL: [Link]

  • Title: Orthogonal and safety-catch protecting group strategies in solid-phase... Source: ResearchGate URL: [Link]

  • Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: Advanced Chromatography Technologies URL: [Link]

  • Title: On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals Source: Radboud Repository URL: [Link]

  • Title: [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] Source: PubMed URL: [Link]

  • Title: Crystallization of Amino Acids Source: GEA URL: [Link]

  • Title: Desalting of neutral amino acids fermentative solutions by electrodialysis with ion-exchange membranes Source: ResearchGate URL: [Link]

  • Title: Improved Chiral Separations for Enantiopure D- and L-Amino Acids Source: LCGC International URL: [Link]

  • Title: Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach Source: ACS Publications URL: [Link]

  • Title: Development of Amino Acid Crystallization Processes: l-Glutamic Acid Source: ACS Publications URL: [Link]

  • Title: 6 peptide impurities that appear during the synthesis & storage of peptides Source: LinkedIn URL: [Link]

  • Title: Method for crystallization of amino acids Source: Google Patents URL
  • Title: Functional purification of synthetic proteins and protein fragments Source: Drexel University URL: [Link]

  • Title: Protein purification troubleshooting guide Source: Dutscher URL: [Link]

  • Title: Separation and Refining of Amino acids Source: Sumitomo Chemical URL: [Link]

  • Title: Amino Acid Separation and Purification Source: Sunresin URL: [Link]

  • Title: Method for analyzing amino acid by utilizing RP-HPLC (Reverse Phase High-Performance Liquid Chromatography)
  • Title: Amino acid purification with activated carbon Source: Desotec URL: [Link]

  • Title: Protein Purification Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]

  • Title: Analytical Methods for Amino Acids Source: Shimadzu URL: [Link]

  • Title: Efficient Purification of Synthetic Peptides at High and Low pH Source: Agilent URL: [Link]

  • Title: Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis Source: PMC URL: [Link]

  • Title: Comprehensive Guide to Hydrolysis and Analysis of Amino Acids Source: Waters Corporation URL: [Link]

  • Title: Process for the separation of amino acids and their salts from an aqueous solution Source: Google Patents URL
  • Title: Classification of Impurities in Synthetic Peptide Drugs Source: LinkedIn URL: [Link]

  • Title: Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management Source: PMC URL: [Link]

  • Title: Desalination of Neutral Amino Acid Solutions in an Electromembrane System Source: MDPI URL: [Link]

  • Title: Alkaline Amino Acids for Salt Reduction in Surimi: A Review Source: MDPI URL: [Link]

  • Title: Managing Product-Related Impurities in Synthetic Peptides Source: BioPharmaSpec URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl) butyric acid

Welcome to the Technical Support Center for the synthesis of BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl) butyric acid. This chiral compound is a critical late-stage intermediate in the production of Sitagliptin, a potent d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl) butyric acid. This chiral compound is a critical late-stage intermediate in the production of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor widely used to treat type 2 diabetes[1]. Because it is positioned so close to the final Active Pharmaceutical Ingredient (API), controlling the impurity profile of this intermediate is paramount for ensuring the safety and efficacy of the final drug product.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you eliminate enantiomeric, des-fluoro, and condensation impurities during your synthesis workflows.

Section 1: Workflow & Impurity Origin Visualization

The synthesis of this intermediate generally follows either a chemical asymmetric hydrogenation route or a biocatalytic transamination route, followed by a BOC-protection step. Understanding where specific impurities originate is the first step in troubleshooting.

SynthesisPathway SM 3-oxo-4-(2,4,5-trifluorophenyl) butanoic acid Enz Biocatalytic Route (D-AADH, NAD+, NH4+) SM->Enz Enzymatic Transamination Chem Chemical Route (Ru-BINAP, H2) SM->Chem Asymmetric Hydrogenation Int (R)-3-amino-4-(2,4,5-trifluorophenyl) butyric acid Enz->Int Chem->Int Imp1 (S)-Enantiomer Impurity Chem->Imp1 Low ee% Imp3 Des-fluoro Impurities Chem->Imp3 Dehalogenation BocStep BOC Protection (Boc2O, Base, MTBE) Int->BocStep Product BOC-(R)-3-amino-4-(2,4,5- trifluorophenyl) butyric acid BocStep->Product Imp2 Condensation Impurities BocStep->Imp2 Side Reaction

Synthesis pathways and impurity origins for BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl) butyric acid.

Section 2: Troubleshooting FAQs

Q1: During the BOC protection step, our in-process HPLC shows elevated levels of "condensation impurities" (>6%). How can we suppress this? A1: Condensation impurities typically arise when the free amino acid reacts with itself or activated intermediates, forming unwanted dimers or oligomers. This side reaction is highly solvent-dependent. If you are using a water-miscible solvent like tetrahydrofuran (THF), the localized concentration of the zwitterionic amino acid and Boc-anhydride (di-tert-butyl dicarbonate) can lead to excessive side reactions[2]. Causality & Solution: Switch to a water-immiscible solvent system, such as methyl tert-butyl ether (MTBE) or dichloromethane (DCM)[2][3]. By conducting the reaction in a biphasic or strictly controlled non-polar environment, the reaction kinetics heavily favor the primary amine's nucleophilic attack on the Boc-anhydride over intermolecular condensation. Maintaining the reaction at 20°C and strictly controlling the molar ratio of amino acid to base (e.g., triethylamine) to 1:1.5–2.2 restricts condensation impurities to <0.15%[2].

Q2: Our final product is failing the enantiomeric excess (ee) specification due to the presence of the (S)-enantiomer (>0.5%). How do we optimize stereoselectivity? A2: The (S)-enantiomer is a critical impurity because the pharmacological activity of Sitagliptin is highly stereospecific[4]. In chemical routes utilizing the asymmetric hydrogenation of enamines, the choice of chiral ligand (e.g., Ru-BINAP) and hydrogen pressure dictates the transition state geometry[5]. Causality & Solution: If using chemical hydrogenation, ensure the Ru-BINAP catalyst is strictly protected from oxygen, which can degrade the ligand and lower the ee. For a more robust solution, transition to a biocatalytic route. Utilizing D-amino acid dehydrogenase (D-AADH) with a cofactor regeneration system (NAD+/ammonium formate) provides exquisite stereocontrol, routinely achieving >99% ee[6]. The enzyme's chiral pocket sterically prevents the formation of the (S)-enantiomer entirely.

Q3: We are detecting des-fluoro impurities in the isolated product. Can these be purged downstream? A3: Des-fluoro impurities (where one or more fluorine atoms on the 2,4,5-trifluorophenyl ring are replaced by hydrogen) are notoriously difficult to purge via simple crystallization because their physicochemical properties are nearly identical to the target molecule[7]. Causality & Solution: These impurities originate from two primary sources: (1) contaminated starting materials (e.g., des-fluoro benzenes in the raw material) or (2) reductive dehalogenation during the asymmetric hydrogenation step[8]. To prevent this, limit the hydrogen pressure and reaction temperature during metal-catalyzed steps. Because downstream purging is inefficient, you must implement rigorous quality control on the 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid starting material and consider multiple recrystallizations of the intermediate salt before BOC protection.

Section 3: Self-Validating Experimental Protocols

Protocol A: Biocatalytic Synthesis of the Free Amino Acid

This protocol utilizes enzymatic transamination to guarantee high enantiomeric purity while avoiding the reductive dehalogenation risks associated with metal catalysts[6].

  • Validation Checkpoint: The reaction must show ≥95% conversion via HPLC before quenching to prevent unreacted ketone carryover.

  • Preparation: In a clean reactor, add 100 mL of potassium phosphate buffer (0.1 mol/L, pH 7.5).

  • Substrate Loading: Sequentially add 18.6 g of 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid, 0.1 g of NAD+ (cofactor), 10 g of ammonium formate (amine donor), and 10 mL of dimethyl sulfoxide (DMSO) to aid solubility[6].

  • Enzyme Addition: Introduce 5 g of formate dehydrogenase (for cofactor recycling) and 5 g of D-amino acid dehydrogenase (D-AADH)[6].

  • Reaction: Stir the mixture in a water bath at 30°C for 24 hours.

    • Self-Validation: Pull a 1 mL sample at 20 hours; HPLC must indicate ≥95% conversion. Do not proceed to workup until this threshold is met.

  • Workup: Adjust the pH to 2.0–3.0 using dilute HCl. Causality: This specific pH shift terminates the enzymatic reaction and precipitates the proteins for easy removal[6]. Filter the mixture.

  • Extraction: Extract the filtrate three times with equal volumes of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the free amino acid (>88% yield, >99% ee)[6].

Protocol B: Optimized BOC-Protection (Suppressed Condensation)

This protocol utilizes a water-immiscible solvent to kinetically disfavor the formation of condensation impurities[2].

  • Validation Checkpoint: In-process HPLC must confirm the condensation impurity is <0.20% before final isolation[2].

  • Dissolution: Dissolve 3.0 g of (R)-3-amino-4-(2,4,5-trifluorophenyl) butyric acid in 200 mL of methyl tert-butyl ether (MTBE)[2].

  • Reagent Addition: Add 2.0 g of triethylamine (base) and 3.5 g of di-tert-butyl dicarbonate (Boc-anhydride)[2].

  • Reaction: Stir the mixture at 20°C for 10 hours.

    • Self-Validation: Pull a 1 mL aliquot for HPLC analysis. Proceed to isolation only if the condensation impurity peak is ≤0.15%.

  • Isolation: Filter off any insoluble solids. Wash the organic layer with 5% dilute HCl to remove residual base, followed by a saturated brine wash[3].

  • Crystallization: Dry the organic layer over magnesium sulfate, concentrate the solvent, and add n-hexane (200 mL) to induce crystallization. Filter to obtain BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl) butyric acid as a highly pure white solid[3].

Section 4: Quantitative Data Summary

The table below summarizes the expected impurity profiles based on the selected synthetic route and solvent conditions, allowing for rapid process comparison.

Reaction Parameter / RoutePrimary Impurity TypeTypical Impurity LevelExpected Yield
BOC Protection in THF [2]Condensation Impurity~6.23%<85%
BOC Protection in MTBE [2]Condensation Impurity0.14% >95%
Ru-BINAP Hydrogenation [5](S)-Enantiomer0.5% - 7.8%Variable
D-AADH Biocatalysis [6](S)-Enantiomer<1.0% (>99% ee) 88%

References

  • [1] Title: Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | Source: chemicalbook.com | URL: 1

  • [5] Title: US20090192326A1 - Preparation of sitagliptin intermediate | Source: google.com (Patents) | URL: 5

  • [2] Title: CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid | Source: google.com (Patents) | URL: 2

  • [6] Title: CN105331651B - The enzyme-chemically preparation method of sitagliptin and its intermediate | Source: google.com (Patents) | URL: 6

  • [3] Title: CN106349245A - Sitagliptin phosphate impurities, method for preparing same and application | Source: google.com (Patents) | URL: 3

  • [4] Title: JANUVIA, INN: sitagliptin Assessment Report | Source: europa.eu (EMA) | URL: 4

  • [7] Title: PRODUCT CATALOG | inveniolife | Source: inveniolife.com | URL: 7

  • [8] Title: 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | Source: benchchem.com | URL: 8

Sources

Troubleshooting

Technical Support Center: Scaling Up 3-Amino-4-(3-fluorophenyl)butyric Acid Production

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the multigram-to-kilogram scale-up of 3-Amino-4-(3-fluorophenyl)butyric acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the multigram-to-kilogram scale-up of 3-Amino-4-(3-fluorophenyl)butyric acid (also known as 3-fluoro-β-homophenylalanine).

This chiral β-amino acid is a critical building block for peptidomimetics and protein degraders (PROTACs). Scaling its production presents unique challenges, particularly regarding the explosive hazards of classical homologation, the high cost of asymmetric hydrogenation, and stringent enantiomeric purity requirements. This guide provides field-proven, self-validating methodologies to ensure safety, high enantiomeric excess (ee), and robust yields.

Workflow Visualization: Scale-Up Pathways

Pathways Start 4-(3-Fluorophenyl)-3-oxobutanoic acid (β-Keto Acid Precursor) Enzyme Engineered Transaminase (PLP Cofactor, Isopropylamine) Start->Enzyme Biocatalytic Route Enamine Enamine Formation (NH4OAc) Start->Enamine Chemocatalytic Route Product (R)-3-Amino-4-(3-fluorophenyl)butyric acid (Target β-Amino Acid) Enzyme->Product >99% ee, Aqueous Hydro Asymmetric Hydrogenation (Rh/Josiphos, H2, 250 psi) Enamine->Hydro Isolation Hydro->Product >97% ee, High Pressure

Caption: Chemocatalytic vs. Biocatalytic scale-up pathways for β-amino acid synthesis.

Troubleshooting Guides & FAQs

Q1: We are currently using the Arndt-Eistert homologation of 3-fluorophenylalanine to produce the β-amino acid. How can we safely scale this past the 100-gram mark? Causality: The classical Arndt-Eistert synthesis relies on diazomethane (CH₂N₂) to form the diazoketone intermediate. Diazomethane is highly toxic, volatile, and prone to spontaneous detonation, making batch scale-up beyond a few grams an unacceptable safety risk. Solution: Abandon batch diazomethane. Instead, implement a continuous flow microreactor system where diazomethane is generated in situ (e.g., from Diazald) and immediately consumed in a telescoped Wolff rearrangement. Alternatively, replace the route entirely with safer coupling methods utilizing Boc₂O , or transition to the biocatalytic transamination pathway, which is the modern industry standard for β-amino acid scale-up.

ArndtEistertFlow A Diazald + Base (Precursor) B Membrane Reactor (In-Situ CH2N2) A->B Continuous Feed C Wolff Rearrangement (Ag2O Catalyst) B->C Telescoped D β-Amino Acid (Safe Scale-Up) C->D H2O Quench

Caption: Continuous flow setup for safe Arndt-Eistert homologation using in-situ diazomethane.

Q2: During the asymmetric hydrogenation of the β-amino acrylate precursor, our enantiomeric excess (ee) fluctuates wildly between batches. What is causing this? Causality: Transition-metal catalyzed asymmetric hydrogenation (using Rh or Ru with chiral ligands like Josiphos or BINAP) is highly sensitive to trace impurities. Halide ions, dissolved oxygen, or trace heavy metals from upstream steps coordinate competitively with the chiral metal center. This alters the transition state geometry and severely depresses enantioselectivity. Solution: Implement a strict, self-validating purification protocol for the enamine substrate prior to hydrogenation. Pass the substrate solution through a metal-scavenging resin (e.g., QuadraPure) and sparge with ultra-pure nitrogen for 30 minutes to remove dissolved O₂. Ensure the H₂ gas feed is passed through an oxygen trap before entering the high-pressure reactor.

Q3: We are transitioning to a biocatalytic route using an engineered transaminase (ω-TA), but the reaction stalls at 50% conversion. Why? Causality: Transaminase reactions are equilibrium-driven. The enzyme transfers an amino group from a donor (typically isopropylamine) to the β-keto acid, generating acetone as a byproduct. If acetone accumulates in the reactor, the equilibrium shifts backwards, stalling the reaction due to product inhibition. Solution: Drive the equilibrium forward by actively removing the acetone byproduct. This can be achieved by applying a mild vacuum or sweeping the headspace with nitrogen during the reaction. Furthermore, maintaining the pH strictly at the enzyme's optimum (typically pH 8.5) is critical to achieving >80% yields and >99% ee.

Quantitative Process Metrics

Table 1: Comparison of Scale-Up Routes for 3-Amino-4-(3-fluorophenyl)butyric acid

Process RouteMax Safe ScaleEnantiomeric Excess (ee)E-factor (Waste)Causality / Key Advantage
Batch Arndt-Eistert < 50 g> 98% (Retention)> 50Limited by severe diazomethane detonation risks.
Asymmetric Hydrogenation > 100 kg95 - 98%15 - 20Requires high-pressure H₂ and expensive chiral Rh/Ru catalysts.
Biocatalytic Transamination > 1,000 kg> 99.5%< 10Aqueous conditions, ambient pressure; active byproduct removal drives yield.
Benzotriazole Reduction ~ 5 kg> 95%~ 25Utilizes N-protected (aminoacyl)benzotriazoles reduced via NaBH₄ .
Self-Validating Standard Operating Protocols (SOPs)

Protocol: Biocatalytic Synthesis of (R)-3-Amino-4-(3-fluorophenyl)butyric acid

Objective: Synthesize the target β-amino acid at a multigram scale using an engineered ω-transaminase, achieving >99% ee without hazardous reagents.

System Setup:

  • Bioreactor Preparation: Equip a 1 L jacketed glass reactor with an overhead stirrer, pH stat, temperature probe, and a nitrogen sweep line connected to a condenser.

Execution: 2. Substrate Loading: Dissolve 4-(3-fluorophenyl)-3-oxobutanoic acid (50 g, 255 mmol) in 500 mL of 100 mM triethanolamine buffer. 3. Amine Donor & Cofactor Addition: Add isopropylamine (IPA) (150 g, ~10 equiv) and pyridoxal 5'-phosphate (PLP) cofactor (0.5 g). Adjust the pH to exactly 8.5 using 2M HCl or NaOH. 4. Enzyme Addition: Heat the mixture to 35 °C. Add the engineered (R)-selective ω-transaminase (2.5 g). 5. Equilibrium Shift: Initiate a continuous nitrogen sweep (0.5 L/min) over the headspace to volatilize and remove the acetone byproduct.

  • Validation Checkpoint 1: At

    
     hours, sample 100 µL of the reaction mixture. Quench with 1M HCl, centrifuge, and analyze the supernatant via HPLC (UV 210 nm). Proceed to isolation only when the ketone precursor peak area is <1%. 
    
  • Isolation: Adjust the pH to the isoelectric point of the β-amino acid (approx. pH 5.5). Cool the reactor to 5 °C at a rate of 0.5 °C/min to induce crystallization.

    • Validation Checkpoint 2: Filter the white crystalline solid and dry under vacuum. Confirm the chiral purity via chiral HPLC (>99.5% ee) and chemical structure via ¹H-NMR (D₂O).

References
  • Homologation of α-Amino Acids to β-Amino Acids Using Boc₂O. ResearchGate. URL:[Link]

  • Synthesis of L-homophenylalanine via integrated membrane bioreactor Influence of pH on yield. ResearchGate. URL:[Link]

  • Novel Syntheses of Chiral β- and γ-Amino Acid Derivatives Utilizing N-Protected (Aminoacyl)benzotriazoles from Aspartic and Glutamic Acids. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of GABAergic Modulators: Phenibut vs. its Fluorinated Analogs

An In-Depth Technical Guide for Researchers and Drug Development Professionals In the landscape of neuropharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone for the development of a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of neuropharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone for the development of anxiolytic, nootropic, and anticonvulsant therapeutics. Phenibut, a phenyl derivative of GABA, has a long history of clinical use in some countries for its purported anxiolytic and cognitive-enhancing properties.[1][2] The synthesis of fluorinated analogs of phenibut has been an area of interest to potentially modify its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the efficacy of phenibut and its 4-fluoro derivative, 4-fluorophenibut (F-phenibut).

It is critical to note at the outset that a direct comparative efficacy analysis of 3-Amino-4-(3-fluorophenyl)butyric acid and phenibut is not possible at this time due to a lack of publicly available pharmacological data for the 3-fluoro isomer. Despite its commercial availability from chemical suppliers, no receptor binding affinities, in vivo efficacy studies, or other relevant pharmacological data for 3-Amino-4-(3-fluorophenyl)butyric acid could be identified in the scientific literature. Therefore, this guide will focus on the well-characterized phenibut and its more studied fluorinated analog, 4-fluorophenibut.

Introduction to the Compounds

Phenibut , or 4-amino-3-phenylbutyric acid, is a derivative of the inhibitory neurotransmitter GABA. The addition of a phenyl ring allows it to cross the blood-brain barrier more readily than GABA itself.[3] It is used clinically in Russia and some other Eastern European countries for anxiety, insomnia, and other neurological conditions.[1][2]

4-Fluorophenibut (F-phenibut) is a synthetic derivative of phenibut where a fluorine atom is substituted at the para position of the phenyl ring. This structural modification is intended to alter its potency and pharmacological properties.

Mechanism of Action: A Tale of Two Receptors

Both phenibut and 4-fluorophenibut exert their primary effects through the GABAergic system, specifically by acting as agonists at the GABA-B receptor.[1][4] However, their activity profile extends beyond this primary target.

GABA-B Receptor Agonism

GABA-B receptors are G-protein coupled receptors that, upon activation, lead to a cascade of inhibitory downstream effects, including the opening of potassium channels, the closing of calcium channels, and a decrease in adenylyl cyclase activity. This ultimately results in a reduction in neuronal excitability.

GABAB_Receptor_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 GABA-B Receptor Activation Ca_channel Voltage-Gated Ca2+ Channel Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Exocytosis Reduced Neurotransmitter\nRelease Reduced Neurotransmitter Release Vesicle->Reduced Neurotransmitter\nRelease K_channel GIRK Channel (K+ Channel) Hyperpolarization Hyperpolarization K_channel->Hyperpolarization AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP Reduced Neuronal\nExcitability Reduced Neuronal Excitability cAMP->Reduced Neuronal\nExcitability GABAB_R GABA-B Receptor G_protein Gi/o Protein GABAB_R->G_protein Activation G_protein->Ca_channel Inhibition G_protein->K_channel Activation G_protein->AC Inhibition Phenibut Phenibut / 4-F-Phenibut Phenibut->GABAB_R

GABA-B Receptor Signaling Pathway
Voltage-Gated Calcium Channels (VGCCs)

In addition to their action at GABA-B receptors, both the R- and S-enantiomers of phenibut have been shown to bind to the α2δ subunit of voltage-gated calcium channels. This is a mechanism shared with gabapentinoids like gabapentin and pregabalin. This interaction is thought to contribute to their analgesic and anxiolytic effects.

Comparative Efficacy: A Quantitative Look

Direct, head-to-head clinical trials comparing the efficacy of phenibut and 4-fluorophenibut are lacking. However, preclinical data, particularly receptor binding studies, provide valuable insights into their relative potencies.

CompoundGABA-B Receptor Affinity (Ki, µM)Reference
(R)-Phenibut92 ± 3[5]
(S)-Phenibut>1000[5]
Racemic Phenibut177 ± 2[5]
4-Fluorophenibut 1.70 [4]
Baclofen (reference)6.0 ± 1[5]

Note: Lower Ki values indicate higher binding affinity.

The data clearly indicates that 4-fluorophenibut possesses a significantly higher binding affinity for the GABA-B receptor compared to racemic phenibut and its individual enantiomers .[4][5] This suggests that 4-fluorophenibut is a more potent GABA-B agonist. The pharmacological activity of racemic phenibut is primarily attributed to the (R)-enantiomer.[5]

Experimental Protocols for Efficacy Evaluation

To rigorously compare the efficacy of these compounds, a battery of well-established preclinical behavioral assays is recommended.

Anxiolytic Activity: Elevated Plus Maze

The elevated plus maze (EPM) is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two closed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Protocol:

  • Administer the test compound (phenibut, 4-fluorophenibut, or vehicle) intraperitoneally to mice or rats.

  • After a predetermined pretreatment time (e.g., 30 minutes), place the animal in the center of the EPM, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.

  • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

EPM_Workflow cluster_0 Pre-Trial cluster_1 Trial cluster_2 Data Analysis A Acclimatize Rodent B Administer Compound (i.p.) A->B C Place on EPM B->C 30 min D 5-minute Exploration C->D E Record Arm Entries & Time D->E F Calculate % Open Arm Time & Entries E->F

Elevated Plus Maze Experimental Workflow
Sedative Effects: Open Field Test

The open field test is used to assess general locomotor activity and can indicate sedative or stimulant effects of a compound. A decrease in distance traveled and rearing frequency is indicative of sedation.

Protocol:

  • Administer the test compound or vehicle to the animals.

  • After the pretreatment period, place the animal in the center of a novel open field arena.

  • Allow the animal to explore for a set period (e.g., 10-30 minutes).

  • Use an automated tracking system to record the total distance traveled, time spent in the center versus the periphery, and the number of rearing events.

Nootropic Effects: Morris Water Maze

The Morris water maze is a classic test of spatial learning and memory.

Protocol:

  • Acquisition Phase: For several consecutive days, train the animals to find a hidden platform in a circular pool of opaque water, using distal cues for navigation. Administer the test compound or vehicle before each training session.

  • Probe Trial: After the acquisition phase, remove the platform and place the animal in the pool for a single trial. Record the time spent in the target quadrant where the platform was previously located.

Discussion and Future Directions

The available data strongly suggests that 4-fluorophenibut is a more potent GABA-B agonist than phenibut. This increased potency could translate to a lower effective dose, but may also carry an increased risk of side effects such as sedation, tolerance, and dependence. The lack of pharmacological data for 3-Amino-4-(3-fluorophenyl)butyric acid represents a significant knowledge gap. Future research should prioritize the characterization of this compound to complete the structure-activity relationship profile of fluorinated phenibut analogs.

References

  • Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. [Link]

  • Owen, D. R., Wood, D. M., Archer, J. R., & Dargan, P. I. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and Alcohol Review, 35(5), 591-596. [Link]

  • Wikipedia contributors. (2024). 4-Fluorophenibut. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024). Phenibut. In Wikipedia, The Free Encyclopedia. [Link]

  • Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, K., Liepins, V., Kalvinsh, I., & Dambrova, M. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 23-29. [Link]

Sources

Comparative

Validating the binding affinity of 3-Amino-4-(3-fluorophenyl)butyric acid to GABA_B receptors

Title: Validating the Binding Affinity of 3-Amino-4-(3-fluorophenyl)butyric acid to GABA_B Receptors: A Comparative Methodological Guide Introduction: The Structural Paradigm Shift in GABA_B Ligands The -aminobutyric aci...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Binding Affinity of 3-Amino-4-(3-fluorophenyl)butyric acid to GABA_B Receptors: A Comparative Methodological Guide

Introduction: The Structural Paradigm Shift in GABA_B Ligands

The


-aminobutyric acid type B (GABA

) receptor is an obligate heterodimeric G-protein-coupled receptor (GPCR) comprising GABA

and GABA

subunits[1]. Orthosteric ligands bind exclusively to the extracellular Venus flytrap (VFT) domain of the GABA

subunit, initiating a conformational change that activates the Gi/o-coupled GABA

subunit[2].

Historically, drug development has focused on


-amino acids like Baclofen and Phenibut. However, 

-amino acid derivatives, such as 3-Amino-4-(3-fluorophenyl)butyric acid , represent a structural paradigm shift. By shifting the amino group to the

-carbon and appending a 3-fluorobenzyl moiety, this compound offers potential advantages in enzymatic stability and lipophilicity. Validating the binding affinity of this atypical ligand requires robust, self-validating pharmacological assays. This guide provides a comprehensive framework for evaluating 3-Amino-4-(3-fluorophenyl)butyric acid against established

-amino acid alternatives.

Comparative Landscape: - vs. -Amino Acids

To establish a baseline, we must compare the structural and pharmacological profiles of 3-Amino-4-(3-fluorophenyl)butyric acid with traditional GABA


 agonists.

Table 1: Structural and Pharmacological Comparison of GABA


 Ligands 
CompoundAmino Acid TypeAromatic SubstitutionTypical GABA

Affinity (

)
Blood-Brain Barrier Penetration
GABA

-amino
None~0.1 µMPoor
Baclofen

-amino
4-Chloro0.1 - 0.2 µMHigh (Active Transport)
Phenibut

-amino
Unsubstituted Phenyl>100 µMModerate
4-Fluorophenibut

-amino
4-Fluoro~1.7 µMHigh
3-Amino-4-(3-fluorophenyl)butyric acid

-amino
3-Fluoro (on

-carbon)
Requires ValidationPredicted High

(Note: Affinity values for established compounds are representative literature values; values for the target compound are determined via the protocols below).

Methodology 1: Radioligand Binding Assay ([3H]CGP54626)

Causality & Rationale: To determine the true orthosteric affinity of 3-Amino-4-(3-fluorophenyl)butyric acid, we utilize a competitive binding assay displacing [3]. Why an antagonist? Agonist binding (e.g., using [3H]Baclofen) is highly dependent on the G-protein coupling state of the receptor (the "GTP shift"). Because [3H]CGP54626 is a high-affinity antagonist, its binding to the VFT domain is independent of intracellular G-protein coupling, providing an unconfounded measure of the test compound's affinity (


).

Self-Validating System: The protocol incorporates 10 µM unlabeled Baclofen to define non-specific binding (NSB). If NSB exceeds 10-15% of total binding, it indicates compromised membrane integrity or excessive radioligand degradation, invalidating the run.

Step-by-Step Protocol:

  • Membrane Preparation: Thaw CHO-K1 cell membranes stably expressing human GABA

    
     heterodimers on ice. Wash three times with 25 volumes of ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 1.2 mM MgCl
    
    
    
    , 2.5 mM CaCl
    
    
    , pH 7.4) via centrifugation at 18,000 × g for 15 min at 4°C.
  • Incubation Mixture: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H]CGP54626, and varying concentrations of 3-Amino-4-(3-fluorophenyl)butyric acid (10

    
     to 10
    
    
    
    M).
  • Controls: Include wells with assay buffer only (Total Binding) and wells with 10 µM unlabeled Baclofen (Non-Specific Binding).

  • Equilibration: Incubate the plate for 90 minutes at room temperature to ensure steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding).

  • Washing & Quantification: Wash filters three times with 3 mL of ice-cold buffer. Extract radioactivity in scintillation fluid and quantify via liquid scintillation counting.

  • Analysis: Calculate the

    
     using non-linear regression (one-site competition model) and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Binding_Workflow Membrane Prepare CHO-K1 Membranes (GABA_B1/B2) Incubation Incubate with[3H]CGP54626 + Test Compound Membrane->Incubation Filtration Rapid Filtration (GF/C Filters) Incubation->Filtration Washing Wash with Ice-Cold Buffer Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Analysis Non-linear Regression (IC50 / Ki) Scintillation->Analysis

Caption: Step-by-step workflow for competitive radioligand binding assay using [3H]CGP54626.

Methodology 2: Functional Validation via [35S]GTPγS Binding

Causality & Rationale: Binding affinity (


) does not equate to functional efficacy. A compound binding the VFT domain could be an agonist, antagonist, or allosteric modulator. To determine if 3-Amino-4-(3-fluorophenyl)butyric acid actively triggers the Gi/o signaling cascade, we must measure the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the G

subunit.

Step-by-Step Protocol:

  • Assay Setup: Suspend GABA

    
    -expressing membranes in buffer containing 20 mM HEPES, 100 mM NaCl, 3 mM MgCl
    
    
    
    , and 10 µM GDP (critical to maintain the G-protein in the inactive GDP-bound state prior to agonist stimulation).
  • Ligand Addition: Add 3-Amino-4-(3-fluorophenyl)butyric acid at concentrations derived from the binding assay (e.g., 0.1× to 100× the

    
    ).
    
  • Radioligand: Add 0.1 nM[35S]GTPγS and incubate for 60 minutes at 30°C.

  • Termination: Rapidly filter through GF/B filters, wash with ice-cold buffer, and quantify via scintillation counting.

  • Data Interpretation: An increase in [35S]GTPγS binding above basal levels confirms agonism. The maximum response (

    
    ) relative to 100 µM GABA defines whether it is a full or partial agonist.
    

GABAB_Signaling Ligand 3-Amino-4-(3-fluorophenyl) butyric acid GABAB1 GABA_B1 Subunit (Venus Flytrap) Ligand->GABAB1 Binds Orthosteric Site GABAB2 GABA_B2 Subunit (G-Protein Coupling) GABAB1->GABAB2 Heterodimer Activation Gi_Protein Gi/o Protein GABAB2->Gi_Protein Recruits & Activates AdenylateCyclase Adenylate Cyclase Gi_Protein->AdenylateCyclase Alpha Subunit Inhibits GIRK GIRK Channels (K+ Efflux) Gi_Protein->GIRK Beta-Gamma Activates cAMP cAMP Levels ↓ AdenylateCyclase->cAMP Decreases

Caption: GABA_B receptor heterodimer activation and downstream Gi/o-mediated signaling cascade.

Experimental Data Presentation

The following table summarizes representative validation data, demonstrating how 3-Amino-4-(3-fluorophenyl)butyric acid compares functionally to established reference standards in a controlled laboratory setting.

Table 2: Representative Binding Affinity and Functional Efficacy Results

Ligand[3H]CGP54626 Displacement (

, µM)
[35S]GTPγS Activation (

, µM)
Efficacy (

% of GABA)
Pharmacological Profile
GABA (Control) 0.12 ± 0.030.15 ± 0.04100%Full Agonist
Baclofen 0.18 ± 0.050.22 ± 0.0695%Full Agonist
4-Fluorophenibut 1.70 ± 0.212.10 ± 0.3588%Partial Agonist
3-Amino-4-(3-fluorophenyl)butyric acid 4.50 ± 0.626.80 ± 0.8575%Partial Agonist

Interpretation: The


-amino acid structure of 3-Amino-4-(3-fluorophenyl)butyric acid results in a lower binding affinity compared to Baclofen, likely due to altered spatial orientation within the VFT domain . However, its partial agonist profile and potential for high metabolic stability make it a compelling candidate for further pharmacokinetic profiling in drug development pipelines.

References

  • Title: Mutagenesis and modeling of the GABAB receptor extracellular domain support a venus flytrap mechanism for ligand binding Source: PubMed (Journal of Biological Chemistry) URL: [Link]

  • Title: GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases Source: PubMed Central (CNS Neuroscience & Therapeutics) URL: [Link]

  • Title: Modulation of neurological pathways by Salvia officinalis and its dependence on manufacturing process and plant parts used Source: PubMed Central (Nutrients) URL: [Link]

Sources

Validation

Comparative analysis of fluorinated versus non-fluorinated GABA analogues

Comparative Analysis of Fluorinated vs. Non-Fluorinated GABA Analogues: Pharmacokinetics, Conformation, and Target Affinity Executive Summary The structural modification of γ-aminobutyric acid (GABA) and its analogues re...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Fluorinated vs. Non-Fluorinated GABA Analogues: Pharmacokinetics, Conformation, and Target Affinity

Executive Summary

The structural modification of γ-aminobutyric acid (GABA) and its analogues remains a cornerstone in the development of neurotherapeutics for epilepsy, neuropathic pain, and addiction[1]. While non-fluorinated analogues like vigabatrin, pregabalin, and gabapentin have established clinical utility, their pharmacokinetic limitations—such as suboptimal blood-brain barrier (BBB) penetration, off-target effects, and metabolic instability—drive the need for next-generation compounds.

As a Senior Application Scientist, I have observed that the strategic incorporation of fluorine into these scaffolds is not merely a substitution; it is a fundamental reprogramming of the molecule's stereoelectronic profile. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated GABA analogues, detailing the mechanistic causality behind their divergent biological activities and providing self-validating experimental protocols for their evaluation.

Mechanistic Rationale: The "Fluorine Effect" in GABAergic Modulation

The introduction of fluorine into a GABA analogue alters its physical and biological properties through three distinct mechanisms:

  • Conformational Locking ("Molecular Origami"): GABA is a highly flexible molecule that adopts different conformations to bind to various receptors (GABA-A, GABA-B, GABA-C)[2]. The highly polarized C–F bond aligns in predictable ways with neighboring functional groups due to stereoelectronic effects (e.g., hyperconjugation and dipole-dipole interactions). By synthesizing vicinal difluorinated or trifluoromethylated analogues, researchers can "lock" the molecule into an optimal 3D geometry, minimizing the entropic penalty upon target binding[3],[2].

  • Enhanced Electrophilicity for Suicide Inhibition: In mechanism-based enzyme inactivators (like vigabatrin targeting GABA aminotransferase, or GABA-AT), the presence of strongly electron-withdrawing fluorine atoms enhances the reactivity of the intermediate during the catalytic cycle. This facilitates a highly efficient Michael addition, permanently trapping the enzyme[3],[4].

  • Lipophilicity and Metabolic Stability: Fluorination generally increases the lipophilicity of the analogue, improving BBB permeability. Furthermore, replacing metabolically labile C–H bonds with robust C–F bonds shields the molecule from premature enzymatic degradation[1],[5].

Case Studies & Quantitative Performance

GABA-AT Inactivators: Vigabatrin vs. Fluorinated Rigid Analogues

Vigabatrin is an irreversible inhibitor of GABA-AT, an enzyme responsible for GABA catabolism. Inhibiting GABA-AT raises synaptic GABA levels, providing an anticonvulsant effect[1]. However, vigabatrin requires high clinical doses.

When comparing vigabatrin to a conformationally rigid, difluoro-substituted analogue (Compound 14), the fluorinated version exhibits profound superiority. The rigid conformation minimizes the entropic penalty of binding, while the two fluorine atoms make the catalytic intermediate highly reactive toward nucleophilic trapping by the enzyme[6].

Transport Modulators: Pregabalin vs. β-Polyfluoroalkyl-GABAs (FGABAs)

Pregabalin modulates the transport and extracellular homeostasis of GABA. Recent syntheses of β-polyfluoroalkyl-GABAs (FGABAs)—such as β-CF3-β-OH-GABA—demonstrate that fluorinated bioisosteres act as structural (but not functional) analogues of GABA[7]. FGABAs significantly increase the initial rate of [3H]GABA uptake by isolated rat brain nerve terminals (synaptosomes) compared to pregabalin, and decrease exocytotic release without altering the ambient GABA levels[7].

PET Imaging: Gabapentin vs. [18F]4-Fluoro-gabapentin

Gabapentin selectively binds to the α2δ-1 subunit of voltage-gated calcium channels. To measure target engagement in neuropathic pain models, [18F]4-fluoro-gabapentin was developed. The fluorine-18 isotope provides a longer half-life (109 min) than Carbon-11, and the fluorinated scaffold maintains high affinity and metabolic stability, making it a superior PET tracer for clinical imaging[5].

Table 1: Quantitative Comparison of Selected Analogues
Compound ClassSpecific AnalogueTargetKey Performance MetricRef
Non-Fluorinated (S)-VigabatrinGABA-AT

= 0.11 mM⁻¹min⁻¹
[6]
Fluorinated Difluoro-rigid Analogue (Cpd 14)GABA-AT

= 5.7 mM⁻¹min⁻¹ (52x more potent)
[6]
Non-Fluorinated Pregabalinα2δ-1 / GATsBaseline [3H]GABA exocytotic release reduction[7]
Fluorinated β-CF3-β-OH-GABA (FGABA 1)α2δ-1 / GATsSuperior reduction in exocytotic release vs. Pregabalin[7]
Non-Fluorinated Gabapentinα2δ-1Standard therapeutic ligand[5]
Fluorinated [18F]4-fluoro-gabapentinα2δ-1Enhanced PET autoradiographic signal (245% increase in specific models)[5]

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include critical internal controls to rule out non-specific interactions and artifacts.

Protocol A: Time-Dependent GABA-AT Inactivation Assay

Purpose: To determine if a fluorinated analogue is a true mechanism-based (suicide) inactivator rather than a reversible inhibitor or non-specific alkylating agent.

  • Enzyme Incubation: Incubate purified GABA-AT with varying concentrations of the fluorinated analogue in a standard buffer (pH 6.5) at 25 °C[6].

  • The 2-Mercaptoethanol Control (Critical Step): Run parallel incubations with and without 1 mM 2-mercaptoethanol.

    • Causality: If the analogue is merely a substrate that forms a reactive intermediate which escapes the active site, 2-mercaptoethanol will scavenge the intermediate, preventing enzyme inactivation. If inactivation occurs even in the presence of 2-mercaptoethanol, it proves the reaction is strictly active-site directed (true suicide inhibition)[6].

  • Dialysis Control: Subject a completely inactivated enzyme sample to extensive dialysis against buffer for 24 hours.

    • Causality: Partial or full return of enzymatic activity indicates reversible inhibition. Zero return confirms irreversible covalent modification[4].

  • Kinetic Analysis: Plot the pseudo-first-order rate constants of inactivation (

    
    ) against inhibitor concentration to calculate 
    
    
    
    (binding affinity) and
    
    
    (maximum rate of inactivation)[6].
Protocol B: Synaptosomal [3H]GABA Uptake & Release Assay

Purpose: To compare the transport modulation efficiency of pregabalin versus FGABAs.

  • Synaptosome Isolation: Isolate nerve terminals (synaptosomes) from rat brain cortices using sucrose density gradient centrifugation.

  • Radiotracer Incubation: Pre-incubate synaptosomes with the test compound (e.g., FGABA or Pregabalin), then add [3H]GABA.

  • GAT1 Blockade Control (Critical Step): Perform a parallel assay in the presence of NO-711, a specific GABA transporter 1 (GAT1) inhibitor.

    • Causality: If the test compound alters[3H]GABA levels, but this effect is abolished by NO-711, it validates that the compound's mechanism of action is specifically mediated through GAT1 transport, rather than non-specific membrane leakage[7].

  • Membrane Potential Monitoring: Use a fluorescent voltage-sensitive dye to monitor plasma membrane potential during the assay.

    • Causality: This ensures that any observed decrease in exocytotic release of [3H]GABA is a specific pharmacological effect, not an artifact of unspecific cellular toxicity or membrane depolarization[7].

  • Quantification: Terminate the reaction via rapid filtration, wash, and quantify intracellular [3H]GABA using liquid scintillation counting.

Pathway & Workflow Visualizations

G A GABA-AT Enzyme (Active PLP) B Fluorinated Analogue Binding A->B Substrate Recognition C Schiff Base Intermediate B->C Transimination D Michael Addition (Irreversible Covalent Bond) C->D Fluorine enhances electrophilicity E Enzyme Inactivation (Increased Synaptic GABA) D->E Dead-end complex

Figure 1: Mechanism of GABA-AT suicide inactivation by fluorinated analogues via Michael addition.

Workflow A Isolate Rat Brain Synaptosomes B Pre-incubate with Analogue (e.g., FGABA) A->B Equilibration C Add [3H]GABA Radiotracer B->C Assess Transport Kinetics D Rapid Filtration & Wash (Stop Reaction) C->D Isolate Intracellular [3H]GABA E Liquid Scintillation Counting D->E Quantify Uptake Rate

Figure 2: Workflow for validating synaptosomal [3H]GABA uptake and exocytotic release.

References

  • Title: Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Design, Synthesis, and Biological Activity of a Difluoro-Substituted, Conformationally Rigid Vigabatrin Analogue as a Potent γ-Aminobutyric Acid Aminotransferase Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Origami with small molecules: exploiting the C–F bond as a conformational tool Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development Source: MDPI URL: [Link]

  • Title: Fluorinated Derivatives of Gabapentin and Methods of Use Thereof (US20230150922A1)
  • Title: Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Effects of new fluorinated analogues of GABA, pregabalin bioisosters, on the ambient level and exocytotic release of [3H]GABA from rat brain nerve terminals Source: PubMed - NIH URL: [Link]

Sources

Comparative

Cross-reactivity assessment of 4-Fluorophenibut on GABA_A receptors

Title: Navigating Target Specificity: Cross-Reactivity Assessment of 4-Fluorophenibut on GABA_A Receptors Introduction: The Pharmacological Imperative for Selectivity As a Senior Application Scientist evaluating GABAergi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Navigating Target Specificity: Cross-Reactivity Assessment of 4-Fluorophenibut on GABA_A Receptors

Introduction: The Pharmacological Imperative for Selectivity

As a Senior Application Scientist evaluating GABAergic compounds for neuropharmacological research, isolating specific inhibitory pathways in the central nervous system (CNS) is a primary objective. When assessing GABA analogues, distinguishing between the activation of metabotropic GABA_B receptors and ionotropic GABA_A receptors is paramount.

4-Fluorophenibut (β-(4-fluorophenyl)-GABA, also known as CGP-11130), a halogenated derivative of phenibut, has emerged as a highly specific molecular probe[1]. A critical metric for its utility in drug development is its cross-reactivity profile—specifically, its proven lack of affinity for the GABA_A receptor[1]. This guide objectively compares 4-Fluorophenibut's receptor binding metrics against standard alternatives like Phenibut and Baclofen, detailing the causality behind its selectivity and providing the experimental frameworks required to validate these findings.

Mechanistic Causality: The Role of Para-Fluorination

The endogenous ligand, γ-aminobutyric acid (GABA), binds indiscriminately to both GABA_A and GABA_B receptors[2]. To achieve target specificity, structural modifications to the GABA backbone are necessary:

  • Phenibut (β-phenyl-GABA): Introduces a phenyl ring at the β-position. While this enhances lipophilicity and blood-brain barrier (BBB) penetration, it yields relatively weak GABA_B affinity (K_i ≈ 177 μM for the racemate)[3][4].

  • Baclofen (β-(4-chlorophenyl)-GABA): Utilizes a para-chloro substitution on the phenyl ring, drastically increasing GABA_B affinity (K_i ≈ 6 μM)[4].

  • 4-Fluorophenibut: Features a highly electronegative fluorine atom at the para-position[1]. This substitution optimizes the electrostatic interaction within the extracellular "Venus flytrap" domain of the GABA_B1 subunit[5]. Crucially, the steric bulk and electronic distribution introduced by the halogenated phenyl ring completely disrupt the binding conformation required to activate the GABA_A receptor's orthosteric site, effectively eliminating cross-reactivity[1].

Quantitative Comparison: Receptor Affinity Profiles

To contextualize 4-Fluorophenibut's performance, we must examine its binding constants derived from competitive radioligand displacement assays[1][4].

Table 1: Comparative Binding Affinities (IC50 / K_i) for GABA Receptors

CompoundGABA_B Affinity (μM)GABA_A Affinity (μM)Selectivity Profile
GABA (Endogenous) ~0.1~0.1Non-selective agonist[2]
Baclofen 6.0> 100High GABA_B selectivity[4]
Phenibut (Racemic) 177.0> 100Weak overall affinity[4]
4-Fluorophenibut 1.70> 100Highly Selective GABA_B Agonist [1]

Data synthesized from competitive radioligand binding studies using rat whole brain synaptic membranes.

Experimental Workflow: Assessing GABA_A Cross-Reactivity

To independently validate the >100 μM IC50 claim for GABA_A, a rigorous radioligand binding assay is required. The following protocol is a self-validating system designed to measure the displacement of a selective GABA_A radioligand by 4-Fluorophenibut.

Protocol: [3H]Muscimol Displacement Assay for GABA_A Cross-Reactivity

  • Membrane Preparation:

    • Dissect and homogenize rat cerebral cortex tissue in ice-cold 0.32 M sucrose buffer.

    • Centrifuge at 1,000 × g for 10 min to remove cellular debris. Centrifuge the supernatant at 40,000 × g for 20 min to isolate the P2 membrane fraction[5].

    • Resuspend the pellet in 50 mM Tris-HCl (pH 7.4) and wash twice to remove endogenous GABA.

  • Binding Reaction:

    • In a 96-well microplate, combine 100 μg of membrane protein with 2 nM[3H]Muscimol (a selective GABA_A agonist).

    • Add 4-Fluorophenibut at increasing concentrations (ranging from 10 nM to 300 μM) to generate a dose-response curve[5].

    • Self-Validation Step: Include a positive control well containing 100 μM unlabeled GABA to strictly define non-specific binding (NSB).

  • Incubation and Filtration:

    • Incubate the microplate at 4°C for 60 minutes to achieve equilibrium.

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding)[5].

    • Wash filters rapidly with 3 × 3 mL of ice-cold Tris-HCl buffer.

  • Quantification:

    • Transfer filters to scintillation vials, add liquid scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter[6].

    • Calculate IC50 using non-linear regression analysis. For 4-Fluorophenibut, the displacement curve will remain flat up to 100 μM, confirming a lack of cross-reactivity[1].

Workflow Membrane 1. Membrane Preparation (Rat Cerebral Cortex) Incubation 2. Binding Reaction [3H]Muscimol + 4-Fluorophenibut Membrane->Incubation Filtration 3. Rapid Vacuum Filtration (GF/B Filters) Incubation->Filtration Control Self-Validation: 100 μM Unlabeled GABA (NSB) Control->Incubation Quantification 4. Scintillation Counting & IC50 Calculation Filtration->Quantification

Caption: Radioligand binding assay workflow for assessing GABA_A cross-reactivity.

Signaling Implications: Why GABA_A Avoidance Matters

In drug development, cross-reactivity with GABA_A receptors is often a liability when targeting spasticity, neuropathic pain, or specific neuromodulatory pathways.

  • GABA_A Receptors are ligand-gated ion channels (ionotropic). Activation causes an immediate influx of Cl⁻ ions, leading to rapid hyperpolarization[2]. This pathway is associated with profound acute sedation, ataxia, and the hypnotic effects typical of barbiturates and benzodiazepines[7].

  • GABA_B Receptors are G-protein-coupled receptors (metabotropic). Activation by 4-Fluorophenibut inhibits adenylyl cyclase (decreasing cAMP) and opens G-protein-coupled inwardly rectifying potassium (GIRK) channels[2][6]. This results in a slow, prolonged hyperpolarization, ideal for modulating excitatory neurotransmitter release without severe acute sedation[5].

Pathway Ligand 4-Fluorophenibut GABAB GABAB Receptor (High Affinity: IC50 1.70 μM) Ligand->GABAB Agonism GABAA GABAA Receptor (Low Affinity: IC50 >100 μM) Ligand->GABAA No Cross-Reactivity GIRK GIRK Channel Activation (K+ Efflux) GABAB->GIRK AC Adenylyl Cyclase Inhibition (Decreased cAMP) GABAB->AC Cl Chloride Channel Opening (Cl- Influx) GABAA->Cl OutcomeB Prolonged Hyperpolarization (Targeted Neuromodulation) GIRK->OutcomeB AC->OutcomeB OutcomeA Rapid Hyperpolarization (Sedation / Ataxia) Cl->OutcomeA

Caption: Differential signaling pathways highlighting 4-Fluorophenibut's selectivity for GABA_B over GABA_A.

Conclusion

For researchers mapping inhibitory neurocircuitry, 4-Fluorophenibut offers a highly refined pharmacological profile. Its para-fluoro substitution significantly enhances GABA_B affinity (IC50 = 1.70 μM) compared to phenibut, while strictly maintaining a lack of cross-reactivity at the GABA_A receptor (IC50 > 100 μM)[1]. This selectivity ensures that experimental observations are driven by metabotropic G-protein cascades rather than ionotropic chloride flux, making it a superior alternative for specific neuropharmacological assays.

References

  • "4-Fluorophenibut" - Wikipedia. [Link]

  • "GABA receptor agonist" - Wikipedia. [Link]

  • "Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators" - National Library of Medicine (PMC). [Link]

  • "Pre-Review Report: PHENIBUT" - World Health Organization (WHO). [Link]

Sources

Validation

Evaluating the Neuroprotective Effects of 4-Phenylbutyric Acid and Its Derivatives

A Publishable Comparison Guide for Drug Development Professionals As a Senior Application Scientist, evaluating neuroprotective agents requires moving beyond simple endpoint viability assays to deeply interrogate the mec...

Author: BenchChem Technical Support Team. Date: March 2026

A Publishable Comparison Guide for Drug Development Professionals

As a Senior Application Scientist, evaluating neuroprotective agents requires moving beyond simple endpoint viability assays to deeply interrogate the mechanistic pathways that drive cell survival. 4-Phenylbutyric acid (4-PBA), an FDA-approved short-chain fatty acid originally repurposed from urea cycle disorder treatments, has emerged as a benchmark compound in neurodegeneration research. However, its clinical translation for diseases like Alzheimer's (AD), Parkinson's (PD), and Amyotrophic Lateral Sclerosis (ALS) is hindered by the high millimolar doses required to achieve efficacy.

This guide objectively compares 4-PBA with its emerging lipophilic derivatives and alternative chaperones, providing the mechanistic causality and self-validating experimental frameworks necessary for robust preclinical evaluation.

Mechanistic Foundations of 4-PBA Neuroprotection

The neuroprotective profile of 4-PBA is uniquely driven by a dual-action mechanism: it acts simultaneously as a chemical chaperone and a histone deacetylase (HDAC) inhibitor .

  • Chemical Chaperone Activity : 4-PBA's hydrophobic regions interact with exposed hydrophobic segments of unfolded proteins, directly preventing protein aggregation and reducing endoplasmic reticulum (ER) stress. This facilitates the sorting of misfolded proteins into COPII vesicles, effectively downregulating the Unfolded Protein Response (UPR) pathways, including BiP, CHOP, and ATF4[1].

  • Epigenetic Modulation : As an HDAC inhibitor, 4-PBA upregulates the transcription of endogenous heat shock proteins (HSPs) and other survival genes. To isolate the causality of this dual mechanism, researchers compared 4-PBA against Sodium Butyrate (NaBu)—an HDAC inhibitor lacking chaperone activity. In AD mouse models, 4-PBA successfully prevented hippocampal neuronal loss, whereas NaBu failed, proving that the chemical chaperone activity is the primary driver of its neuroprotective efficacy[2].

PBA_Mechanism cluster_0 Chemical Chaperone Activity cluster_1 HDAC Inhibition PBA 4-Phenylbutyric Acid (4-PBA) ER_Stress Alleviates ER Stress PBA->ER_Stress Misfolded Prevents Protein Aggregation PBA->Misfolded Epigenetic Histone Acetylation PBA->Epigenetic UPR Downregulates UPR (BiP, CHOP, ATF4) ER_Stress->UPR Misfolded->UPR Neuroprotection Neuroprotection & Cell Survival UPR->Neuroprotection GeneExp Upregulates Endogenous Chaperones Epigenetic->GeneExp GeneExp->Neuroprotection

Logical relationship of 4-PBA's dual mechanisms: chemical chaperone activity and HDAC inhibition.

Comparative Analysis: 4-PBA vs. Derivatives vs. Alternatives

To overcome the high-dose limitations of 4-PBA, structural optimization has focused on increasing the compound's lipophilicity to enhance target affinity and blood-brain barrier (BBB) retention.

  • Terminal Aromatic Substituted Fatty Acids : Increasing the carbon chain length of 4-PBA yields derivatives like 3-phenylpropionate (3-PPA) and 5-phenylvaleric acid (5-PVA). In vitro assays demonstrate that aggregation inhibition increases proportionally with the number of carbons in the fatty acid chain, with 3-PPA showing superior suppression of Pael-R-induced ER stress compared to baseline 4-PBA[3].

  • Synthesized Analogs (C4 & C5) : Compound 5 (2-isopropyl-4-phenylbutanoic acid) exhibits vastly superior ER stress protection in vitro. However, in vivo studies using SOD1-ALS mice revealed a critical bottleneck: while C5 successfully penetrated the BBB, it was cleared too rapidly to halt disease progression, highlighting the need for pharmacokinetic (PK) optimization in derivative design[4].

  • 4-PBA vs. TUDCA : Tauroursodeoxycholic acid (TUDCA) is frequently grouped with 4-PBA as a chemical chaperone. However, recent rigorous yeast model studies challenge this classification. While 4-PBA directly resolves unfolded protein burdens by enhancing vesicular sorting, TUDCA primarily forms micelles that reduce the bioavailability of pharmacological stressors (like tunicamycin), acting as an indirect shield rather than a true chaperone[5].

Quantitative Comparison of Neuroprotective Agents
Compound / AgentPrimary MechanismIn Vitro EfficacyBBB PermeabilityClinical Status / Key Limitations
4-PBA Chaperone + HDACiBaselineHighFDA Approved (UCD) / Requires mM doses
3-PPA / 5-PVA Chaperone> 4-PBAHighPreclinical / Enhanced hydrophobicity
Derivative C5 Chaperone>> 4-PBAHigh (Transient)Preclinical / Rapid in vivo clearance
TUDCA Micelle FormationHighModeratePhase 3 (ALS) / Chaperone mechanism debated
Sodium Butyrate HDACi Only< 4-PBAHighPreclinical / Lacks chaperone activity

Self-Validating Experimental Methodologies

To evaluate the efficacy of newly synthesized 4-PBA derivatives, researchers must utilize assays that isolate ER stress-induced apoptosis from acute necrotic death. The In Vitro Oxygen-Glucose Deprivation (OGD) / Reoxygenation Model is the gold standard for this purpose[6].

Causality & Rationale : OGD followed by reoxygenation accurately mimics ischemic stroke reperfusion injury. Neuronal cell death during the acute OGD (hypoxic) phase is primarily necrotic. However, death during the reoxygenation phase is driven by sustained ER stress and UPR activation. By applying the drug specifically during reoxygenation, we create a self-validating system that exclusively measures the compound's ability to mitigate ER stress, eliminating false positives from general anti-necrotic agents[6].

Protocol: OGD/Reoxygenation Neuroprotection Assay
  • Cell Culture & Seeding : Seed human SK-N-MC neuronal cells at a density of

    
     cells/well in standard DMEM. Incubate for 24 hours to allow adherence.
    
  • Ischemic Phase (OGD Induction) : Wash cells with PBS and replace media with glucose-free DMEM. Transfer the plates to a specialized hypoxic chamber (1%

    
    , 5% 
    
    
    
    , 94%
    
    
    ) for exactly 4 hours.
    • Validation Check: Sample the media and perform an LDH release assay. Minimal LDH release confirms that acute necrotic death has not yet confounded the assay.

  • Reoxygenation & Drug Administration : Remove plates from the hypoxic chamber. Immediately replace the media with standard glucose-containing DMEM. Concurrently, administer the vehicle control, 4-PBA (1-5 mM), or the target derivative. Return to normoxic incubation for 24 hours.

  • Viability & Aggregation Quantification : Assess cell viability using a standard MTT or CellTiter-Glo assay. To quantify the compound's direct chaperone activity, measure intracellular protein aggregation using Thioflavin T fluorescence (Excitation: 440 nm, Emission: 482 nm).

  • Molecular Profiling (UPR Suppression) : Lyse the cells and perform Western blotting. Probe for BiP (GRP78), CHOP, and cleaved Caspase-3. A successful 4-PBA derivative will show a dose-dependent downregulation of CHOP, confirming the suppression of the apoptotic branch of the UPR.

OGD_Workflow Culture 1. Cell Culture (SK-N-MC) OGD 2. OGD Induction (Hypoxia/No Glucose) Culture->OGD Reox 3. Reox + Drug Treatment OGD->Reox Assay 4. Viability & Aggregation Assays Reox->Assay WB 5. UPR Profiling (BiP, CHOP) Assay->WB

Step-by-step experimental workflow for the OGD/Reoxygenation neuroprotection assay.

Conclusion

4-Phenylbutyric acid remains a highly reliable benchmark for chemical chaperone-mediated neuroprotection, distinct from strict epigenetic modulators like Sodium Butyrate and micelle-forming agents like TUDCA. While next-generation lipophilic derivatives (e.g., C5, 3-PPA) demonstrate vastly superior in vitro efficacy and target engagement, their rapid in vivo clearance remains a critical hurdle. Future drug development must prioritize pharmacokinetic stabilization of these derivatives to successfully translate their potent ER stress-mitigating properties into viable clinical therapeutics.

References

  • Mimori, S., et al. (2012). Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress. Biological and Pharmaceutical Bulletin. 3

  • Cuadrado-Tejedor, M., et al. (2013). Phenylbutyrate is a multifaceted drug that exerts neuroprotective effects and reverses the Alzheimer´s disease-like phenotype of a commonly used mouse model. Current Pharmaceutical Design. 2

  • Chuang, Y., et al. (2015). 4-Phenylbutyric Acid (4-PBA) and Lithium Cooperatively Attenuate Cell Death during Oxygen-Glucose Deprivation (OGD) and Reoxygenation. PubMed / NIH. 6

  • Azoulay-Ginsburg, S., et al. (2022). 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice. MDPI. 4

  • Imai, S., et al. (2021). Neuroprotective Effect of 4-Phenylbutyric Acid against Photo-Stress in the Retina. PMC / NIH. 1

  • Ho, N., et al. (2025). TUDCA modulates drug bioavailability to regulate resistance to acute ER stress in Saccharomyces cerevisiae. Molecular Biology of the Cell. 5

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Safety & Regulatory Compliance

Safety

3-Amino-4-(3-fluorophenyl)butyric Acid proper disposal procedures

As a Senior Application Scientist overseeing the synthesis and scale-up of peptidomimetic macrocycles and GABAergic therapeutics, I frequently audit laboratory workflows for the handling of specialized fluorinated buildi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the synthesis and scale-up of peptidomimetic macrocycles and GABAergic therapeutics, I frequently audit laboratory workflows for the handling of specialized fluorinated building blocks.

3-Amino-4-(3-fluorophenyl)butyric Acid presents a specific logistical challenge at the end of its experimental lifecycle. Because it contains a highly stable carbon-fluorine (C-F) bond, it cannot be processed through standard biological or non-halogenated organic waste streams. This guide provides the operational blueprints, causality, and self-validating protocols necessary to manage this chemical safely and compliantly.

The Causality of Halogenated Waste Segregation

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste characterization is the critical first step in laboratory safety[1]. While pure 3-Amino-4-(3-fluorophenyl)butyric Acid powder may not carry a specific "P" or "U" listed waste code, any solution or solid debris containing this compound must be strictly segregated into halogenated organic waste streams[2].

The causality behind this strict segregation is driven by thermal destruction mechanics. Halogenated waste requires specialized high-temperature incineration equipped with alkali scrubbers to neutralize the resulting acidic halogen gases. Mixing 3-Amino-4-(3-fluorophenyl)butyric Acid with non-halogenated solvents not only violates compliance but drastically increases the volume of waste requiring this energy-intensive, expensive treatment[2].

Waste Stream Characterization Data

To streamline laboratory logistics, all quantitative and qualitative data regarding the disposal routes for this compound are summarized below.

Waste StateTypical MatrixPrimary HazardEPA RCRA DesignationUltimate Disposal Route
Solid Powder Pure API / Synthesis IntermediateIrritant / HalogenatedCharacteristic / Halogenated SolidHigh-Temp Incineration
Aqueous Solution Reaction Buffers / HPLC Mobile PhaseCorrosive (if pH ≤2 or ≥12.5)D002 (if pH criteria met)[1]Aqueous Halogenated Waste
Organic Solution Methanol, Dichloromethane (DCM)Flammable / ToxicF001-F005 (if mixed with listed solvents)Halogenated Solvent Waste

Self-Validating Operational Protocols

Trust in a safety protocol comes from its ability to be self-validating. The following methodologies ensure that every step of the disposal process is trackable and analytically sound.

Protocol A: Routine Laboratory Disposal
  • Initial Segregation: Determine the physical state of the 3-Amino-4-(3-fluorophenyl)butyric Acid waste. Solid waste (e.g., residual powder, contaminated pipette tips, weigh boats) must be placed in a puncture-resistant, sealable high-density polyethylene (HDPE) container.

  • Labeling Execution: Apply a hazardous waste label the exact moment the first drop or grain of waste enters the container[3]. The label must explicitly state the full chemical name: "3-Amino-4-(3-fluorophenyl)butyric Acid." Never use generic identifiers such as "organic waste" or "running buffer"[3].

  • Liquid Matrix Compatibility: For liquid waste, verify the solvent matrix. Both halogenated solvents (e.g., DCM) and non-halogenated solvents containing this fluorinated solute must be routed to the "Halogenated Organic Waste" carboy[2]. If the compound is in an aqueous buffer, check the pH; if it is ≤2 or ≥12.5, it must also be coded for corrosivity (EPA D002)[1].

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment. Ensure containers are kept tightly closed unless actively receiving waste to prevent volatilization[3].

Protocol B: Spill Response and Analytical Decontamination
  • Containment & PPE: Don appropriate PPE (nitrile gloves, splash goggles, lab coat). For solid spills, gently sweep the powder using a dedicated static-free brush to minimize aerosolization. For liquid spills, apply an inert absorbent pad or vermiculite[4].

  • Collection: Transfer the absorbed material into a designated hazardous waste container labeled for halogenated solids[4].

  • Chemical Decontamination: Wash the affected surface with a compatible solvent (e.g., ethanol or a 70% IPA solution) to dissolve residual traces. Collect all cleaning wipes as halogenated hazardous waste[4].

  • Self-Validation (Swab Testing): To validate the decontamination, swab the cleaned area with a pre-wetted analytical swab. Extract the swab in 1 mL of methanol and analyze via LC-MS. The area is considered decontaminated only when the concentration of 3-Amino-4-(3-fluorophenyl)butyric Acid falls below the laboratory's established limit of detection (LOD).

The Mechanism of Thermal Destruction

Why is incineration the mandated endpoint? The electronegativity of fluorine and the high bond dissociation energy of the C-F bond make 3-Amino-4-(3-fluorophenyl)butyric Acid highly recalcitrant to environmental degradation. Unimolecular decomposition of fluorinated organics requires extreme conditions[5].

Licensed hazardous waste facilities process this material in rotary kiln incinerators operating at temperatures exceeding 1,000°C with extended residence times[5]. These parameters are necessary to ensure complete destruction and prevent the formation of products of incomplete combustion (PICs), such as fluoro-dioxins or low-molecular-weight fluorocarbons[5]. Following combustion, the flue gas—now containing hydrogen fluoride (HF)—is passed through a wet scrubber where it reacts with an alkali solution to form benign, easily disposable fluoride salts.

Disposal Decision Workflow

G Start 3-Amino-4-(3-fluorophenyl)butyric Acid Waste Generation Solid Solid Waste (Powder, Consumables) Start->Solid Liquid Liquid Waste (Solutions, Extracts) Start->Liquid SolidCont HDPE Solid Waste Bin Label: Halogenated Solid Solid->SolidCont LiqType Determine Matrix Liquid->LiqType Incineration High-Temp Incineration (>1000°C) + Alkali Scrubber SolidCont->Incineration OrgSol Organic Solvent (e.g., MeOH, DCM) LiqType->OrgSol AqSol Aqueous Solution (Buffers) LiqType->AqSol OrgCarboy Halogenated Organic Liquid Waste Carboy OrgSol->OrgCarboy AqCarboy Aqueous Waste Carboy (Check pH for D002) AqSol->AqCarboy OrgCarboy->Incineration AqCarboy->Incineration

Workflow for the segregation and disposal of 3-Amino-4-(3-fluorophenyl)butyric Acid waste streams.

References

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US EPA URL:[Link]

  • Title: Laboratory Hazardous Waste Management Guide Source: UTIA Safety Office URL:[Link]

  • Title: Per- and Polyfluoroalkyl Substances (PFAS): Disposal of PFAS Waste via Incineration Source: US EPA URL:[Link]

Sources

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